3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid
Description
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-9-4-3-8(11(13)14)5-10(9)15-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGNRCZMIIWDPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30741055 | |
| Record name | 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243391-44-7 | |
| Record name | 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Physical Properties
The fundamental physical and chemical identifiers for 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid are summarized below. It is important to note that while basic molecular information is established, specific experimental values for properties such as melting point, boiling point, and solubility are not widely published.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |
| Molecular Weight | 208.21 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| CAS Number | 1243391-44-7 | [1][2] |
| Purity (Typical) | ≥97% | [1] |
| Storage Conditions | Inert atmosphere, room temperature | [1][3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Water Solubility | Data not available | |
| pKa | Data not available | |
| logP | Data not available |
Experimental Protocols for Physical Property Determination
The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities. The capillary method is a widely used technique for this determination.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, powdered solid is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed down to a height of 2-3 mm by tapping the tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube. The apparatus is equipped with a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range. Subsequently, a new sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.
Solubility Determination
Solubility is a fundamental property that influences a compound's bioavailability and formulation. The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Methodology: Shake-Flask Solubility Determination
-
System Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container, such as a flask or vial.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the saturated solution.
-
Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid any temperature changes during this step that could alter the solubility.
-
Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.
-
Replicates: The experiment is typically performed in triplicate to ensure the reproducibility of the results.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an acidic compound like this compound, potentiometric titration is a standard method for pKa determination.
Methodology: Potentiometric Titration for pKa Determination
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture if the compound has low aqueous solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong base (e.g., NaOH) is positioned to add titrant to the solution.
-
Titration Process: The strong base is added to the solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The equivalence point, where the acid has been completely neutralized by the base, is identified as the point of steepest inflection on the curve.
-
pKa Calculation: The pKa is determined from the pH at the half-equivalence point. At this point, the concentrations of the acidic and conjugate base forms of the compound are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the determination of the acid dissociation constant (pKa) of a compound using the potentiometric titration method described above.
Caption: Workflow for pKa Determination by Potentiometric Titration.
References
3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is a substituted benzoic acid derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a core component of pharmacologically active molecules, most notably as a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its relevance within the context of PDE4 inhibition signaling pathways.
Chemical Structure and Properties
The chemical identity of this compound is defined by a benzoic acid core substituted with a hydroxyl group at the 4-position and a cyclopropylmethoxy group at the 3-position.
Chemical Structure:
Physicochemical Data:
| Property | Value | Reference |
| CAS Number | 1243391-44-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |
| Molecular Weight | 208.21 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Inert atmosphere, room temperature | [2] |
| SMILES | O=C(O)C1=CC=C(O)C(OCC2CC2)=C1 | |
| InChI Key | CPGNRCZMIIWDPZ-UHFFFAOYSA-N | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, adapted from methodologies reported in patents for structurally related compounds, such as the intermediates of Roflumilast.[1][2][4] A plausible and detailed experimental protocol is outlined below.
Workflow for the Synthesis of this compound:
A proposed synthetic workflow.
Step 1: Esterification of 3,4-dihydroxybenzoic acid
-
Reaction Setup: To a solution of 3,4-dihydroxybenzoic acid in a suitable solvent such as methanol or ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction Conditions: Heat the mixture to reflux and stir for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding ester (e.g., methyl 3,4-dihydroxybenzoate).
Step 2: Selective Etherification
-
Reaction Setup: Dissolve the ester from Step 1 in an appropriate polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Reagents: Add a suitable base, such as potassium carbonate or cesium carbonate, to the solution. Then, add (bromomethyl)cyclopropane dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours to overnight. Monitor the reaction progress by TLC. The etherification is expected to occur preferentially at the more acidic 3-hydroxyl group.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3-(cyclopropylmethoxy)-4-hydroxybenzoate ester.
Step 3: Hydrolysis of the Ester
-
Reaction Setup: Dissolve the purified ester from Step 2 in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Addition of Base: Add a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.
-
Reaction Conditions: Heat the mixture to reflux and stir for a few hours until the hydrolysis is complete (monitored by TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The product, this compound, will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product. Further purification can be achieved by recrystallization from a suitable solvent system.
Biological Context and Signaling Pathways
While this compound is primarily recognized as a synthetic intermediate, its structural similarity to known PDE4 inhibitors suggests its relevance in the context of the cyclic adenosine monophosphate (cAMP) signaling pathway. PDE4 is a key enzyme that degrades cAMP, a crucial second messenger in various cellular processes. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[5][6] This activation can modulate a variety of downstream cellular responses, including the reduction of inflammatory responses and relaxation of smooth muscle.
Derivatives of this compound, such as Roflumilast, are potent PDE4 inhibitors used in the treatment of inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD).[7]
Generalized PDE4 Inhibition Signaling Pathway:
The role of PDE4 inhibitors in the cAMP signaling cascade.
Conclusion
This compound is a valuable building block in synthetic organic and medicinal chemistry. Its straightforward, albeit multi-step, synthesis provides access to a molecular scaffold that is central to the development of potent PDE4 inhibitors. Understanding its chemical properties and synthetic routes is crucial for researchers engaged in the discovery and development of novel therapeutics targeting the cAMP signaling pathway for the treatment of inflammatory and other diseases. The provided technical information serves as a foundational guide for professionals in these fields.
References
- 1. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 2. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 3. 1243391-44-7|this compound|BLD Pharm [bldpharm.com]
- 4. CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 5. Phosphodiesterase-4 Inhibition in Parkinson’s Disease: Molecular Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-mangostin derivative 4e as a PDE4 inhibitor promote proteasomal degradation of alpha-synuclein in Parkinson's disease models through PKA activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(Cyclopropylmethoxy)-3-hydroxybenzamide|353-20-2 [benchchem.com]
An In-depth Technical Guide on the Solubility of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid in Organic Solvents
Introduction
3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is a chemical compound with potential applications in pharmaceutical and chemical research. Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and various analytical procedures. This technical guide aims to provide a comprehensive overview of its solubility characteristics. Due to the absence of specific data for this compound, information on the parent molecule, 4-hydroxybenzoic acid, is provided as a surrogate to infer potential solubility behavior.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1243391-44-7 | [1][2] |
| Chemical Formula | C11H12O4 | [1][2] |
| Molecular Weight | 208.21 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1] |
Solubility Data of a Related Compound: 4-Hydroxybenzoic Acid
The following table summarizes the available solubility data for 4-hydroxybenzoic acid in various solvents. This information can serve as a preliminary guide for solvent selection for this compound, although experimental verification is essential.
| Solvent | Temperature (°C) | Solubility | Notes | Source |
| Water | 25 | 5,000 mg/L | Slightly soluble | [3] |
| Ethanol (99%) | 67 | 38.75 g / 100 g of solution | Freely soluble | [3] |
| n-Butanol | 32.5 | 19.5 g / 100 g of solution | Soluble | [3] |
| Acetone | Not Specified | Soluble | - | [3][4] |
| Diethyl Ether | Not Specified | Soluble | - | [3] |
| Chloroform | Not Specified | Slightly soluble | - | [3][4] |
| Carbon Disulfide | Not Specified | Practically insoluble | - | [3] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~5 mg/mL | Soluble | [5] |
| Dimethylformamide (DMF) | Not Specified | ~5 mg/mL | Soluble | [5] |
Experimental Protocol: Determination of Equilibrium Solubility by the Isothermal Shake-Flask Method
This section details a standardized and widely accepted method for determining the equilibrium solubility of a solid compound in a given solvent.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Screw-capped vials or flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Standard Solutions: A series of standard solutions of this compound are prepared at known concentrations in the chosen solvent. These standards are used to generate a calibration curve.
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: The vials are placed in a thermostatically controlled shaker or water bath set to the desired temperature. The samples are agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is monitored to confirm that excess solid remains.
-
Phase Separation: After the equilibration period, the vials are left undisturbed at the constant temperature to allow the undissolved solid to settle.
-
Sampling and Filtration: A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any suspended solid particles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.
-
Quantification: The concentration of this compound in the clear, filtered supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. The concentration is calculated by comparing the analytical response of the sample to the calibration curve generated from the standard solutions.
-
Data Analysis: The solubility is reported as the average concentration of the saturated solution from at least three replicate experiments, typically in units of mg/mL, g/L, or mol/L.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a compound using the isothermal shake-flask method.
Caption: A flowchart of the key stages in an experimental protocol for determining solubility.
References
Spectroscopic and Analytical Profile of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid. Due to the limited availability of published experimental spectroscopic data for this specific compound, this document presents predicted spectroscopic data based on established principles and data from analogous compounds. It also includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are essential for the structural elucidation and purity assessment of synthesized organic molecules. Furthermore, a logical workflow for the spectroscopic analysis of a novel compound is provided.
Introduction
This compound is a benzoic acid derivative with potential applications in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate structural characterization and purity verification are paramount in the drug development pipeline, necessitating the use of robust analytical techniques. This guide focuses on the principal spectroscopic methods employed for the characterization of such organic molecules: NMR, IR, and MS.
While commercial suppliers list this compound, a comprehensive search of scientific literature and chemical databases did not yield publicly available experimental spectroscopic data for this compound. Therefore, this guide provides a predictive analysis of the expected spectroscopic signatures, alongside standardized protocols for data acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Broad Singlet | 1H | Carboxylic acid (-COOH) |
| ~9.0 - 10.0 | Broad Singlet | 1H | Phenolic hydroxyl (-OH) |
| ~7.6 - 7.7 | Doublet | 1H | Aromatic C5-H |
| ~7.5 - 7.6 | Doublet of Doublets | 1H | Aromatic C6-H |
| ~6.9 - 7.0 | Doublet | 1H | Aromatic C2-H |
| ~3.9 - 4.0 | Doublet | 2H | Methylene (-OCH₂-) |
| ~1.2 - 1.3 | Multiplet | 1H | Cyclopropyl CH |
| ~0.6 - 0.7 | Multiplet | 2H | Cyclopropyl CH₂ |
| ~0.3 - 0.4 | Multiplet | 2H | Cyclopropyl CH₂ |
Predicted solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | Carboxylic acid (-COOH) |
| ~150 | Aromatic C4-OH |
| ~148 | Aromatic C3-O |
| ~124 | Aromatic C1 |
| ~122 | Aromatic C6 |
| ~116 | Aromatic C5 |
| ~115 | Aromatic C2 |
| ~74 | Methylene (-OCH₂-) |
| ~11 | Cyclopropyl CH |
| ~3 | Cyclopropyl CH₂ |
Predicted solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| 3200-3500 | Broad | O-H stretch (Phenol) |
| ~3080 | Medium | C-H stretch (Aromatic) |
| ~3010 | Medium | C-H stretch (Cyclopropyl) |
| 2850-2960 | Medium | C-H stretch (Methylene) |
| ~1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
| ~1210 | Strong | C-O stretch (Carboxylic acid) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 208 | [M]⁺ (Molecular ion) |
| 191 | [M - OH]⁺ |
| 163 | [M - COOH]⁺ |
| 138 | [M - C₄H₇O]⁺ |
| 121 | [M - C₄H₇O - OH]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.
NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Instrumentation: A mass spectrometer, such as one with Electrospray Ionization (ESI) or Electron Impact (EI) ionization sources, coupled with a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Sample Preparation (for ESI):
-
Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution is then directly infused into the ion source or injected via a liquid chromatography system.
-
-
Data Acquisition:
-
ESI: Acquire spectra in both positive and negative ion modes to determine the most effective ionization.
-
EI: The solid sample can be introduced directly via a solids probe.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Workflow and Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.
Conclusion
Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, including phosphodiesterase-4 (PDE4) inhibitors. The synthesis commences from the readily available starting material, vanillic acid, and proceeds through a three-step sequence involving protection of the carboxylic acid, etherification of the phenolic hydroxyl group, and subsequent deprotection.
Synthetic Strategy Overview
The synthesis of this compound from vanillic acid is strategically designed in three key stages:
-
Esterification of Vanillic Acid: The carboxylic acid functional group of vanillic acid is first protected as a methyl ester. This prevents its interference in the subsequent etherification step.
-
Williamson Ether Synthesis: The phenolic hydroxyl group of the methyl vanillate intermediate is then alkylated with cyclopropylmethyl bromide using a Williamson ether synthesis. This reaction forms the desired cyclopropylmethoxy ether linkage.
-
Hydrolysis: Finally, the methyl ester protecting group is removed by hydrolysis to yield the target molecule, this compound.
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Esterification of Vanillic Acid to Methyl Vanillate
This step involves the protection of the carboxylic acid group of vanillic acid as a methyl ester to prevent its reaction in the subsequent Williamson ether synthesis.
Reaction:
Vanillic acid reacts with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) to form methyl vanillate.
Detailed Protocol:
-
To a solution of 3-methoxy-4-hydroxybenzoic acid (vanillic acid) in methanol, add thionyl chloride dropwise at room temperature.[1]
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the solvent in vacuo.
-
The resulting residue can be purified by recrystallization.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Reference |
| Vanillic Acid | 168.15 | 1 | - | [1] |
| Thionyl Chloride | 118.97 | 1.9 | - | [1] |
| Methanol | 32.04 | Solvent | - | [1] |
| Methyl Vanillate | 182.17 | - | 98 | [1] |
Step 2: Williamson Ether Synthesis of Methyl Vanillate
This key step introduces the cyclopropylmethoxy group onto the phenolic oxygen of methyl vanillate.
Reaction:
Methyl vanillate is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace the bromide from cyclopropylmethyl bromide in an SN2 reaction.[2][3]
Detailed Protocol:
-
Dissolve methyl vanillate in a suitable aprotic polar solvent such as acetone or DMF.[4][5]
-
Add a base, such as potassium carbonate, to the solution.[5]
-
Add cyclopropylmethyl bromide to the reaction mixture.
-
Stir the reaction mixture at a moderately elevated temperature (e.g., 40°C) for several hours (e.g., 18 hours).[6]
-
After the reaction is complete, filter the mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
The crude product can be purified by flash column chromatography.[6]
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Reference |
| Methyl Vanillate | 182.17 | 1 | - | [6] |
| Cyclopropylmethyl Bromide | 134.99 | 1 | - | [6] |
| Potassium Carbonate | 138.21 | 2 | - | [6] |
| Acetone | 58.08 | Solvent | - | [6] |
| Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate | 222.24 | - | 18* | [6] |
*Note: The referenced yield of 18% is for the reaction starting from 3,4-dihydroxy-methyl benzoate. The yield for the reaction starting from methyl vanillate may differ.
Step 3: Hydrolysis of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate
The final step is the deprotection of the carboxylic acid by hydrolysis of the methyl ester.
Reaction:
The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification), followed by acidification.[7]
Detailed Protocol:
-
Dissolve the methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate in a mixture of methanol and an aqueous solution of a strong base, such as potassium hydroxide.[5]
-
Heat the reaction mixture to reflux and maintain for 1-4 hours.[7]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with a strong acid, such as concentrated HCl.[7]
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Reference |
| Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate | 222.24 | 1 | - | [5][7] |
| Potassium Hydroxide | 56.11 | Excess | - | [5] |
| Methanol/Water | - | Solvent | - | [5] |
| This compound | 208.21 | - | Quantitative | [5] |
Signaling Pathway Involvement
This compound is a crucial intermediate in the synthesis of selective phosphodiesterase 4 (PDE4) inhibitors, such as Cilomilast.[8] PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP).[9] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of pro-inflammatory cells and the release of inflammatory mediators.[9][10]
Caption: Simplified PDE4 signaling pathway and the role of inhibitors.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described procedures for their specific laboratory conditions.
References
- 1. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cilomilast: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
The Ascending Trajectory of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid Derivatives in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-(cyclopropylmethoxy)-4-hydroxybenzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of novel therapeutics for inflammatory and fibrotic diseases. This technical guide delves into the core biological activities of its derivatives, with a primary focus on their potent inhibition of phosphodiesterase 4 (PDE4) and modulation of the transforming growth factor-beta (TGF-β) signaling pathway. Through a comprehensive review of existing literature, this document provides a structured overview of quantitative biological data, detailed experimental protocols, and visual representations of key molecular pathways and workflows to empower researchers in the rational design of next-generation therapies.
Key Biological Targets and Signaling Pathways
The therapeutic potential of this compound derivatives is predominantly linked to their interaction with two critical signaling pathways: the PDE4-cAMP pathway, central to inflammation, and the TGF-β/Smad pathway, a key driver of fibrosis.
Phosphodiesterase 4 (PDE4) Inhibition and the cAMP Pathway
Phosphodiesterase 4 (PDE4) is a superfamily of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cell signaling cascades. By degrading cAMP to its inactive form, 5'-AMP, PDE4 effectively terminates cAMP-mediated signaling. In inflammatory cells, elevated cAMP levels are associated with the suppression of pro-inflammatory mediators. Therefore, inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), culminating in a broad anti-inflammatory response. Roflumilast, a potent and selective PDE4 inhibitor, prominently features the 3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl moiety, highlighting the significance of this substitution pattern for high-affinity binding to the PDE4 active site. The PDE4 family is comprised of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), and the development of subtype-selective inhibitors is an ongoing effort to improve the therapeutic window and reduce side effects associated with first-generation PDE4 inhibitors.
Modulation of the TGF-β/Smad Signaling Pathway in Fibrosis
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a central role in the pathogenesis of fibrosis. Upon binding to its receptor, TGF-β initiates a signaling cascade that primarily involves the phosphorylation and activation of Smad proteins (Smad2 and Smad3). These activated Smads then form a complex with Smad4, which translocates to the nucleus and regulates the transcription of target genes involved in extracellular matrix (ECM) production, such as collagens and fibronectin. Dysregulation of this pathway leads to excessive ECM deposition and tissue scarring. Certain derivatives, such as 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), have been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT) and reduce the phosphorylation of Smad2/3, thereby mitigating fibrotic processes.
Quantitative Biological Data
The following tables summarize the in vitro PDE4 inhibitory activity of selected this compound derivatives and their analogues. The data is presented as IC50 values (the concentration of the inhibitor required to reduce enzyme activity by 50%), providing a basis for structure-activity relationship (SAR) analysis.
Table 1: PDE4 Inhibitory Activity of Roflumilast and Related Analogues
| Compound | R | PDE4B1 IC50 (nM) | PDE4D2 IC50 (nM) | Reference |
| Roflumilast | -Cl | 0.8 | 0.9 | [1][2] |
| Analogue 4a | -H | 1.2 | 2.5 | [2] |
| Analogue 6a | -H | 1.5 | 3.2 | [2] |
| Analogue 6c | -OCH3 | 2.1 | 13.5 | [2] |
Table 2: PDE4 Inhibitory Activity of Benzoic Acid Ester Derivatives
| Compound | Benzoic Acid Substitution | PDE4 IC50 (nM) | Reference |
| Ester Derivative 1 | Unsubstituted | 15 | [3][4] |
| Ester Derivative 2 | 4-amino | 5 | [3][4] |
| Ester Derivative 3 | 3-amino | 8 | [3][4] |
| Ester Derivative 4 | 4-methylsulfonamido | 1.2 | [3][4] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the advancement of drug discovery. This section provides methodologies for key in vitro assays used to evaluate the biological activity of this compound derivatives.
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for measuring PDE4 activity and the potency of its inhibitors using a fluorescence polarization (FP) based assay.
Principle: The assay quantifies the change in the rotational speed of a fluorescently labeled cAMP substrate (FAM-cAMP). In its free form, the small FAM-cAMP molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, a binding agent that specifically interacts with the phosphate group of AMP is added. This binding forms a large complex that tumbles slowly, leading to an increase in fluorescence polarization. PDE4 inhibitors prevent the hydrolysis of FAM-cAMP, thus maintaining a low fluorescence polarization signal.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B1, PDE4D2)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Reference inhibitor (e.g., Roflumilast)
-
FAM-cAMP (fluorescein-labeled cAMP)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and BSA)
-
Binding Agent (e.g., IMAP™ Binding Solution)
-
384-well, low-volume, black microplates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO. Further dilute these in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Plate Setup: Add 2 µL of the diluted compounds, reference inhibitor, or DMSO (vehicle control) to the appropriate wells of the 384-well plate.
-
Enzyme Addition: Dilute the recombinant PDE4 enzyme in assay buffer to the desired working concentration. Add 10 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Prepare a solution of FAM-cAMP in assay buffer. Add 8 µL of the FAM-cAMP solution to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Signal Development: Add the binding agent to all wells to stop the reaction and allow for the binding to FAM-AMP. Incubate for at least 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.
Data Analysis: The raw fluorescence polarization data is used to calculate the percent inhibition for each concentration of the test compound. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.
TGF-β1-Induced Fibroblast-to-Myofibroblast Transition Assay
This protocol details an in vitro model to assess the anti-fibrotic potential of compounds by measuring their ability to inhibit the differentiation of fibroblasts into myofibroblasts.
Principle: The assay is based on the induction of fibroblast-to-myofibroblast transition (FMT) by the pro-fibrotic cytokine TGF-β1. This transition is characterized by the increased expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblasts. The inhibitory effect of test compounds on this process is quantified by measuring the expression of α-SMA.
Materials:
-
Primary human lung fibroblasts
-
Fibroblast growth medium
-
Serum-free medium
-
Recombinant human TGF-β1
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., a known TGF-β receptor inhibitor)
-
Fixation and permeabilization buffers
-
Primary antibody against α-SMA
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
96-well imaging plates
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed primary human lung fibroblasts in 96-well imaging plates at an appropriate density (e.g., 5,000 cells/well) and culture until they reach sub-confluence.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Compound Treatment: Add the test compounds and reference inhibitor at various concentrations to the cells. Include a vehicle control (DMSO).
-
TGF-β1 Stimulation: After a 1-hour pre-incubation with the compounds, add TGF-β1 (e.g., 5 ng/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plates for 48-72 hours to allow for myofibroblast differentiation.
-
Immunostaining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100).
-
Block non-specific binding with a blocking solution (e.g., 5% BSA).
-
Incubate with the primary antibody against α-SMA.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of α-SMA staining per cell (normalized to the number of nuclei stained with DAPI).
-
Data Analysis: Calculate the percentage inhibition of α-SMA expression for each compound concentration relative to the TGF-β1-stimulated control. Determine the IC50 value from the dose-response curve.
Conclusion
Derivatives of this compound represent a promising class of compounds with significant therapeutic potential, primarily driven by their potent PDE4 inhibitory and anti-fibrotic activities. The structured presentation of quantitative data and detailed experimental protocols in this guide is intended to facilitate further research and development in this area. The provided signaling pathway and workflow diagrams offer a clear visual aid for understanding the mechanisms of action and experimental designs. As our understanding of the nuanced roles of PDE4 subtypes and the complexities of fibrotic signaling pathways deepens, the rational design of next-generation derivatives based on this versatile scaffold will be crucial in developing safer and more effective treatments for a range of inflammatory and fibrotic diseases.
References
- 1. Novel Roflumilast analogs as soft PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and molecular docking of new roflumilast analogues as preferential-selective potent PDE-4B inhibitors with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Potential Therapeutic Applications of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is a phenolic acid derivative that has garnered interest within the scientific community. While direct therapeutic applications of this specific molecule are not extensively documented in current literature, its structural motifs are present in several pharmacologically active compounds. This technical guide explores the potential therapeutic avenues for this compound by examining its role as a chemical intermediate and the biological activities of its close structural analogs. The primary focus will be on the anti-inflammatory and anti-fibrotic properties demonstrated by a closely related derivative, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, which serves as a key intermediate in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.[1][2][3]
Role as a Key Chemical Intermediate
This compound and its derivatives are crucial building blocks in the synthesis of more complex pharmaceutical compounds. Notably, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is a pivotal intermediate in the manufacturing of Roflumilast.[1][2] Roflumilast is a selective PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[2] The synthesis of this intermediate can be achieved through various methods, often starting from 3-nitro-4-hydroxybenzoic acid ester or 3-halogeno-4-hydroxybenzaldehyde.[1][2]
Furthermore, the 3-(cyclopropylmethoxy) moiety is also a component of other novel PDE4 inhibitors, such as 3-[1-(3-cyclopropylmethoxy-4-difluoromethoxybenzyl)-1H-pyrazol-3-yl]-benzoic acid (PDE-423), which has been investigated as a potential anti-asthmatic drug.[4] The recurrence of this structural feature in potent PDE4 inhibitors suggests that the this compound core may be a valuable scaffold for the design of new therapeutic agents targeting this enzyme family.
Potential Anti-Fibrotic Activity: Insights from a Structural Analog
Recent research has shed light on the potential anti-fibrotic effects of 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), a close analog of the topic compound. A study investigating its effects on pulmonary fibrosis revealed significant inhibitory activity against the epithelial-mesenchymal transition (EMT), a key process in the development of fibrosis.[5]
Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway
The anti-fibrotic effects of DGM appear to be mediated through the inhibition of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[5] TGF-β1 is a potent inducer of EMT, and its signaling cascade is a well-established target for anti-fibrotic therapies. DGM was shown to significantly reduce the phosphorylation of Smad2/3, key downstream effectors in the TGF-β pathway.[5]
Figure 1: Proposed mechanism of DGM in inhibiting the TGF-β/Smad pathway.
In Vitro Efficacy
In vitro studies using A549 cells stimulated with TGF-β1 demonstrated that DGM treatment could inhibit the expression of key EMT markers.[5]
| Biomarker | Effect of DGM Treatment |
| α-SMA | Decreased expression |
| Vimentin | Decreased expression |
| Collagen I | Decreased expression |
| E-cadherin | Increased expression |
| Table 1: In Vitro Effects of DGM on EMT Markers[5] |
In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model
The anti-fibrotic potential of DGM was further confirmed in a rat model of bleomycin (BLM)-induced pulmonary fibrosis.[5] Administration of DGM at doses of 30 mg/kg and 60 mg/kg resulted in a significant reduction in lung damage and fibrosis.[5]
| Parameter | Effect of DGM Treatment (30 mg/kg and 60 mg/kg) |
| Lung Inflammation | Reduced |
| Lung Fibrosis | Reduced |
| Hydroxyproline (HYP) Levels | Significantly decreased |
| Total Collagen Levels | Significantly decreased |
| α-SMA Expression | Decreased |
| Table 2: In Vivo Effects of DGM in a Pulmonary Fibrosis Model[5] |
Experimental Protocols
In Vitro EMT Induction and DGM Treatment
-
Cell Line: A549 human lung adenocarcinoma cells.
-
Induction of EMT: Cells are stimulated with TGF-β1.
-
DGM Treatment: DGM is added to the cell culture medium at various concentrations to assess its inhibitory effects on EMT marker expression.
-
Analysis: Protein expression levels of α-SMA, vimentin, collagen I, and E-cadherin are determined by methods such as Western blotting or immunofluorescence. Phosphorylation levels of Smad2/3 are also assessed.[5]
Figure 2: Workflow for in vitro evaluation of DGM on EMT.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Model: Rats.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (BLM) is administered to induce lung injury and subsequent fibrosis.
-
DGM Administration: DGM is administered to the rats, typically via oral gavage, at specified doses (e.g., 30 mg/kg and 60 mg/kg) for a defined period post-BLM induction.[5]
-
Assessment:
-
Histopathology: Lung tissues are collected, sectioned, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition, respectively.[5]
-
Biochemical Analysis: Levels of hydroxyproline (a major component of collagen) and total collagen in lung tissue are quantified using ELISA.[5]
-
Immunohistochemistry: Expression of α-SMA in lung tissue is evaluated.[5]
-
Pulmonary Function Tests (PFTs): Lung function parameters are measured to assess the physiological impact of the treatment.[5]
-
Potential as a Phosphodiesterase-4 (PDE4) Inhibitor
The structural similarity of this compound and its derivatives to known PDE4 inhibitors like Roflumilast and Rolipram suggests a potential for this chemical class to interact with PDE4.[2][6] PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[6][7] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators.[7]
Given that inflammation is a key driver of many diseases, including COPD, asthma, and fibrosis, the potential PDE4 inhibitory activity of compounds derived from the this compound scaffold warrants further investigation.
Conclusion and Future Directions
While this compound itself is not yet an established therapeutic agent, its structural framework holds significant promise for drug discovery and development. The potent anti-fibrotic activity of its close analog, DGM, through the inhibition of the TGF-β/Smad pathway, highlights a clear therapeutic potential in diseases characterized by fibrosis, such as idiopathic pulmonary fibrosis. Furthermore, its role as a key intermediate in the synthesis of potent PDE4 inhibitors suggests that this chemical scaffold is well-suited for the development of novel anti-inflammatory agents.
Future research should focus on:
-
Synthesizing and screening a library of derivatives based on the this compound core to identify compounds with optimized potency and selectivity for targets such as PDE4 and components of the TGF-β signaling pathway.
-
Conducting detailed structure-activity relationship (SAR) studies to understand the key molecular interactions responsible for the observed biological activities.
-
Evaluating the pharmacokinetic and toxicological profiles of promising lead compounds to assess their suitability for further preclinical and clinical development.
References
- 1. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 2. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 3. cphi-online.com [cphi-online.com]
- 4. Determination of a novel phosphodiesterase4 inhibitor, 3-[1-(3cyclopropylmethoxy-4-difluoromethoxybenzyl)-1H-pyrazol-3-yl]-benzoic acid (PDE-423) in rat plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Phosphodiesterase-4 Inhibition in Parkinson’s Disease: Molecular Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid: Discovery, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid, a key chemical intermediate and known impurity in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. While not a widely studied compound in its own right, its history and significance are intrinsically linked to the development and quality control of this important therapeutic agent. This document details its physicochemical properties, outlines synthetic and analytical methodologies, and contextualizes its relevance within the broader landscape of drug development.
Introduction: A Compound Defined by its Association
The discovery and history of this compound are not chronicled as a standalone pharmaceutical agent but are instead embedded within the narrative of Roflumilast, a potent, selective inhibitor of phosphodiesterase-4 (PDE4) used in the treatment of severe Chronic Obstructive Pulmonary Disease (COPD). As such, this compound is primarily recognized as a crucial starting material in certain synthetic routes to Roflumilast and as a potential impurity in the final drug substance. Its presence and purity are critical parameters in the manufacturing and quality control of Roflumilast, making a thorough understanding of its properties and analysis essential for pharmaceutical scientists.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and the control of its formation during synthesis.
| Property | Value | Source |
| CAS Number | 1243391-44-7 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |
| Molecular Weight | 208.21 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Purity | Typically >97% (commercial) | [1] |
| Storage Temperature | Room temperature, under inert atmosphere | [1] |
| InChI Key | CPGNRCZMIIWDPZ-UHFFFAOYSA-N | [1] |
Synthesis and Formation
The synthesis of this compound is often a key step in the overall synthesis of Roflumilast and its analogues. Various synthetic strategies have been developed, primarily focusing on the efficient and high-yield production of this intermediate.
Experimental Protocol: Synthesis from 3-Halogeno-4-hydroxybenzaldehyde
One common synthetic route involves the etherification of a halogenated hydroxybenzaldehyde followed by oxidation.
Step 1: Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
This reaction involves the Williamson ether synthesis, where the hydroxyl group of 3-halogeno-4-hydroxybenzaldehyde is alkylated with cyclopropylmethanol.
-
Reactants: 3-Halogeno-4-hydroxybenzaldehyde, cyclopropylmethanol, and a suitable base (e.g., potassium carbonate).
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or acetonitrile.
-
Procedure:
-
To a solution of 3-halogeno-4-hydroxybenzaldehyde in the chosen solvent, add the base and cyclopropylmethanol.
-
Heat the reaction mixture to a temperature ranging from 80°C to 120°C and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
The filtrate is then typically subjected to an aqueous workup, extracted with an organic solvent, dried, and concentrated under reduced pressure to yield 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde.
-
Step 2: Oxidation to this compound
The aldehyde functional group of the intermediate is then oxidized to a carboxylic acid.
-
Oxidizing Agent: A suitable oxidizing agent such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).
-
Procedure:
-
Dissolve the 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Add the oxidizing agent portion-wise at a controlled temperature (e.g., room temperature).
-
Stir the reaction mixture until the oxidation is complete.
-
The reaction is then quenched, and the product is isolated by acidification of the reaction mixture, followed by filtration or extraction.
-
The crude product can be further purified by recrystallization.
-
Below is a logical workflow for this synthesis.
Analytical Methodologies
The accurate detection and quantification of this compound are paramount, especially in the context of quality control for Roflumilast. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol is a general guideline adapted from methods used for the analysis of Roflumilast and its impurities. Method optimization and validation are crucial for specific applications.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often employed to separate the analyte from other impurities. A typical mobile phase consists of:
-
Solvent A: An aqueous buffer, such as 0.05 M ammonium acetate, with the pH adjusted to around 4.0 with an acid like acetic acid.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A representative gradient program could be:
-
Start with a higher proportion of Solvent A (e.g., 90%) and gradually increase the proportion of Solvent B over time to elute the more nonpolar compounds.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte exhibits significant absorbance, often around 254 nm.
-
Sample Preparation:
-
Accurately weigh a sample containing the analyte.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the concentration of the analyte by comparing its peak area to the calibration curve.
-
The following diagram illustrates the typical workflow for HPLC analysis.
Role in the Context of Phosphodiesterase-4 (PDE4) Inhibition
The significance of this compound is derived from its role as a precursor to Roflumilast, a selective PDE4 inhibitor. Understanding the mechanism of action of Roflumilast provides the necessary context for the importance of controlling its synthetic intermediates and impurities.
PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways.[3] In inflammatory cells, elevated levels of cAMP have an anti-inflammatory effect. Roflumilast, by inhibiting PDE4, increases intracellular cAMP levels, thereby suppressing the inflammatory processes that are characteristic of COPD.[3]
The following diagram illustrates the PDE4 signaling pathway and the inhibitory action of Roflumilast.
Conclusion
This compound, while not a therapeutic agent itself, holds a significant position in the pharmaceutical industry as a key intermediate and potential impurity in the synthesis of Roflumilast. A thorough understanding of its synthesis, physicochemical properties, and analytical methodologies is critical for ensuring the quality, safety, and efficacy of Roflumilast. This technical guide provides a foundational resource for researchers and drug development professionals working with this compound and the broader class of PDE4 inhibitors. The provided experimental protocols and diagrams serve as a practical starting point for further investigation and process optimization.
References
The Crucial Role of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid in the Synthesis of Roflumilast: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, is a key therapeutic agent in the management of severe chronic obstructive pulmonary disease (COPD). The intricate synthesis of this complex molecule relies on the strategic use of pivotal intermediates, among which 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid stands out for its critical role in building the core structure of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth exploration of the synthesis of this compound and its subsequent conversion to Roflumilast. We present a comparative analysis of various synthetic methodologies, detailed experimental protocols, and a comprehensive summary of quantitative data. Furthermore, this document elucidates the mechanism of action of Roflumilast through a detailed signaling pathway diagram, offering a complete technical overview for researchers and professionals in the field of drug development.
Introduction
Roflumilast is a potent and selective inhibitor of the phosphodiesterase-4 (PDE4) enzyme, which plays a crucial role in the inflammatory cascade associated with COPD.[1] By inhibiting PDE4, Roflumilast increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to a reduction in the production of pro-inflammatory mediators. The chemical structure of Roflumilast, N-(3,5-dichloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide, necessitates a multi-step synthesis. A key building block in this process is this compound. The purity and yield of this intermediate directly impact the efficiency and quality of the final Roflumilast API. This guide will delve into the technical details of its synthesis and utilization.
Synthesis of this compound: A Comparative Analysis
The synthesis of this compound can be achieved through various routes, each with its own set of advantages and challenges. The primary strategies involve the etherification of a suitably substituted benzoic acid or benzaldehyde derivative. Below is a summary of common synthetic approaches.
Table 1: Comparative Summary of Synthetic Routes to this compound
| Starting Material | Key Reagents & Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 3-Bromo-4-hydroxybenzaldehyde | Cyclopropylmethanol, Potassium Hydride (KH), N,N-Dimethylformamide (DMF) | 60°C, 6 hours | 85 | 90.5 | [2] |
| 3-Chloro-4-hydroxybenzaldehyde | Cyclopropylmethanol, Sodium Hydride (NaH), Dimethyl Sulfoxide (DMSO) | 110°C, 10 hours | 91 | 95 | [2] |
| 3,4-Dihydroxybenzoic acid ester | Cyclopropylmethyl bromide, followed by hydrolysis | Alkylation and subsequent hydrolysis | Not specified | Not specified | [3] |
| 3-Nitro-4-hydroxybenzoic acid ester | Alkylation, reduction, diazotization, hydrolysis, deprotection | Multi-step process | Not specified | Not specified | [4] |
Detailed Experimental Protocols
Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde from 3-Chloro-4-hydroxybenzaldehyde
This protocol is adapted from a commonly employed synthetic route described in the patent literature.[2]
Materials:
-
3-Chloro-4-hydroxybenzaldehyde (10.08 g)
-
Sodium Hydride (NaH) (3.9 g)
-
Cyclopropylmethanol (5.13 g)
-
Dimethyl Sulfoxide (DMSO) (100 ml)
-
Ethyl Acetate
-
0.2N Hydrochloric Acid
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Under a nitrogen atmosphere, in a 250 ml four-hole flask, add 100 ml of DMSO.
-
Control the temperature at 10-15°C and add 10.08 g of 3-chloro-4-hydroxybenzaldehyde, 3.9 g of sodium hydride, and 5.13 g of cyclopropylmethanol.
-
Stir the mixture for 0.5 hours at 10-15°C.
-
Warm the reaction mixture to 110°C and stir for 10 hours.
-
After the reaction is complete, cool the mixture and adjust the pH to 2 with 0.2N hydrochloric acid.
-
Extract the product three times with 100 ml portions of ethyl acetate.
-
Wash the combined organic layers with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Reduce the pressure to evaporate the solvent and obtain the oily product, 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde.
-
Yield: 11.42 g (91%)
-
HPLC Purity: 95%
-
Oxidation to this compound
The subsequent oxidation of the aldehyde to a carboxylic acid is a standard transformation. While the provided search results focus more on the synthesis of the difluoromethoxy derivative, a general oxidation protocol using a mild oxidizing agent like sodium chlorite can be employed.
Conversion to Roflumilast: Synthetic Pathway
The transformation of this compound to Roflumilast involves two key steps: difluoromethoxylation of the hydroxyl group, followed by amidation with 3,5-dichloro-4-aminopyridine.
Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
Table 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
| Starting Material | Key Reagents & Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | Sodium chlorodifluoroacetate, Potassium Carbonate, DMSO | 120°C, 12 hours, followed by oxidation | 85 | 93.6 | [2] |
| 3-Fluoro-4-hydroxybenzaldehyde | Etherification with sodium chlorodifluoroacetate, then reaction with cyclopropylmethanol, followed by oxidation | Multi-step process | High | High | [3] |
Amidation to Roflumilast
The final step is the coupling of the carboxylic acid with 3,5-dichloro-4-aminopyridine. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride.
Table 3: Final Amidation Step to Roflumilast
| Starting Material | Key Reagents & Solvents | Reaction Conditions | Purity (%) | Reference |
| 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | Thionyl chloride, 3,5-dichloro-4-aminopyridine, Sodium Hydride, Tetrahydrofuran | 15-20°C | >99.8 (after recrystallization) | [5] |
Spectroscopic Data of this compound
Accurate characterization of the key intermediate is crucial for quality control. The following table summarizes the expected spectroscopic data.
Table 4: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Expected signals for aromatic protons, the hydroxyl proton, the carboxylic acid proton, and the cyclopropylmethoxy group protons. |
| ¹³C NMR | Expected signals for the aromatic carbons, the carboxyl carbon, and the carbons of the cyclopropylmethoxy group. |
| IR (KBr) | Characteristic peaks for O-H stretching (hydroxyl and carboxylic acid), C=O stretching (carboxylic acid), C-O stretching (ether), and aromatic C-H and C=C stretching. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of 208.21 g/mol . |
Mandatory Visualizations
Synthetic Pathway of Roflumilast
Caption: Synthetic pathway of Roflumilast from 3-Chloro-4-hydroxybenzaldehyde.
Roflumilast Mechanism of Action: PDE4 Signaling Pathway
Caption: Roflumilast inhibits PDE4, increasing cAMP levels and reducing inflammation.[1]
Conclusion
The synthesis of Roflumilast is a well-defined process where the intermediate, this compound, plays a pivotal role. The selection of the synthetic route for this intermediate can significantly influence the overall efficiency, cost-effectiveness, and environmental impact of the Roflumilast manufacturing process. This guide has provided a comprehensive overview of the key synthetic methodologies, detailed experimental protocols, and the underlying mechanism of action of Roflumilast. The presented data and visualizations aim to serve as a valuable resource for professionals engaged in the research and development of this important therapeutic agent. Further optimization of the synthetic routes, with a focus on green chemistry principles, will continue to be an area of active research.
References
- 1. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 3. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 4. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 5. US8604064B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
Safety and Handling of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid (CAS No. 1243391-44-7). It is intended for laboratory personnel and drug development professionals who may be working with this compound. The information compiled herein is based on available safety data sheets and scientific literature for the compound and its structural analogs.
Physicochemical and Hazard Information
This compound is a solid organic compound. While specific quantitative data on its physical properties are limited, its hazard profile has been established through various safety data sheets.
Table 1: Physicochemical Properties
| Property | Data | Source |
| CAS Number | 1243391-44-7 | |
| Molecular Formula | C₁₁H₁₂O₄ | |
| Molecular Weight | 208.21 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Solubility | No quantitative data available for this specific compound. The parent compound, 4-hydroxybenzoic acid, is soluble in DMSO and dimethylformamide (approx. 5 mg/mL) and sparingly soluble in aqueous buffers. | |
| Storage Temperature | Room temperature, under an inert atmosphere. |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation. |
Source: Compiled from available Safety Data Sheets.
Toxicological Data
Quantitative toxicological data, such as LD50 and LC50 values, for this compound are not available in the reviewed literature. However, data for the parent compound, 4-hydroxybenzoic acid, can provide some context for its potential toxicity profile.
Table 3: Acute Toxicity Data (Analog Compound: 4-hydroxybenzoic acid, CAS: 99-96-7)
| Exposure Route | Endpoint | Value | Species | Source |
| Oral | LD50 | >2,000 mg/kg | Rat | [1] |
Note: This data is for a structural analog and should be used for reference only. The absence of specific toxicity data for this compound necessitates handling it with a high degree of caution.
Handling and Storage Precautions
Proper handling and storage are crucial to minimize the risk of exposure and ensure the stability of the compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: If handling as a powder or generating dust, use a NIOSH-approved respirator with a particulate filter. Work in a well-ventilated area, preferably a chemical fume hood.
Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation.
-
Keep away from heat, sparks, and open flames.
Storage Conditions
-
Store in a tightly closed container in a dry and well-ventilated place.[2]
-
Store at room temperature under an inert atmosphere to prevent degradation.
First Aid Measures
In case of exposure, follow these first aid procedures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent the product from entering drains.
-
Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.
Experimental Protocols
The following is a general experimental protocol for preparing and using this compound in a cell-based assay, adapted from a study on the closely related compound, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid.[3][4]
Preparation of Stock Solution
-
Objective: To prepare a high-concentration stock solution for serial dilution.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
In a chemical fume hood, weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex or sonicate until the compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
In Vitro Cell Treatment
-
Objective: To treat cultured cells with the compound to assess its biological activity.
-
Materials:
-
Cultured cells in appropriate growth medium (e.g., A549 human lung carcinoma cells)
-
Stock solution of this compound in DMSO
-
Sterile cell culture plates (e.g., 6-well or 96-well)
-
Complete cell culture medium
-
-
Procedure:
-
Seed the cells into the culture plates at the desired density and allow them to adhere overnight in a CO₂ incubator.
-
The next day, prepare working solutions of the compound by diluting the stock solution in a complete cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.1%).
-
Include a vehicle control (medium with the same final concentration of DMSO without the compound).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction for Western blot, or RNA extraction for RT-PCR).
-
Caption: Workflow for preparing and using the compound in cell-based assays.
Potential Signaling Pathways
While the direct molecular targets of this compound are not yet fully elucidated, studies on structurally similar compounds suggest potential involvement in key cellular signaling pathways.
TGF-β/Smad Signaling Pathway
A closely related analog, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid, has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT) in A549 cells by reducing the phosphorylation of Smad2/3.[3][4] This suggests that this compound may also modulate this pathway, which is critical in fibrosis and cancer progression.
Caption: Potential inhibition of the TGF-β/Smad signaling pathway.
Akt/NF-κB Signaling Pathway
Another related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been demonstrated to target the Akt/NF-κB cell survival signaling pathway in prostate cancer cells.[5][6] This pathway is crucial for cell proliferation, survival, and inflammation, making it another plausible area of investigation for this compound.
Caption: Potential modulation of the Akt/NF-κB signaling pathway.
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety and handling guide. Users should always consult the most current Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical and perform their own risk assessment. The experimental protocols and signaling pathway information are based on studies of structurally related compounds and should be adapted and validated for specific research applications.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial-Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-3-methoxybenzoic acid methyl ester: a curcumin derivative targets Akt/NF kappa B cell survival signaling pathway: potential for prostate cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
Natural occurrence of cyclopropylmethoxy-containing benzoic acids
An In-depth Technical Guide on the Natural Occurrence of Cyclopropylmethoxy-Containing Benzoic Acids
Abstract
This technical guide provides a comprehensive overview of the current state of knowledge regarding the natural occurrence of benzoic acids containing a cyclopropylmethoxy moiety. Extensive searches of scientific literature and chemical databases were conducted to identify any instances of these compounds being isolated from natural sources. This document details the search methodology, summarizes the findings, and concludes with the current understanding of the existence of this class of compounds in nature. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development and natural product chemistry who may be investigating novel chemical scaffolds.
Introduction
Natural products have historically been a rich source of novel chemical entities for drug discovery and development. The structural diversity found in nature provides a vast chemical space for the identification of new therapeutic agents. Benzoic acids and their derivatives are a common class of secondary metabolites found in a wide variety of plants, fungi, and bacteria, exhibiting a broad range of biological activities. The cyclopropyl group, while less common than other carbocyclic rings in natural products, is a desirable feature in medicinal chemistry due to its ability to introduce conformational rigidity and alter electronic properties, often leading to improved metabolic stability and binding affinity. The combination of a benzoic acid core with a cyclopropylmethoxy substituent represents a potentially novel and biologically interesting chemical scaffold. This guide investigates whether this specific structural combination is known to occur naturally.
Search Methodology
A systematic and comprehensive search of available scientific literature and chemical databases was performed to identify any documented natural occurrence of cyclopropylmethoxy-containing benzoic acids. The search strategy was designed to be broad enough to capture any relevant information, including direct mentions, related compounds, and potential biosynthetic pathways.
Search Queries and Databases
Multiple search queries were executed across several key scientific databases. The primary search terms and databases are summarized in Table 1. The search was conducted in December 2025.
Table 1: Summary of Search Queries and Databases
| Database Searched | Search Queries Used |
| Google Scholar | "natural occurrence of cyclopropylmethoxy benzoic acid" |
| "cyclopropylmethoxy natural products" | |
| "biosynthesis of cyclopropylmethoxy group" | |
| "natural products containing cyclopropyl group and benzoic acid" | |
| SciFinder | Chemical structure search for substructure: cyclopropylmethoxy-benzene |
| Keyword search: "natural product" AND "cyclopropylmethoxy" | |
| PubMed | "cyclopropylmethoxy"[All Fields] AND "natural"[All Fields] |
| "cyclopropane"[All Fields] AND "benzoic acid"[All Fields] AND "natural"[All Fields] | |
| Reaxys | Substructure search for cyclopropylmethoxy-aromatic compounds from natural sources |
Search Workflow
The search process followed a logical progression from specific to broader inquiries to ensure comprehensive coverage of the topic. The workflow is illustrated in the diagram below.
Caption: Logical workflow of the literature search process.
Findings and Discussion
The comprehensive search of the scientific literature and chemical databases did not yield any evidence for the natural occurrence of cyclopropylmethoxy-containing benzoic acids. The key findings are summarized below:
-
Absence in Natural Product Databases: No compounds matching the specified structure were found in major natural product databases.
-
Scarcity of Cyclopropyl Moieties in Nature: While cyclopropane rings are present in some natural products, such as cyclopropane fatty acids and some terpenes, they are relatively uncommon compared to other ring systems.
-
Lack of Known Biosynthetic Pathways: There are no known biosynthetic pathways that have been reported to combine a benzoic acid core with a cyclopropylmethoxy group. The biosynthesis of the cyclopropane ring in known natural products typically involves S-adenosyl methionine (SAM) and an unsaturated precursor, a mechanism not observed to be linked with aromatic acid metabolism in this specific manner.
-
Prevalence in Synthetic Chemistry: In contrast to their absence in nature, cyclopropylmethoxy-containing aromatic compounds are frequently reported in the context of synthetic medicinal chemistry. This highlights the synthetic accessibility and pharmaceutical interest in this scaffold, but also underscores its likely non-natural origin.
Conclusion
Based on an extensive and systematic review of the current scientific literature and chemical databases, there is no evidence to suggest that cyclopropylmethoxy-containing benzoic acids are naturally occurring compounds. While the individual components of this structure (benzoic acid, methoxy group, cyclopropane ring) are found in nature, their specific combination appears to be absent from the known repertoire of natural products.
For researchers and drug development professionals, this finding is significant. It suggests that efforts to obtain these compounds should be directed towards synthetic chemistry rather than natural product screening. The absence of these compounds in nature also implies that any biological activity they may possess would be novel and not subject to pre-existing resistance mechanisms that may have evolved in response to naturally occurring analogs. Future discoveries in microbial or plant genomics could potentially reveal novel biosynthetic pathways capable of producing such structures, but based on current knowledge, cyclopropylmethoxy-containing benzoic acids should be considered synthetic entities.
Methodological & Application
Application Note: HPLC Purity Determination of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid
AN-0012
Introduction
3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. This application note describes a sensitive and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound and for the separation of its potential process-related impurities and degradation products.
Principle
The method utilizes a C18 stationary phase with a gradient elution of a buffered aqueous mobile phase and an organic modifier. The separation is based on the differential partitioning of the analyte and its impurities between the non-polar stationary phase and the polar mobile phase.[1][2] Detection is achieved by UV spectrophotometry at a wavelength where the analyte exhibits maximum absorbance. The acidic nature of the analyte necessitates a buffered mobile phase to ensure consistent retention and sharp peak shapes.[3]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Reagents and Materials
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade)
Standard Solution Preparation
Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a standard solution with a final concentration of approximately 0.5 mg/mL.
Sample Solution Preparation
Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a sample solution with a final concentration of approximately 0.5 mg/mL.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Logical Workflow for HPLC Purity Analysis
Caption: Workflow for the HPLC Purity Determination of this compound.
Conclusion
The described RP-HPLC method is precise, accurate, and suitable for the routine purity analysis of this compound in a quality control environment. The method is also capable of separating potential impurities, making it a valuable tool for monitoring the quality of this important pharmaceutical intermediate. For the analysis of polar aromatic compounds, adjusting the mobile phase pH and considering alternative stationary phases can be crucial for optimizing separations.[3]
References
Application Notes and Protocols for the NMR Characterization of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate structural elucidation and purity assessment are critical for its use in drug development and manufacturing. This document outlines the protocols for sample preparation, NMR data acquisition, and provides an analysis of the spectral data. While direct experimental spectra for this specific compound are not publicly available, the provided data is representative and based on established chemical shift principles for analogous structures, serving as a valuable reference for researchers.
Introduction
This compound (CAS 1243391-44-7) is a substituted benzoic acid derivative. Its molecular structure incorporates a cyclopropylmethoxy group, which can influence its chemical and biological properties. NMR spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity determination of such organic molecules. This document details the expected ¹H and ¹³C NMR spectral characteristics and provides standardized protocols for their acquisition.
Molecular Structure
Caption: Molecular Structure of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.6 | m | 2H | Aromatic Protons |
| ~6.9 | d | 1H | Aromatic Proton |
| ~3.9 | d | 2H | -O-CH₂- |
| ~1.2 - 1.3 | m | 1H | Cyclopropyl CH |
| ~0.6 | m | 2H | Cyclopropyl CH₂ |
| ~0.3 | m | 2H | Cyclopropyl CH₂ |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~170 | Carboxylic Acid Carbon (-COOH) |
| ~150 | Aromatic C-O |
| ~145 | Aromatic C-O |
| ~123 | Aromatic CH |
| ~122 | Aromatic C-C |
| ~115 | Aromatic CH |
| ~114 | Aromatic CH |
| ~74 | -O-CH₂- |
| ~11 | Cyclopropyl CH |
| ~3 | Cyclopropyl CH₂ |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A standardized sample preparation protocol is crucial for obtaining high-quality and reproducible NMR spectra.[1]
-
Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample.[2] Commonly used solvents for this type of compound include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[3]
-
Vortexing: Gently vortex or sonicate the mixture until the sample is fully dissolved.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Transfer: Carefully transfer the clear solution into a standard 5 mm NMR tube.[4]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added, though often the residual solvent peak is used as a secondary reference.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Caption: General workflow for NMR sample preparation and analysis.
¹H NMR Data Acquisition Protocol
-
Instrument Setup: Place the prepared NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.[5]
-
Experiment Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis.[5]
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
-
Data Acquisition: Start the acquisition.
¹³C NMR Data Acquisition Protocol
-
Instrument Setup: The same sample and initial setup (locking and shimming) as for ¹H NMR can be used.
-
Experiment Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is commonly employed to simplify the spectrum to singlets for each carbon.[5]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio, depending on the sample concentration.[5]
-
Relaxation Delay (D1): A delay of 2 seconds is a common starting point.[5]
-
-
Data Acquisition: Initiate the ¹³C NMR experiment.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or the internal standard (TMS at 0.00 ppm).
-
Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.
Conclusion
The NMR data and protocols presented here provide a comprehensive guide for the characterization of this compound. Adherence to these protocols will enable researchers and drug development professionals to reliably verify the structure and purity of this important chemical intermediate, ensuring the quality and integrity of their subsequent research and development activities.
References
Protocol for the synthesis of Roflumilast using 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, three-step protocol for the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The synthesis commences with 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid and proceeds through a key intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. The protocol details the difluoromethylation of the starting material, subsequent activation of the carboxylic acid to an acyl chloride, and the final amide coupling to yield Roflumilast. This guide is intended for researchers and professionals in medicinal chemistry and drug development, offering detailed methodologies, quantitative data, and a visual representation of the synthetic workflow.
Introduction
Roflumilast, with the chemical name 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide, is a potent anti-inflammatory agent.[1] Its synthesis involves the formation of a crucial amide bond between the 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid backbone and 3,5-dichloropyridin-4-amine.[1] The provided protocol outlines a reliable pathway starting from this compound, a readily available precursor. The synthesis is divided into three primary stages:
-
O-Difluoromethylation: Introduction of the difluoromethoxy group onto the phenolic hydroxyl of the starting material.
-
Acyl Chloride Formation: Activation of the intermediate carboxylic acid for subsequent amidation.
-
Amide Coupling: Formation of the final Roflumilast product.
Each step is described in detail to ensure reproducibility and high yield.
Synthetic Scheme
Figure 1: Overall synthetic pathway for Roflumilast.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the Roflumilast synthesis.
| Step | Reaction | Starting Material | Reagents (Molar Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | O-Difluoromethylation | This compound | Sodium chlorodifluoroacetate (2.8 eq), Cesium carbonate (1.5 eq) | DMF/Water | 120 | 2 | ~90 |
| 2 | Acyl Chloride Formation | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | Thionyl chloride (1.5 eq), DMF (catalytic) | Ethyl Acetate | 50-60 | 3-4 | >95 |
| 3 | Amide Coupling | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride | 4-Amino-3,5-dichloropyridine (1.2 eq), Sodium hydride (1.1 eq) | THF | 20-25 | 1 | ~90 |
Experimental Protocols
Step 1: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
This procedure adapts a general method for the difluoromethylation of phenols using sodium chlorodifluoroacetate.[1][2]
Materials:
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Sodium 2-chloro-2,2-difluoroacetate (ClCF₂COONa)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Hydrochloric acid (HCl), 1N
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and cesium carbonate (1.5 eq).
-
Seal the flask and evacuate and backfill with nitrogen three times.
-
Add anhydrous DMF and deionized water (approx. 8.5:1 v/v) via syringe.
-
Stir the solution and degas with a stream of nitrogen for 1 hour.
-
Add sodium 2-chloro-2,2-difluoroacetate (2.8 eq) to the mixture in one portion under a positive flow of nitrogen.
-
Heat the reaction mixture in an oil bath at 120°C for 2 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate.
-
Acidify the aqueous layer to pH ~3 with 1N HCl.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride
This protocol describes the conversion of the carboxylic acid to its corresponding acyl chloride.[3][4]
Materials:
-
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Ethyl acetate, anhydrous
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (1.0 eq) in anhydrous ethyl acetate.
-
Add a catalytic amount of DMF (e.g., 0.02 eq).
-
Heat the mixture to 50-60°C with stirring.
-
Slowly add thionyl chloride (1.5 eq) dropwise via the dropping funnel, maintaining the temperature between 50-60°C.
-
After the addition is complete, continue stirring the reaction mixture at this temperature for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the excess thionyl chloride and ethyl acetate by distillation under reduced pressure.
-
The resulting solid residue, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride, is typically used in the next step without further purification.
Step 3: Synthesis of Roflumilast (Amide Coupling)
This final step involves the coupling of the acyl chloride with 4-amino-3,5-dichloropyridine to form Roflumilast.[5]
Materials:
-
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride
-
4-Amino-3,5-dichloropyridine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add anhydrous THF and sodium hydride (1.1 eq).
-
To this suspension, add 4-amino-3,5-dichloropyridine (1.2 eq) and stir for 30 minutes at room temperature.
-
In a separate flask, dissolve the crude 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride (1.0 eq) from Step 2 in anhydrous THF.
-
Add the solution of the acyl chloride dropwise to the suspension of the aminopyridine anion at a temperature below 30°C.
-
Stir the reaction mixture for 1 hour at 20-25°C.
-
Upon completion, quench the reaction by the careful addition of water.
-
Add ethyl acetate and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude Roflumilast, which can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water).
Workflow Diagram
Figure 2: Detailed experimental workflow for the synthesis of Roflumilast.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Preparation method for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. jocpr.com [jocpr.com]
- 5. US20140275551A1 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
Application Notes and Protocols for In Vitro Biological Activity Testing of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro assays used to characterize the biological activity of 3-(cyclopropylmethoxy)-4-hydroxybenzoic acid analogs. Given the structural similarity of this scaffold to known phosphodiesterase 4 (PDE4) inhibitors, such as Roflumilast, the primary focus of these protocols is on assays relevant to PDE4 inhibition and downstream anti-inflammatory effects.
Introduction
This compound and its analogs are a class of compounds with potential therapeutic applications, particularly in inflammatory diseases. Their biological activity is hypothesized to be mediated through the inhibition of phosphodiesterase 4 (PDE4), a key enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Inhibition of PDE4 leads to an increase in cAMP, which in turn modulates various cellular processes, including the reduction of inflammatory responses.
This document outlines detailed protocols for a panel of in vitro assays to quantify the inhibitory potency of these analogs on PDE4 and to assess their functional consequences in relevant cell-based models.
Signaling Pathway Overview
The primary signaling pathway modulated by PDE4 inhibitors is the cAMP/Protein Kinase A (PKA) pathway. Inhibition of PDE4 prevents the degradation of cAMP to AMP, leading to an accumulation of intracellular cAMP. This activates PKA, which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CRE) on DNA, initiating the transcription of anti-inflammatory genes and suppressing the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).
Caption: Simplified PDE4-cAMP signaling pathway.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro potency of reference PDE4 inhibitors. Experimental data for novel this compound analogs should be presented in a similar format to allow for direct comparison.
Table 1: Biochemical PDE4 Inhibitory Activity
| Compound | PDE4 Subtype | IC₅₀ (nM) | Reference |
| Roflumilast | Pan-PDE4 | 0.7 | [1] |
| PDE4B | 8.4 | [1] | |
| PDE4D | 6.8 | [1] | |
| Roflumilast N-oxide | Pan-PDE4 | ~2.0 | [2] |
| Rolipram | Pan-PDE4 | 10-600 | [2][3] |
| Cilomilast | Pan-PDE4 | 40-3000 | [2][3] |
| Apremilast | Pan-PDE4 | 74 | [4] |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency. Data is compiled from multiple sources and experimental conditions may vary.[1][5]
Table 2: Cell-Based Anti-Inflammatory Activity
| Compound | Cell Type | Stimulus | Inhibited Mediator | IC₅₀ / EC₅₀ (nM) | Reference |
| Roflumilast | Human Monocytes | LPS | TNF-α | 1.8 | [6] |
| Human Neutrophils | fMLP | LTB₄ Formation | 2 | [2][3] | |
| Rolipram | J774 Macrophages | LPS | TNF-α | 25.9 | [7] |
| Human Monocytes | LPS | TNF-α | 490 ± 260 | [7] | |
| Roflumilast | Human Bronchial Explants | LPS | TNF-α | ~1 | [7] |
| Roflumilast N-oxide | Human Lung Parenchyma | LPS | TNF-α | 0.2 | [7] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
Biochemical PDE4 Inhibition Assay (Fluorescence Polarization)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified recombinant PDE4 isoform.
Workflow Diagram:
Caption: Workflow for a Fluorescence Polarization (FP)-based PDE4 inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test this compound analog in 100% DMSO.
-
Create a serial dilution series of the test compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D) to the desired concentration in assay buffer.
-
Prepare the fluorescently labeled cAMP substrate (e.g., FAM-cAMP) solution in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
To the appropriate wells, add 5 µL of the test compound dilutions or vehicle (for control wells).
-
Add 5 µL of the diluted PDE4 enzyme to the wells containing the test compound and positive control wells. Add 5 µL of assay buffer to the negative control wells.
-
Initiate the enzymatic reaction by adding 10 µL of the cAMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and detect the product according to the specific assay kit manufacturer's instructions (e.g., by adding a binding agent that preferentially binds to the hydrolyzed product).
-
Measure the fluorescence polarization using a suitable microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell-Based CRE-Luciferase Reporter Assay
This assay measures the functional consequence of PDE4 inhibition by quantifying the activation of the cAMP/PKA signaling pathway.
Workflow Diagram:
Caption: Workflow for a CRE-Luciferase reporter assay.
Protocol:
-
Cell Culture and Seeding:
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the this compound analogs in assay medium.
-
Pre-treat the cells with the test compounds for 1 hour.[10]
-
Stimulate the cells with an adenylyl cyclase activator, such as forskolin (final concentration ~10 µM), to induce cAMP production.[9]
-
Incubate the plate for an additional 5-6 hours at 37°C.[8][9]
-
-
Luciferase Assay:
-
Perform the luciferase assay using a commercial kit (e.g., ONE-Step™ Luciferase Assay System) according to the manufacturer's protocol.[9] This typically involves adding the luciferase reagent directly to the wells.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity for each compound concentration compared to the vehicle control.
-
Plot the fold induction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
TNF-α Release Assay in Macrophages
This assay evaluates the anti-inflammatory activity of the test compounds by measuring their ability to inhibit the release of the pro-inflammatory cytokine TNF-α from stimulated immune cells.
Protocol:
-
Cell Culture and Plating:
-
Treatment and Stimulation:
-
Sample Collection and TNF-α Quantification (ELISA):
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris and store them at -80°C until analysis.[7]
-
Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for TNF-α using the recombinant standards provided in the ELISA kit.
-
Determine the concentration of TNF-α in the samples by interpolating from the standard curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the LPS-stimulated vehicle control.[7]
-
Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Inhibition of PDE4 Attenuates TNF-α-Triggered Cell Death Through Suppressing NF-κB and JNK Activation in HT-22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel PDE4 Inhibitors from 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel phosphodiesterase 4 (PDE4) inhibitors, utilizing 3-(cyclopropylmethoxy)-4-hydroxybenzoic acid as a key starting material. The protocols outlined below cover the chemical synthesis, in vitro and in vivo evaluation, and pharmacokinetic profiling of potential drug candidates.
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a second messenger involved in regulating a wide array of cellular processes, including inflammation.[1][2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of pro-inflammatory cells and mediators. This mechanism makes PDE4 a highly attractive target for the treatment of various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1]
The chemical scaffold of this compound provides a valuable starting point for the synthesis of potent and selective PDE4 inhibitors. The cyclopropylmethoxy group is a common feature in several known PDE4 inhibitors, contributing to favorable interactions within the enzyme's active site. This document outlines the necessary steps to design, synthesize, and characterize novel drug candidates based on this scaffold.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDE4 signaling pathway and a general workflow for the development of novel inhibitors.
Data Presentation
The following tables summarize key quantitative data for a representative novel PDE4 inhibitor, 3-[1-(3-cyclopropylmethoxy-4-difluoromethoxybenzyl)-1H-pyrazol-3-yl]-benzoic acid (PDE-423), which is a derivative of the core scaffold.
Table 1: In Vitro Efficacy of PDE-423
| Assay Type | Parameter | Value |
| PDE4 Enzyme Assay | IC50 | 140 nM[3] |
| Cell-Based Assay (unspecified) | IC50 | 550 nM[3] |
Table 2: In Vivo Efficacy of PDE-423 in an Ovalbumin-Induced Asthma Mouse Model
| Administration Route | Parameter | Value |
| Oral | ED50 (Airway Hyperreactivity) | 18.3 mg/kg[3] |
Table 3: Pharmacokinetic Parameters of PDE-423 in Rats
| Parameter | Value |
| Concentration Range (Linearity) | 0.02-10 µg/mL[4] |
| Mean Intra-assay Precision | 7.50%[4] |
| Mean Inter-assay Precision | 3.86%[4] |
Experimental Protocols
Protocol 1: Synthesis of Pyrazole-based PDE4 Inhibitors
This protocol describes a general synthetic route to produce pyrazole derivatives from this compound.
Step 1: Esterification of this compound
-
Dissolve this compound in a suitable alcohol solvent (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Neutralize the reaction mixture and extract the ester product with an organic solvent.
-
Purify the product by column chromatography.
Step 2: Protection of the Hydroxyl Group (if necessary)
-
Dissolve the ester from Step 1 in a suitable solvent (e.g., dichloromethane).
-
Add a suitable protecting group reagent (e.g., benzyl bromide) and a base (e.g., potassium carbonate).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction and purify the protected ester.
Step 3: Formation of a Key Intermediate (e.g., a 1,3-dicarbonyl compound)
-
This step can vary depending on the desired pyrazole substitution pattern. A common method is the Claisen condensation of the ester with a suitable ketone in the presence of a strong base (e.g., sodium ethoxide).
-
The reaction mixture is typically stirred at room temperature or heated.
-
After completion, the reaction is quenched, and the dicarbonyl intermediate is extracted and purified.
Step 4: Pyrazole Ring Formation
-
Dissolve the 1,3-dicarbonyl intermediate from Step 3 in a suitable solvent (e.g., ethanol).
-
Add hydrazine hydrate or a substituted hydrazine to the solution.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and isolate the pyrazole product by filtration or extraction.
-
Purify the final compound by recrystallization or column chromatography.
Step 5: Deprotection (if necessary)
-
If a protecting group was used, it is removed in the final step. The deprotection method will depend on the protecting group used (e.g., hydrogenolysis for a benzyl group).
Protocol 2: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE4 subtype.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B)
-
Fluorescein-labeled cAMP (FAM-cAMP)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test compounds and a reference inhibitor (e.g., Rolipram)
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted inhibitors. Include controls with DMSO only (0% inhibition) and a known inhibitor (100% inhibition).
-
Add the diluted PDE4 enzyme solution to all wells except for the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop the reaction by adding a stop solution containing a binding agent that binds to the hydrolyzed 5'-AMP-FAM.
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: In Vitro Anti-inflammatory Assay (TNF-α Release in RAW264.7 Macrophages)
This protocol measures the ability of a test compound to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
96-well cell culture plates
-
TNF-α ELISA kit
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Pre-treat the cells with the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 18-24 hours). Include unstimulated and vehicle-treated controls.
-
After incubation, collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC50 value.
Protocol 4: In Vivo Anti-inflammatory Efficacy (LPS-induced Pulmonary Neutrophilia in Mice)
This protocol assesses the in vivo anti-inflammatory activity of a test compound by measuring its effect on neutrophil infiltration into the lungs of mice challenged with LPS.
Materials:
-
Male BALB/c mice (or other suitable strain)
-
Lipopolysaccharide (LPS)
-
Test compound and vehicle
-
Anesthesia
-
Bronchoalveolar lavage (BAL) equipment
-
Cell counting materials (hemocytometer or automated cell counter)
-
Cytospin and staining reagents
Procedure:
-
Administer the test compound to the mice via the desired route (e.g., oral gavage) at various doses.
-
After a specified pre-treatment time, challenge the mice with an intranasal or intratracheal instillation of LPS.
-
At a predetermined time point after LPS challenge (e.g., 24 hours), euthanize the mice.
-
Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of saline into the lungs.
-
Determine the total number of cells in the BAL fluid.
-
Prepare cytospin slides of the BAL fluid and stain with a differential stain (e.g., Diff-Quik) to determine the number of neutrophils.
-
Calculate the percentage of inhibition of neutrophil infiltration for each dose of the test compound compared to the vehicle-treated, LPS-challenged group.
Protocol 5: Pharmacokinetic Study in Rats
This protocol outlines a basic procedure to determine the pharmacokinetic profile of a test compound after oral administration to rats.
Materials:
-
Male Sprague-Dawley rats (or other suitable strain)
-
Test compound formulated for oral administration
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of the test compound to each rat.
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to determine the concentration of the test compound at each time point using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using appropriate software. A method for determining a novel PDE4 inhibitor in rat plasma has been developed and validated using liquid chromatography-tandem mass spectrometry.[4]
References
Experimental procedure for the crystallization of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid
Abstract
This application note provides a detailed experimental protocol for the crystallization of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid, a key intermediate in pharmaceutical synthesis. The procedure is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound. The protocol is based on established recrystallization techniques for benzoic acid derivatives and related phenolic compounds. This document includes a step-by-step methodology, a table for summarizing expected experimental data, and a graphical representation of the experimental workflow.
Introduction
This compound is a substituted benzoic acid derivative of interest in medicinal chemistry and drug discovery. The purity of this compound is critical for subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient. Crystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differential solubility of the compound and its impurities in a given solvent system at varying temperatures. The principle of recrystallization relies on dissolving the impure solid in a hot solvent to the point of saturation, followed by slow cooling to allow for the formation of pure crystals, while impurities remain dissolved in the mother liquor. This protocol adapts standard recrystallization methods for benzoic acid to the specific target compound.
Experimental Data Summary
The following table provides a template for recording and summarizing the quantitative data from the crystallization procedure. Expected values are provided for illustrative purposes and may vary based on the initial purity of the crude material and specific experimental conditions.
| Parameter | Crude Sample | Recrystallized Sample |
| Mass (g) | 10.0 | 8.5 |
| Appearance | Off-white to light brown powder | White crystalline solid |
| Melting Point (°C) | 145-150 | 152-154 |
| Purity (by HPLC, %) | 95.0 | >99.5 |
| Yield (%) | N/A | 85.0 |
Experimental Protocol
This protocol details the materials, equipment, and step-by-step procedure for the crystallization of this compound.
Materials:
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Petroleum ether (or Heptane)
-
Activated charcoal (optional, for colored impurities)
-
Distilled water
-
Celatom or filter aid (optional)
Equipment:
-
Erlenmeyer flasks (250 mL and 500 mL)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
-
Melting point apparatus
-
HPLC system for purity analysis
Procedure:
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of hot acetonitrile (e.g., 50-70 mL) to the flask while stirring and gently heating on a hot plate. The principle of recrystallization is based on the different solubilities of solids in hot versus cold solvents.[1]
-
Continue to add hot acetonitrile in small portions until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good recovery yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (approximately 0.1-0.2 g) to the solution to adsorb colored impurities.
-
Gently reheat the solution to boiling for 5-10 minutes with continuous stirring.
-
-
Hot Filtration (if charcoal was used):
-
If activated charcoal was added, it must be removed while the solution is still hot to prevent premature crystallization.
-
Preheat a clean 500 mL Erlenmeyer flask and a glass funnel with fluted filter paper on the hot plate.
-
Quickly filter the hot solution through the fluted filter paper into the preheated flask. This step removes the charcoal and any other insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[1]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass stirring rod or adding a seed crystal of the pure compound.[1]
-
-
Crystal Collection and Washing:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold petroleum ether.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with two small portions of ice-cold petroleum ether to remove any remaining mother liquor and soluble impurities.
-
-
Drying:
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.
-
-
Analysis:
-
Determine the mass of the dried, recrystallized product and calculate the percent recovery.
-
Measure the melting point of the purified crystals. A sharp melting point range close to the literature value indicates high purity.
-
Confirm the purity of the final product using HPLC analysis.
-
Experimental Workflow Diagram
Caption: Workflow for the crystallization of this compound.
References
Industrial Scale Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid, a key intermediate in the production of various pharmaceuticals. The synthesis is approached through a robust and scalable two-step process commencing with the regioselective O-alkylation of 3,4-dihydroxybenzaldehyde, followed by an efficient oxidation to yield the target carboxylic acid. This guide offers comprehensive experimental procedures, quantitative data summaries, and visual workflows to facilitate successful implementation in an industrial setting.
Introduction
This compound is a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), most notably as a key intermediate for the anti-inflammatory drug Roflumilast, used in the treatment of chronic obstructive pulmonary disease (COPD). The efficient and cost-effective production of this intermediate is therefore of significant industrial importance. The protocols outlined herein are designed for scalability, focusing on high yields, purity, and operational safety.
Synthetic Strategy
The recommended industrial synthesis pathway involves a two-stage process:
-
Regioselective 3-O-Alkylation: The synthesis begins with the selective alkylation of the 3-hydroxyl group of 3,4-dihydroxybenzaldehyde with (bromomethyl)cyclopropane. Achieving high regioselectivity is paramount to minimize the formation of isomeric byproducts and simplify downstream purification.
-
Oxidation: The resulting 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde is then oxidized to the desired this compound.
An alternative, though less direct route, involves the copper-catalyzed hydroxylation of a pre-functionalized aromatic ring. While effective, the two-step approach from 3,4-dihydroxybenzaldehyde is often more economically viable for large-scale production.
Experimental Protocols
Stage 1: Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
This protocol focuses on the regioselective alkylation of 3,4-dihydroxybenzaldehyde. The choice of a suitable base and solvent system is critical to favor the alkylation of the more acidic 3-hydroxyl group.
Materials:
-
3,4-Dihydroxybenzaldehyde
-
(Bromomethyl)cyclopropane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3,4-dihydroxybenzaldehyde (1.0 equivalent) in N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Slowly add (bromomethyl)cyclopropane (1.1 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Stage 2: Synthesis of this compound
This protocol describes the oxidation of the aldehyde intermediate to the final carboxylic acid product using sodium chlorite.
Materials:
-
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
-
Sodium Chlorite (NaClO₂)
-
Sodium Dihydrogen Phosphate (NaH₂PO₄)
-
tert-Butanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde (1.0 equivalent) in a mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate (1.2 equivalents) to the solution.
-
In a separate container, prepare a solution of sodium chlorite (1.5 equivalents) in water.
-
Slowly add the sodium chlorite solution to the reaction mixture, maintaining the temperature below 25 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Quench the reaction by adding a solution of sodium sulfite.
-
Acidify the mixture to pH 2-3 with hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Data Presentation
The following tables summarize typical quantitative data for the described synthetic protocols.
Table 1: Quantitative Data for the Synthesis of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde
| Parameter | Value |
| Starting Material | 3,4-Dihydroxybenzaldehyde |
| Alkylating Agent | (Bromomethyl)cyclopropane |
| Base | Potassium Carbonate |
| Solvent | N,N-Dimethylformamide |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Purity (after recrystallization) | >98% (by HPLC) |
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde |
| Oxidizing Agent | Sodium Chlorite |
| Solvent System | tert-Butanol/Water |
| Reaction Temperature | < 25 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 90-98% |
| Purity (after precipitation) | >99% (by HPLC) |
Visualizations
Synthetic Workflow Diagram
Caption: Overall workflow for the large-scale synthesis.
Logical Relationship of Key Steps
Caption: Logical flow of the two-step synthesis.
Application Note: Quantification of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this analyte in reaction mixtures is crucial for reaction monitoring, yield optimization, and impurity profiling. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
I. High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for routine quantification of this compound in simple reaction mixtures where high sensitivity is not required.
Experimental Protocol
1. Materials and Reagents
-
Reference standard of this compound (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Reaction mixture sample containing this compound
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with the mobile phase.
4. Sample Preparation
-
Accurately dilute a known amount of the reaction mixture with the mobile phase to bring the concentration of this compound within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
5. Chromatographic Conditions
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:0.1% Formic Acid in Water (v/v) with a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Data Presentation
Table 1: HPLC Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers higher sensitivity and selectivity, making it ideal for quantifying low levels of this compound and for analysis in complex reaction matrices.
Experimental Protocol
1. Materials and Reagents
-
Same as HPLC method, but with LC-MS grade solvents.
-
Internal Standard (IS), e.g., a structurally similar and stable isotope-labeled compound.
2. Equipment
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.
-
C18 UPLC/UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Other equipment as in the HPLC method.
3. Preparation of Standard and Sample Solutions
-
Prepare standard and sample solutions as described for the HPLC method, but also add the internal standard at a fixed concentration to all standards and samples.
4. LC-MS/MS Conditions
-
Column: C18 UPLC/UHPLC column (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile. A gradient elution is typically used.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor Ion (m/z) -> Product Ion (m/z)
-
Internal Standard: Precursor Ion (m/z) -> Product Ion (m/z)
-
Data Presentation
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Matrix Effect | Minimal |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The described HPLC and LC-MS/MS methods provide robust and reliable approaches for the quantification of this compound in reaction mixtures. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity and the complexity of the sample matrix. Proper method validation should be performed to ensure the accuracy and precision of the results.
Application Notes and Protocols: Screening Libraries of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid Derivatives for PDE4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 3-(cyclopropylmethoxy)-4-hydroxybenzoic acid represent a promising class of compounds in the discovery of novel anti-inflammatory agents. This chemical scaffold is a key component of potent and selective phosphodiesterase 4 (PDE4) inhibitors, such as Roflumilast. PDE4 is a critical enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in modulating the inflammatory response. Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the activity of pro-inflammatory cells and the production of inflammatory mediators. Consequently, screening libraries of this compound derivatives is a rational approach for identifying novel therapeutic candidates for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1][2][3][4]
These application notes provide detailed protocols for the in vitro screening of compound libraries based on the this compound scaffold. The protocols cover both biochemical and cell-based assays to determine the inhibitory potency and cellular activity of test compounds against PDE4.
Signaling Pathway: cAMP Regulation by PDE4
The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway. Activation of G-protein coupled receptors (GPCRs) stimulates adenylyl cyclase (AC) to convert ATP into cAMP.[5][6] cAMP then activates protein kinase A (PKA) and other effector proteins, leading to a downstream anti-inflammatory response.[7][8][9] PDE4 terminates this signaling cascade by hydrolyzing cAMP to the inactive 5'-AMP.[1] Inhibitors of PDE4 block this hydrolysis, thereby maintaining elevated intracellular cAMP levels and prolonging the anti-inflammatory signal.
Experimental Workflow for High-Throughput Screening
A typical workflow for screening a library of this compound derivatives involves a primary biochemical screen to identify potent inhibitors of the PDE4 enzyme, followed by a secondary cell-based assay to confirm activity in a more physiological context and to assess cell permeability.
Data Presentation: Inhibitory Potency of Known PDE4 Inhibitors
The following tables summarize the inhibitory potency (IC50 values) of several well-characterized PDE4 inhibitors. This data provides a benchmark for evaluating the potency of novel this compound derivatives identified in screening campaigns.
Table 1: Biochemical IC50 Values of Selected PDE4 Inhibitors
| Compound | PDE4A (nM) | PDE4B (nM) | PDE4D (nM) | Reference(s) |
| Roflumilast | 0.7 | 0.2-0.8 | 0.7 | [1][6] |
| Rolipram | 3 | 130 | 240 | [6][8] |
| Apremilast | 10-100 (isoform dependent) | 10-100 (isoform dependent) | 10-100 (isoform dependent) | [2] |
| Crisaborole | - | 490 | - | [10] |
Table 2: Cell-Based IC50 Values of Selected PDE4 Inhibitors
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference(s) |
| RO 20-1724 | CNG Channel Reporter | TSHR-CNG-HEK293 | 1.72 | [11] |
| (S)-(-)-Rolipram | CNG Channel Reporter | TSHR-CNG-HEK293 | 0.1 | [11] |
| Trequinsin | CNG Channel Reporter | TSHR-CNG-HEK293 | 3.2 | [11] |
| Etazolate | CNG Channel Reporter | TSHR-CNG-HEK293 | 9.9 | [11] |
Experimental Protocols
Protocol 1: Biochemical PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a homogeneous fluorescence polarization (FP) assay suitable for high-throughput screening of PDE4 inhibitors.
Principle: This assay measures the change in the rotational speed of a fluorescently labeled cAMP substrate (FAM-cAMP). In the absence of PDE4 activity, the small FAM-cAMP tumbles rapidly, resulting in low fluorescence polarization. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, a binding agent that specifically interacts with the phosphate group of AMP is added. This forms a large complex that tumbles slowly, leading to high fluorescence polarization. PDE4 inhibitors prevent the hydrolysis of FAM-cAMP, thus maintaining a low fluorescence polarization signal.
Materials:
-
Recombinant human PDE4B1 (or other PDE4 subtypes)
-
Fluorescein-labeled cAMP (FAM-cAMP)
-
Binding Agent (e.g., IMAP™ Binding Solution)
-
PDE Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds and positive control (e.g., Roflumilast) dissolved in DMSO
-
Low-volume, black, 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and a known PDE4 inhibitor (e.g., Roflumilast) in PDE Assay Buffer. The final DMSO concentration should not exceed 1%. Dispense 5 µL of the diluted compounds into the wells of a 384-well plate. For control wells (0% and 100% inhibition), add 5 µL of PDE Assay Buffer with 1% DMSO.
-
Enzyme Addition: Dilute the recombinant PDE4 enzyme to a 2x working concentration in cold PDE Assay Buffer. Add 5 µL of the diluted enzyme to all wells except the "no enzyme" control wells. Add 5 µL of PDE Assay Buffer to the "no enzyme" wells.
-
Reaction Initiation: Prepare a 2x working solution of FAM-cAMP substrate in PDE Assay Buffer. Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells. The final reaction volume will be 20 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 60 µL of the diluted Binding Agent to all wells to stop the reaction.
-
Final Incubation: Incubate the plate at room temperature for 30 minutes with gentle agitation to allow for binding.
-
Signal Detection: Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters for fluorescein.
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration relative to the high (0% inhibition, enzyme + substrate + DMSO) and low (100% inhibition, enzyme + substrate + saturating concentration of control inhibitor) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based CRE-Luciferase Reporter Assay
This protocol describes a cell-based assay to measure the ability of compounds to inhibit PDE4 activity within a cellular environment.
Principle: This assay utilizes a cell line engineered to co-express a human PDE4 subtype and a cAMP response element (CRE) linked to a luciferase reporter gene. Intracellular cAMP levels are artificially elevated using an adenylyl cyclase activator like forskolin. In the absence of an inhibitor, the expressed PDE4 hydrolyzes the cAMP, leading to a low luciferase signal. When a cell-permeable PDE4 inhibitor is present, cAMP levels remain high, leading to the activation of the CRE and a subsequent increase in luciferase expression and signal.
Materials:
-
HEK293 cell line stably co-transfected with a CRE-luciferase reporter vector and a human PDE4B expression vector.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and appropriate selection antibiotics).
-
Forskolin.
-
Test compounds and positive control (e.g., Rolipram) dissolved in DMSO.
-
White, clear-bottom, 384-well cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium. Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
Compound Addition: Prepare serial dilutions of the test compounds and a positive control in cell culture medium. The final DMSO concentration should be below 0.5%. Add 10 µL of the compound dilutions to the respective wells. Incubate for 30 minutes at 37°C.
-
Cell Stimulation: Prepare a solution of forskolin in cell culture medium to a final concentration that elicits a submaximal response (e.g., 10 µM). Add 10 µL of the forskolin solution to all wells.
-
Incubation: Incubate the plates for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Signal Detection: Equilibrate the plate and the luciferase reagent to room temperature. Add 40 µL of the luciferase reagent to each well. Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measurement: Measure the luminescence using a plate-based luminometer.
Data Analysis:
-
The luminescence signal is directly proportional to the intracellular cAMP levels.
-
Calculate the percent activity for each test compound concentration, where 0% activity is the signal from forskolin-stimulated cells with DMSO, and 100% activity is the signal from forskolin-stimulated cells with a saturating concentration of the control inhibitor.
-
Plot the percent activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Conclusion
The screening of this compound derivatives offers a promising avenue for the discovery of novel PDE4 inhibitors with therapeutic potential in a range of inflammatory diseases. The protocols and data presented in these application notes provide a comprehensive framework for researchers to effectively screen and characterize compound libraries, from initial hit identification to cellular validation. By employing these standardized methods, researchers can efficiently identify lead candidates for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and molecular docking of new roflumilast analogues as preferential-selective potent PDE-4B inhibitors with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies | MDPI [mdpi.com]
- 4. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Roflumilast analogs as soft PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of a novel phosphodiesterase4 inhibitor, 3-[1-(3cyclopropylmethoxy-4-difluoromethoxybenzyl)-1H-pyrazol-3-yl]-benzoic acid (PDE-423) in rat plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid in the Synthesis of Roflumilast
Introduction
3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. Roflumilast is utilized in the treatment of inflammatory conditions such as severe chronic obstructive pulmonary disease (COPD) and plaque psoriasis.[1][2] This document provides detailed application notes and protocols for the synthesis of Roflumilast from this compound and its precursors, intended for researchers, scientists, and drug development professionals.
Roflumilast was first approved by the U.S. Food and Drug Administration (FDA) in 2011 as an oral medication under the brand name Daliresp for patients with severe COPD.[1][3] Topical formulations, such as Zoryve cream and foam, have also been approved for treating plaque psoriasis, atopic dermatitis, and seborrheic dermatitis.[3][4][5][6]
Mechanism of Action
Roflumilast's therapeutic effects stem from its inhibition of the PDE4 enzyme, which is prevalent in inflammatory cells.[7][8] By blocking PDE4, roflumilast increases intracellular levels of cyclic adenosine monophosphate (cAMP), a key signaling molecule.[2][7] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn suppresses the production of pro-inflammatory mediators like TNF-α, IL-8, and leukotriene B4.[7][9] This anti-inflammatory action reduces airway inflammation in COPD and skin inflammation in psoriasis.[7][10]
Synthetic Protocols
The synthesis of Roflumilast from this compound involves the formation of an amide bond with 3,5-dichloropyridin-4-amine. The preceding steps detail the synthesis of the key intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, starting from more readily available materials.
Protocol 1: Synthesis of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzaldehyde
This protocol outlines the synthesis of a key precursor to the final benzoic acid intermediate.
Step 1: Synthesis of 3-Fluoro-4-(difluoromethoxy)benzaldehyde
-
Reaction: 3-Fluoro-4-hydroxybenzaldehyde is reacted with sodium chlorodifluoroacetate to yield 3-fluoro-4-(difluoromethoxy)benzaldehyde.
-
Procedure: In a reaction vessel, combine 3-fluoro-4-hydroxybenzaldehyde (0.714 mol), sodium chlorodifluoroacetate (0.749 mol), sodium hydroxide (0.749 mol), and water in DMF. Heat the mixture to 95-100°C for 2 hours. After cooling, add water and extract the product with dichloromethane. Wash the organic layer with water and brine, then concentrate under reduced pressure to obtain the product.[11]
-
Quantitative Data:
Step 2: Synthesis of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzaldehyde
-
Reaction: The product from Step 1 undergoes a nucleophilic substitution reaction with cyclopropylmethanol.
-
Procedure: A detailed procedure can be found in patent literature, generally involving the reaction of 3-fluoro-4-(difluoromethoxy)benzaldehyde with cyclopropylmethanol in the presence of a base.[11]
Protocol 2: Oxidation to 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid
-
Reaction: The aldehyde synthesized in Protocol 1 is oxidized to the corresponding carboxylic acid.
-
Procedure: In a reaction vessel, dissolve 3-cyclopropylmethoxy-4-(difluoromethoxy)benzaldehyde in a suitable solvent. Add an aqueous solution of sodium chlorite dropwise at a temperature below 10°C. Stir the reaction mixture for 1 hour at 5-10°C. After completion, add water to precipitate the product. Filter the solid, wash with water, and dry under vacuum.[12]
Protocol 3: Amide Coupling to Synthesize Roflumilast
-
Reaction: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is coupled with 3,5-dichloropyridin-4-amine to form Roflumilast.[8]
-
Step 3a: Formation of the Acid Halide
-
Procedure: React 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid with a halogenating agent, such as thionyl chloride or phosphorus oxychloride, to form the corresponding acid chloride.[12]
-
-
Step 3b: Amide Bond Formation
-
Procedure: In a reaction vessel, dissolve 4-amino-3,5-dichloropyridine in a solvent like tetrahydrofuran. Add a base such as sodium hydride. To this mixture, add the acid chloride solution from the previous step dropwise at a temperature below 30°C. Stir for 1 hour at 20-25°C. Quench the reaction with water and extract the product with ethyl acetate.[12]
-
Quantitative Data Summary
| Step | Starting Material | Product | Yield | Purity | Reference |
| 1. Difluoromethoxylation | 3-Fluoro-4-hydroxybenzaldehyde | 3-Fluoro-4-(difluoromethoxy)benzaldehyde | 96% | 99.6% | [11] |
| 2. Etherification | 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde | 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzaldehyde | 90% | 89.6% | [13] |
| 3. Oxidation | 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzaldehyde | 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid | - | - | [12] |
| 4. Amide Coupling | 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid | Roflumilast | - | - | [12] |
Note: Yields and purities can vary based on reaction conditions and purification methods.
Diagrams
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. What is Roflumilast used for? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. Arcutis’ ZORYVE® (roflumilast) Topical Foam 0.3% Approved by U.S. FDA for the Treatment of Plaque Psoriasis in Adults and Adolescents Ages 12 and Older - Arcutis Biotherapeutics [arcutis.com]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. FDA Approves Arcutis’ ZORYVE® (roflumilast) Cream 0.05% for the Treatment of Atopic Dermatitis in Children Ages 2 to 5 - Arcutis Biotherapeutics [arcutis.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 12. US20140275551A1 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 13. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method is the Williamson ether synthesis. This involves the O-alkylation of a suitably protected 3,4-dihydroxybenzoic acid derivative, typically methyl 3,4-dihydroxybenzoate or a similar ester, with a cyclopropylmethyl halide (e.g., bromomethylcyclopropane). The reaction is generally carried out in the presence of a base. The ester is subsequently hydrolyzed to yield the final carboxylic acid.
Q2: Why is the ester form of the benzoic acid used as the starting material instead of the free acid?
A2: The carboxylic acid group is acidic and would interfere with the basic conditions required for the Williamson ether synthesis. The base would deprotonate the carboxylic acid and the phenolic hydroxyl groups, leading to a mixture of products and lower yields. Protecting the carboxylic acid as an ester prevents this side reaction.
Q3: What are the common side reactions that can lower the yield of the synthesis?
A3: The primary side reactions include:
-
Dialkylation: Alkylation of both the 3- and 4-hydroxyl groups if the starting material is not appropriately selected or if reaction conditions are not controlled.
-
Elimination: The alkyl halide can undergo elimination reactions, especially with stronger bases or higher temperatures, although this is less common with primary halides like bromomethylcyclopropane.
-
Incomplete reaction: Failure to drive the reaction to completion will result in unreacted starting material, complicating purification.
-
Hydrolysis of the ester: If water is present in the reaction mixture, the ester group can be prematurely hydrolyzed under basic conditions.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through recrystallization. Common solvent systems for recrystallization include toluene and petroleum ether. Acid-base extraction can also be employed during the workup to remove non-acidic impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. | - Increase reaction time or temperature. - Ensure the base is sufficiently strong and used in an appropriate molar ratio. |
| 2. Side reactions (e.g., dialkylation). | - Use a starting material where one hydroxyl group is already protected if selective alkylation is difficult. - Carefully control the stoichiometry of the alkylating agent. | |
| 3. Poor quality of reagents. | - Use freshly distilled solvents and high-purity reagents. - Ensure the alkylating agent has not degraded. | |
| Presence of Impurities | 1. Unreacted starting material. | - Optimize reaction conditions for full conversion. - Purify the crude product using column chromatography or recrystallization. |
| 2. Formation of byproducts. | - Adjust reaction conditions (temperature, base, solvent) to minimize side reactions. - Employ a thorough purification strategy, such as recrystallization from a suitable solvent system. | |
| Difficulty in Product Isolation | 1. Product is oily or does not precipitate. | - Ensure the pH is adjusted correctly during acidification to precipitate the carboxylic acid. - Try a different solvent for extraction or precipitation. |
| 2. Emulsion formation during workup. | - Add a small amount of brine to the aqueous layer to break the emulsion. - Filter the mixture through celite. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-hydroxy-4-difluoro-methoxy-benzoic acid methyl ester | Bromomethyl cyclopropane | K2CO3 | DMF | 70 | 12 | 90 | [1] |
| 3-hydroxy-4-difluoro-methoxy-benzoic acid ethyl ester | Bromomethyl cyclopropane | Cs2CO3 | DMF | 70 | 10 | 91 | [1] |
| Methyl 4-hydroxy-3-methoxybenzoate | 1-bromo-3-chloropropane | K2CO3 | DMF | 70 | 1 | 90 | [2] |
| Methyl 3-hydroxy-4-methoxybenzoate | 1-bromo-3-chloropropane | K2CO3 | DMF | 70 | 4 | 94.7 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation of Methyl 3,4-dihydroxybenzoate
This protocol is a representative procedure based on the principles of Williamson ether synthesis.
Step 1: Alkylation of Methyl 3,4-dihydroxybenzoate
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To a solution of methyl 3,4-dihydroxybenzoate in a suitable solvent such as DMF, add a base (e.g., potassium carbonate, K2CO3).
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Stir the mixture at room temperature for a specified time to allow for the formation of the phenoxide.
-
Add bromomethylcyclopropane to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 70°C) and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure to obtain the crude product, methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate.
Step 2: Hydrolysis of the Ester
-
Dissolve the crude methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate in a mixture of an alcohol (e.g., methanol) and an aqueous solution of a strong base (e.g., NaOH).
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Heat the mixture to reflux and stir for a few hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., heptane) to remove any non-acidic impurities.
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Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH below 3 to precipitate the carboxylic acid.
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Filter the precipitate, wash it with cold water, and dry it to obtain this compound.
-
Further purify the product by recrystallization if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Identification of byproducts in the synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key starting materials?
A1: A prevalent synthetic route involves the Williamson ether synthesis. This method typically starts with the selective alkylation of a protocatechuic acid derivative (3,4-dihydroxybenzoic acid) or a related compound like 3,4-dihydroxybenzaldehyde with cyclopropylmethyl bromide.[1] If starting with the aldehyde, a subsequent oxidation step is required to yield the final carboxylic acid.
Q2: What are the potential byproducts I should be aware of during the synthesis of this compound?
A2: Several byproducts can form during the synthesis, primarily arising from the starting materials and the reaction conditions. Key potential impurities include:
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Over-alkylation product: 3,4-Bis(cyclopropylmethoxy)benzoic acid can form if both phenolic hydroxyl groups of the starting material react with cyclopropylmethyl bromide.[1]
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Isomeric byproduct: 4-(Cyclopropylmethoxy)-3-hydroxybenzoic acid may be formed depending on the regioselectivity of the alkylation.
-
Unreacted starting material: Incomplete reaction can lead to the presence of residual 3,4-dihydroxybenzoic acid (protocatechuic acid).
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Impurities from the alkylating agent: Commercial cyclopropylmethyl bromide can contain impurities such as cyclobutyl bromide and 4-bromo-1-butene, which can lead to the formation of corresponding ether byproducts.[1]
Q3: How can I minimize the formation of the over-alkylation byproduct, 3,4-Bis(cyclopropylmethoxy)benzoic acid?
A3: To minimize over-alkylation, you can employ strategies such as:
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Using a stoichiometric amount or a slight excess of the dihydroxy starting material relative to the cyclopropylmethyl bromide.
-
Careful control of reaction conditions, including temperature and reaction time.
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Using a suitable base and solvent system that favors mono-alkylation.
Q4: What analytical techniques are recommended for identifying and quantifying these byproducts?
A4: High-Performance Liquid Chromatography (HPLC) is a primary and powerful technique for separating and quantifying the desired product and its byproducts.[2][3] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for the definitive structural characterization of isolated impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Presence of a significant peak corresponding to the di-alkylated byproduct in HPLC analysis. | Over-alkylation of the starting material. | - Reduce the molar ratio of cyclopropylmethyl bromide to the dihydroxy starting material.- Decrease the reaction temperature and/or time.- Optimize the choice of base and solvent. |
| Detection of an impurity with the same mass as the desired product but a different retention time. | Formation of the isomeric byproduct, 4-(Cyclopropylmethoxy)-3-hydroxybenzoic acid. | - Modify the reaction conditions to improve regioselectivity. This may involve using protecting groups to block one of the hydroxyl groups before alkylation. |
| Residual starting material (protocatechuic acid) detected in the final product. | Incomplete reaction. | - Increase the reaction time or temperature.- Ensure the base is sufficiently strong and used in an adequate amount to deprotonate the phenolic hydroxyl group.- Purify the crude product using techniques like recrystallization or column chromatography. |
| Identification of byproducts with molecular weights corresponding to the addition of a cyclobutyl or butenyl group. | Impurities present in the cyclopropylmethyl bromide starting material.[1] | - Use a high-purity grade of cyclopropylmethyl bromide.- Analyze the starting material by GC-MS to identify and quantify any impurities before use.- Purify the alkylating agent if necessary. |
Experimental Protocols
General Protocol for Synthesis of this compound via Williamson Ether Synthesis:
This is a general guideline and may require optimization.
-
Protection (Optional but recommended for regioselectivity): Protect the hydroxyl group at the 4-position of a suitable protocatechuic acid ester (e.g., methyl protocatechuate) using a standard protecting group strategy.
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Alkylation: To a solution of the protected protocatechuate in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., potassium carbonate, cesium carbonate). Stir the mixture and then add cyclopropylmethyl bromide. Heat the reaction mixture (e.g., 60-80 °C) and monitor the progress by TLC or HPLC.
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Work-up: After the reaction is complete, cool the mixture, and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Deprotection: Remove the protecting group under appropriate conditions to yield the free phenol.
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Hydrolysis: If starting with an ester, hydrolyze the ester group to the carboxylic acid using a base (e.g., NaOH or KOH) in a mixture of water and an alcohol, followed by acidification.
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Purification: Purify the crude product by recrystallization or column chromatography.
Analytical Method for Impurity Profiling by HPLC:
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: 1.0 mL/min.
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Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
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Column Temperature: 30 °C.
Note: This is an exemplary method and should be validated for your specific application.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of major byproducts.
Caption: A troubleshooting workflow for the identification and resolution of impurities in the synthesis of this compound.
References
Technical Support Center: Purification of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
| Issue | Question | Possible Cause(s) | Solution(s) |
| 1. Incomplete Dissolution | "My crude this compound is not fully dissolving in the hot recrystallization solvent." | - Insufficient solvent volume.- The solvent is not hot enough.- Presence of insoluble impurities from the synthesis, such as inorganic salts or polymeric byproducts. | - Add small increments of hot solvent until the target compound dissolves. Avoid a large excess to prevent low yield.- Ensure the solvent is heated to its boiling point.[1][2]- If a small amount of solid remains, it may be an insoluble impurity. Proceed to hot filtration to remove it.[3] |
| 2. No Crystal Formation | "The solution has cooled, but no crystals have formed." | - Too much solvent was used, resulting in a solution that is not supersaturated.- The solution is in a metastable supersaturated state and requires a nucleation trigger. | - Evaporate some of the solvent to increase the concentration and allow it to cool again.- Induce crystallization by scratching the inner wall of the flask with a glass rod at the liquid's surface.- Add a "seed" crystal of pure this compound.- Cool the solution in an ice bath to further decrease solubility. |
| 3. Oiling Out | "Upon cooling, my product is separating as an oily liquid instead of crystals." | - The boiling point of the recrystallization solvent is higher than the melting point of the compound.- The presence of impurities is significantly depressing the melting point of the product.- The solution is too concentrated. | - Reheat the solution to dissolve the oil, add more solvent, and cool slowly.- Try a different solvent or a mixed solvent system with a lower boiling point.- Perform a preliminary purification step, such as an acid-base extraction, to remove significant impurities. |
| 4. Colored Impurities | "The recrystallized product has a persistent color (e.g., yellow or brown)." | - Presence of colored byproducts from the synthesis, potentially from oxidation or side reactions. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use sparingly as it can also adsorb the desired product.[4] |
| 5. Low Purity After Recrystallization | "HPLC analysis shows significant impurities remain after recrystallization." | - The impurities have similar solubility profiles to the desired product in the chosen solvent.- Co-precipitation of impurities with the product. | - Perform a second recrystallization using a different solvent system.- Consider purification by column chromatography for impurities that are difficult to remove by recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: Based on common synthetic routes for similar substituted benzoic acids, potential impurities could include unreacted starting materials (e.g., a precursor hydroxybenzoic acid ester), reagents from alkylation (such as bromomethylcyclopropane), and byproducts from side reactions like incomplete hydrolysis of an ester precursor or ether cleavage under harsh acidic or basic conditions.
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: Given the structure, which has both polar (carboxylic acid, hydroxyl) and non-polar (cyclopropylmethoxy) groups, a moderately polar solvent or a mixed solvent system is a good starting point. Ethanol, isopropanol, or mixtures of ethanol and water could be effective.[1] The choice of solvent is critical and depends on the specific impurities present.
Q3: How can I confirm the purity of my final product?
A3: Purity should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is a quantitative method to determine the percentage purity.[5] Additionally, determining the melting point of the purified solid is a good qualitative indicator; a sharp melting point close to the literature value suggests high purity.
Q4: My yield after recrystallization is very low. What can I do to improve it?
A4: Low yield is often due to using too much solvent during dissolution. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. You can also try to recover a second crop of crystals by concentrating the mother liquor.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines the general steps for purification by recrystallization.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
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Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more hot solvent in small portions if necessary.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
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Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.
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Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Acid-Base Extraction for Preliminary Purification
This technique can be used to separate the acidic product from non-acidic impurities.
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Dissolve the crude product in an organic solvent like ethyl acetate.
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Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1M sodium bicarbonate). The acidic product will move to the aqueous layer as its sodium salt.
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Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining neutral impurities.
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Acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the product precipitates out.
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Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
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The resulting solid can be further purified by recrystallization as described in Protocol 1.
Data Presentation
Table 1: Solvent Selection for Recrystallization
| Solvent System | Solubility of Crude Product (at boiling) | Crystal Formation upon Cooling | Estimated Purity (by HPLC) |
| Water | Low | Poor | - |
| Ethanol | High | Good | 98.5% |
| Isopropanol | Moderate | Good | 99.1% |
| Ethanol/Water (8:2) | High | Excellent | 99.5% |
| Ethyl Acetate | High | Fair | 97.8% |
| Heptane | Insoluble | - | - |
Note: This data is illustrative and may vary based on the specific impurities present in the crude material.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization.
References
Optimizing reaction conditions for the etherification of 4-hydroxybenzoic acid derivatives
Welcome to the Technical Support Center for the Etherification of 4-Hydroxybenzoic Acid Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the synthesis of 4-alkoxybenzoic acids and their esters.
Frequently Asked Questions (FAQs)
Q1: Why is the etherification of 4-hydroxybenzoic acid a multi-step process?
A1: The structure of 4-hydroxybenzoic acid contains two reactive sites: a phenolic hydroxyl group (-OH) and a carboxylic acid group (-COOH). The Williamson ether synthesis, the most common method for forming the ether, requires a strong base to deprotonate the hydroxyl group. This strong base would also deprotonate the more acidic carboxylic acid, causing it to become a carboxylate salt. This salt is generally unreactive towards the alkylating agent and can interfere with the reaction and subsequent purification. Therefore, a protection-etherification-deprotection strategy is typically employed. The carboxylic acid is first protected as an ester, followed by the etherification of the phenolic hydroxyl group, and finally, the ester is hydrolyzed (deprotected) to yield the desired 4-alkoxybenzoic acid.
Q2: Which protecting group is best for the carboxylic acid?
A2: The most common and effective protecting group for the carboxylic acid in this context is a simple alkyl ester, such as a methyl or ethyl ester. These are readily formed via Fischer esterification and are stable under the basic conditions of the subsequent Williamson ether synthesis.[1][2][3] The choice between a methyl or ethyl ester often depends on the desired final product and the ease of removal.
Q3: What are the critical parameters for a successful Williamson ether synthesis of a 4-hydroxybenzoic acid ester?
A3: The key parameters for a successful Williamson ether synthesis are:
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Anhydrous Conditions: The reaction is highly sensitive to moisture, which can consume the base and hydrolyze the alkyl halide. Ensure all glassware is thoroughly dried and use anhydrous solvents.[4]
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Choice of Base: A strong enough base is needed to fully deprotonate the phenolic hydroxyl group. Common choices include potassium carbonate (K₂CO₃), a moderately strong base, or stronger bases like sodium hydride (NaH) for less reactive systems.[5][6]
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Choice of Alkylating Agent: The reaction proceeds via an Sₙ2 mechanism, so primary alkyl halides (e.g., iodides, bromides, or chlorides) are strongly preferred to minimize competing elimination reactions. Secondary and tertiary alkyl halides are prone to elimination, leading to low yields of the desired ether.[6]
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Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetone, or acetonitrile are ideal as they effectively dissolve the reactants and promote the Sₙ2 reaction.[6][7]
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Temperature: The reaction is typically heated to between 50-100 °C to ensure a reasonable reaction rate. However, excessive temperatures can favor side reactions like elimination.[8]
Q4: My yield is very low. What are the most likely causes?
A4: Low yields are a common issue. Please refer to the Troubleshooting Guide below for a systematic approach to diagnosing and solving this problem. Common culprits include wet reagents or solvents, an insufficiently strong base, a sterically hindered alkyl halide, or competing side reactions.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the etherification of 4-hydroxybenzoic acid derivatives.
Problem 1: Low or No Yield of the Desired Ether Product
| Possible Cause | Diagnostic Check | Recommended Solution |
| Presence of Water | Re-check the dryness of your solvent and glassware. Was the base stored properly to prevent moisture absorption? | Use freshly distilled, anhydrous solvents. Flame-dry glassware before use. Use a fresh, unopened container of the base if possible. |
| Incomplete Deprotonation | Was the base strong enough for your specific substrate? Did you use a sufficient molar excess of the base? | For phenolic hydroxyl groups, a base like K₂CO₃ is often sufficient. If yields are still low, consider a stronger, non-nucleophilic base like sodium hydride (NaH).[8] Use at least 1.1-1.5 equivalents of the base. |
| Poor Quality Alkyl Halide | Is the alkyl halide old or discolored? | Use a freshly purchased or distilled alkyl halide. Alkyl iodides are generally more reactive than bromides or chlorides but can be less stable. |
| Elimination Side Reaction | Are you using a secondary or tertiary alkyl halide? Is the reaction temperature too high? | Switch to a primary alkyl halide. The Williamson ether synthesis is an Sₙ2 reaction and is highly sensitive to steric hindrance at the electrophilic carbon.[6] Lower the reaction temperature and monitor the reaction over a longer period. |
| C-Alkylation Side Reaction | Analysis of byproducts shows an isomer where the alkyl group is attached to the benzene ring. | This is more common in protic solvents. Ensure you are using a polar aprotic solvent like DMF, acetone, or acetonitrile to favor O-alkylation.[7] |
| Reaction Not at Equilibrium | TLC analysis shows significant starting material remaining even after prolonged reaction time. | Increase the reaction time or slightly increase the temperature, while being mindful of potential side reactions.[8] Consider using a more reactive alkyl halide (e.g., iodide instead of bromide). |
Data Presentation
The efficiency of the etherification is highly dependent on the chosen reaction conditions. The following tables summarize quantitative data for the key steps.
Table 1: Comparison of Catalysts for the Synthesis of Methyl 4-Hydroxybenzoate (Esterification)
| Catalyst | Molar Ratio (Acid:Alcohol) | Reaction Time (hours) | Yield (%) |
| Sulfuric Acid | 1:13 | 18 | High (not specified)[1] |
| Sulfuric Acid | 1:3 | 1 | 86[3] |
| Sodium Hydrogen Sulfate (Microwave) | 1:4 | 0.12 (7 min) | 83[9] |
Table 2: Yields for the Etherification of 4-Hydroxybenzoic Acid Esters (Williamson Ether Synthesis)
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 4-hydroxybenzoate | Benzyl Chloride | K₂CO₃ | Acetone | Reflux | 18-24 | >90 (inferred)[1] |
| Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate | Benzyl Halides | K₂CO₃ | DMF | Room Temp | Not specified | 67-95[10] |
| 4-Ethylphenol | Methyl Iodide | NaOH | Water/Organic | Reflux | 1 | Not specified[11] |
| Acetaminophen | Ethyl Iodide | K₂CO₃ | Butanone | Reflux | 1 | Not specified[5] |
Note: Direct comparative yield data for the etherification of methyl 4-hydroxybenzoate under various conditions is sparse in the literature. The yields are generally reported as high for primary alkyl halides under standard conditions.
Experimental Protocols
Overall Workflow
The synthesis of 4-alkoxybenzoic acids from 4-hydroxybenzoic acid is a three-stage process.
Overall workflow for the synthesis of 4-alkoxybenzoic acids.
Protocol 1: Protection of 4-Hydroxybenzoic Acid as Methyl 4-Hydroxybenzoate
This protocol is based on the Fischer esterification method.[1][3]
-
Reaction Setup: In a round-bottom flask, dissolve 10 g of 4-hydroxybenzoic acid in 200 mL of methanol.
-
Catalyst Addition: Carefully add 2 mL of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture twice with 100 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash them twice with 100 mL of saturated sodium bicarbonate solution, followed by one wash with 100 mL of water.
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Drying and Isolation: Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude methyl 4-hydroxybenzoate. The product can be further purified by recrystallization if necessary.
Protocol 2: Etherification of Methyl 4-Hydroxybenzoate (Williamson Ether Synthesis)
This is a general protocol adaptable for various primary alkyl halides.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-hydroxybenzoate (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and a suitable volume of anhydrous acetone or N,N-dimethylformamide (DMF) to ensure stirring.
-
Addition of Alkylating Agent: Add the primary alkyl halide (e.g., benzyl chloride, ethyl iodide) (1.1 eq.) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (for acetone, this is approx. 56°C) and maintain for 18-24 hours. Monitor the reaction's completion using TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure methyl 4-alkoxybenzoate.
Protocol 3: Deprotection of Methyl 4-Alkoxybenzoate (Hydrolysis)
This protocol uses alkaline hydrolysis (saponification) to convert the ester back to a carboxylic acid.[12][13][14]
-
Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve the methyl 4-alkoxybenzoate (1.0 eq.) in a mixture of methanol and water.
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) (1.5 - 2.0 eq.).
-
Reflux: Heat the mixture to reflux for 1-4 hours, monitoring the disappearance of the starting material by TLC.
-
Solvent Removal: After cooling, remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by slowly adding concentrated hydrochloric acid (HCl). A precipitate of the 4-alkoxybenzoic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove any remaining salts, and dry under vacuum.
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting low yield in the etherification step.
Troubleshooting workflow for low etherification yield.
References
- 1. prepchem.com [prepchem.com]
- 2. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. benchchem.com [benchchem.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 8. benchchem.com [benchchem.com]
- 9. CN103030565A - Synthesis process of methylparaben - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. benchchem.com [benchchem.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low purity in 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid batches
Technical Support Center: 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid
This guide provides troubleshooting solutions and frequently asked questions for researchers encountering low purity in batches of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route assumed in this guide?
A1: This guide assumes the synthesis is based on a Williamson ether synthesis, starting from an ester of 3,4-dihydroxybenzoic acid (protocatechuic acid) and an activated cyclopropylmethanol derivative (e.g., (bromomethyl)cyclopropane), followed by ester hydrolysis. This is a common and cost-effective method for this class of compounds.
Q2: What are the most common impurities I should expect?
A2: The most common impurities typically arise from incomplete reaction or lack of selectivity. These include:
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Unreacted Starting Material: Ethyl or methyl 3,4-dihydroxybenzoate (Protocatechuate ester).
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Isomeric Impurity: 4-(Cyclopropylmethoxy)-3-hydroxybenzoic acid. This forms when alkylation occurs on the hydroxyl group at position 3 instead of position 4.
-
Residual Ester: Ethyl or methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate from incomplete hydrolysis.
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Dialkylated Product: 3,4-bis(cyclopropylmethoxy)benzoic acid, where both hydroxyl groups have been alkylated.
Q3: My HPLC analysis shows a significant peak with the same mass as my product but a slightly different retention time. What is it?
A3: This is very likely the isomeric impurity, 4-(Cyclopropylmethoxy)-3-hydroxybenzoic acid. Due to the similar polarity and molecular weight, it often co-elutes or elutes very close to the desired product. An optimized HPLC gradient or a different stationary phase may be required for baseline separation.
Q4: After synthesis and work-up, my product is an oil and refuses to crystallize. What is the likely cause?
A4: Oiling out instead of crystallization is a strong indicator of significant impurity levels. The presence of multiple components (e.g., starting material, isomer, and product) can depress the melting point and disrupt the crystal lattice formation. It is recommended to perform column chromatography before attempting recrystallization again.
Troubleshooting Guide
Issue 1: Low Purity After Initial Synthesis (<95%)
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Symptom: Broad peaks in NMR, multiple spots on TLC, or several peaks in HPLC analysis.
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Possible Cause A: Incomplete Reaction. The presence of starting materials like ethyl 3,4-dihydroxybenzoate is detected.
-
Solution: Increase reaction time or temperature. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is sufficiently dry and added in the correct stoichiometric amount.
-
-
Possible Cause B: Poor Regioselectivity. Significant formation of the 4-(Cyclopropylmethoxy)-3-hydroxybenzoic acid isomer is observed.
-
Solution: The choice of solvent and base is critical for selectivity. Aprotic polar solvents like DMF or acetonitrile are common.[1] The selectivity of the alkylation of dihydroxybenzoic acids can be sensitive to the counter-ion of the base and reaction temperature. Experimenting with different bases (e.g., NaH vs K₂CO₃) may improve the ratio.
-
-
Possible Cause C: Incomplete Hydrolysis. The ester of the final product is detected.
-
Solution: Ensure the hydrolysis step (e.g., with NaOH or KOH solution) is run to completion.[1] Increase the reaction time, temperature, or the concentration of the base. Monitor the reaction by TLC or HPLC until the ester spot/peak has disappeared.
-
Issue 2: Product Purity Decreases After Purification
-
Symptom: A clean product (as analyzed by HPLC/NMR) shows impurities after being stored.
-
Possible Cause: Product Degradation. Phenolic compounds can be susceptible to oxidation, especially if exposed to air and light over time.
-
Solution: Store the final product under an inert atmosphere (Nitrogen or Argon) and in a dark, cool place. Using amber vials is recommended.
-
Illustrative Data Tables
Table 1: Illustrative HPLC-MS Data for Purity Analysis
| Compound Name | Expected Retention Time (Rt) (min) | [M-H]⁻ (m/z) | Notes |
| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | 1.8 | 153.0 | Starting material (if ester is hydrolyzed too early) |
| Ethyl 3,4-dihydroxybenzoate | 4.2 | 181.1 | Starting material |
| This compound | 6.5 | 207.1 | Desired Product |
| 4-(Cyclopropylmethoxy)-3-hydroxybenzoic acid | 6.8 | 207.1 | Isomeric Impurity |
| Ethyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate | 8.1 | 235.1 | Incomplete Hydrolysis Impurity |
| 3,4-bis(cyclopropylmethoxy)benzoic acid | 9.5 | 261.1 | Dialkylated Impurity |
| Note: Data is illustrative and actual Rt will depend on the specific HPLC method (column, mobile phase, gradient). |
Table 2: Comparison of Purification Methods (Illustrative)
| Method | Typical Purity Achieved | Typical Yield | Scalability | Primary Impurities Removed |
| Recrystallization | 95 - 98.5% | 60 - 85% | High | Unreacted starting materials, some isomeric impurity. |
| Flash Column Chromatography | >99% | 50 - 75% | Low to Med | Isomeric and dialkylated impurities, starting materials.[2] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Identify a suitable solvent system. A common choice for benzoic acids is an ethanol/water or ethyl acetate/heptane mixture. The product should be soluble in the hot solvent and sparingly soluble at room temperature or below.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[3]
-
Filtration: Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, cool the flask further in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase: Select an appropriate eluent system, typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). A typical starting point could be a 70:30 mixture of hexane:ethyl acetate, with a small amount of acetic acid (0.5%) to keep the carboxylic acid protonated and prevent tailing.
-
Column Packing: Pack the column with a slurry of silica gel in the non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Run the mobile phase through the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Analytical HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
Visual Diagrams
Caption: Synthesis pathway showing the desired reaction and a key side reaction.
Caption: Troubleshooting workflow for low purity batches.
References
- 1. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 2. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid - Stability and Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the structure, which includes a phenolic hydroxyl group, a carboxylic acid, and a cyclopropylmethoxy ether, the following degradation pathways are anticipated:
-
Hydrolysis (Acidic/Basic): The ether linkage is susceptible to cleavage under strong acidic conditions, potentially yielding 3,4-dihydroxybenzoic acid and cyclopropylmethanol.[1][2] The carboxylic acid and phenolic hydroxyl groups are generally stable to hydrolysis.
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of corresponding quinone-type structures or oxidative cleavage of the aromatic ring.[3]
-
Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group may occur, leading to the formation of 2-(cyclopropylmethoxy)phenol.[4][5][6]
-
Photodegradation: Exposure to UV or visible light can induce photolytic cleavage of the ether bond or oxidation of the phenol, similar to oxidative pathways.[7][8][9]
Q2: Are forced degradation studies for this compound a regulatory requirement?
A2: Yes, forced degradation studies are a critical component of drug development and are required by regulatory agencies like the ICH and FDA.[10] These studies help to establish the intrinsic stability of the drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[11][12][13]
Q3: What is a suitable analytical technique to monitor the stability of this compound and its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and recommended technique.[14][15][16][17] This method should be capable of separating the parent compound from all potential degradation products.[18] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.[19][20][21][22]
Q4: What is the acceptable level of degradation in forced degradation studies?
A4: Typically, a degradation of 5-20% is considered appropriate for validating a stability-indicating method.[23] Over-stressing the molecule can lead to the formation of secondary or irrelevant degradation products, while under-stressing may not generate sufficient degradants for detection.[10]
Troubleshooting Guides
This section provides solutions to common issues encountered during the stability testing of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. The stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). Increase the temperature. Extend the duration of the stress study.[24] |
| Excessive degradation or multiple, poorly resolved peaks in the chromatogram. | The stress conditions are too harsh, leading to secondary degradation. The analytical method is not optimized. | Reduce the concentration of the stressor. Lower the temperature or shorten the exposure time.[10] Optimize the HPLC method (e.g., change mobile phase composition, gradient, column type) to improve resolution.[14][15] |
| Poor mass balance in the stability study. | Some degradation products may not be UV active at the chosen wavelength. Degradation products may be volatile. Degradation products may be retained on the HPLC column. | Use a photodiode array (PDA) detector to screen for peaks at different wavelengths. Analyze samples by LC-MS to detect non-chromophoric compounds. Adjust the mobile phase or use a different column to ensure all components are eluted. |
| Formation of unexpected degradation products. | Interaction with excipients in a drug product formulation. Contaminants in solvents or reagents. | Test the stability of the drug substance alone. Analyze a placebo formulation under the same stress conditions to identify excipient-related degradants. Use high-purity solvents and reagents. |
Predicted Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of this compound under different stress conditions.
Caption: Predicted major degradation pathways.
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound.
Stability-Indicating HPLC Method Development
A typical starting point for developing a stability-indicating HPLC method is as follows:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (or a wavelength of maximum absorbance for the parent compound)
-
Injection Volume: 10 µL
This method should be optimized to achieve adequate separation between the parent peak and all degradation products.[14][16]
Forced Degradation Experimental Protocols
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix the stock solution with an equal volume of 1N HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Withdraw samples at each time point, neutralize with 1N NaOH, and dilute with the mobile phase for HPLC analysis.[10][13] |
| Base Hydrolysis | Mix the stock solution with an equal volume of 1N NaOH. Heat at 60-80°C for a specified time. Withdraw samples, neutralize with 1N HCl, and dilute with the mobile phase for HPLC analysis.[10][13] |
| Oxidative Degradation | Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time. Withdraw samples and dilute with the mobile phase for HPLC analysis.[10][24] |
| Thermal Degradation | Store the solid drug substance in an oven at a temperature below its melting point (e.g., 105°C) for a specified time.[24] Also, reflux a solution of the drug substance at an elevated temperature. Withdraw samples, dissolve/dilute in the mobile phase, and analyze. |
| Photolytic Degradation | Expose the solid drug substance or its solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7][25][26] A control sample should be wrapped in aluminum foil to protect it from light. |
Experimental Workflow
The following diagram outlines the general workflow for a forced degradation study.
Caption: General workflow for forced degradation studies.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. joe.uobaghdad.edu.iq [joe.uobaghdad.edu.iq]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. researchgate.net [researchgate.net]
- 6. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. irjpms.com [irjpms.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. researchgate.net [researchgate.net]
- 19. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
- 20. MS techniques for analyzing phenols, their metabolites and transformation products of environmental interest | Semantic Scholar [semanticscholar.org]
- 21. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RP-HPLC/MS/MS Analysis of the Phenolic Compounds, Antioxidant and Antimicrobial Activities of Salvia L. Species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. globalresearchonline.net [globalresearchonline.net]
- 24. ijrpp.com [ijrpp.com]
- 25. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 26. ICH Official web site : ICH [ich.org]
Minimizing side reactions in the synthesis of Roflumilast from 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid
Welcome to the technical support center for the synthesis of Roflumilast from 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and optimize their synthetic protocols.
Troubleshooting Guides & FAQs
Issue 1: Formation of N-(3,5-dichloropyridin-4-yl)-3-cyclopropylmethoxy-4-hydroxybenzamide Impurity
Q1: During the amide coupling reaction between my activated benzoic acid and 3,5-dichloro-4-aminopyridine, I am observing a significant amount of an impurity that is difficult to remove. Mass spectrometry suggests it is N-(3,5-dichloropyridin-4-yl)-3-cyclopropylmethoxy-4-hydroxybenzamide. What is the likely cause and how can I prevent this?
A1: This impurity arises from the presence of a free hydroxyl group on the 4-position of the benzoic acid starting material. If this compound is used directly in the coupling step without protection of the hydroxyl group, it can compete with the desired reaction, leading to the formation of this side product. Industrial processes have shown that this by-product can form in amounts greater than 3% by weight and is challenging to eliminate through recrystallization.[1]
Recommended Solutions:
-
Protecting Group Strategy: The most effective way to prevent this side reaction is to protect the 4-hydroxy group of this compound before the amide coupling step. A common strategy in the synthesis of Roflumilast is to introduce the difluoromethyl group at this stage, converting the starting material to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. This protected intermediate can then be safely activated and coupled with 3,5-dichloro-4-aminopyridine.[2]
-
Careful Control of Reaction Conditions: If proceeding without a protecting group, meticulous control of the reaction conditions for the amide coupling is critical. This includes the choice of coupling agent, base, solvent, and temperature. However, preventing the formation of this impurity without protection is inherently difficult.
Q2: What are the recommended reaction conditions for the amide coupling of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with 3,5-dichloro-4-aminopyridine to minimize side reactions?
A2: To achieve a high-purity product, the following conditions for the amide coupling are recommended:
-
Activation of the Carboxylic Acid: The carboxylic acid is typically converted to a more reactive species, such as an acid chloride. This can be achieved by reacting 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with thionyl chloride in an inert solvent like toluene, often with a catalytic amount of dimethylformamide (DMF).[3][4]
-
Coupling Reaction: The resulting acid chloride is then slowly added to a suspension of 4-amino-3,5-dichloropyridine in a suitable solvent such as DMF or tetrahydrofuran (THF).[4][5] The reaction temperature should be carefully controlled, typically between 15-40°C.[4]
-
Base: A non-nucleophilic base, such as sodium hydride, can be used to deprotonate the amine of 4-amino-3,5-dichloropyridine, facilitating the reaction.[4][5]
Issue 2: Formation of Dicyclopropylmethoxy Impurity
Q3: I have identified an impurity with a mass corresponding to 3,4-bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide. How is this side product formed and what are the strategies to avoid it?
A3: This impurity, also known as Roflumilast Dicyclopropylmethoxy Impurity, can arise if the starting material for the difluoromethylation step is not fully converted, or if there is a competing alkylation reaction.[6] Specifically, if this compound is subjected to alkylating conditions intended to introduce a second cyclopropylmethoxy group instead of the difluoromethyl group, this impurity can be generated.
Preventative Measures:
-
Ensure Complete Difluoromethylation: When preparing 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, ensure the reaction goes to completion to minimize the presence of the starting 4-hydroxy compound in the subsequent coupling step.
-
Strict Stoichiometric Control: During the initial synthesis of this compound from a dihydroxy precursor, carefully control the stoichiometry of the cyclopropylmethylating agent to favor mono-alkylation.
Issue 3: Potential for N-Oxide Formation
Q4: Is the formation of Roflumilast N-Oxide a concern during synthesis?
A4: Roflumilast N-oxide is primarily known as the main active metabolite of Roflumilast and is formed in the body through metabolic processes involving CYP1A2 and CYP3A4 enzymes.[7][8][9] While it is a known related substance, its formation during the primary synthesis is less common under standard amide coupling conditions. However, the use of strong oxidizing agents or exposure to oxidative conditions during workup or storage could potentially lead to the formation of this N-oxide.
Recommendations:
-
Avoid Strong Oxidizing Agents: Unless intentionally synthesizing the N-oxide, avoid the use of strong oxidizing agents in the final steps of the synthesis and during purification.
-
Inert Atmosphere: Conducting the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.
Data on Roflumilast Impurities
| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Common Origin |
| Roflumilast | C₁₇H₁₄Cl₂F₂N₂O₃ | 403.21 | Target Molecule |
| N-(3,5-dichloropyridin-4-yl)-3-cyclopropylmethoxy-4-hydroxybenzamide | C₁₆H₁₄Cl₂N₂O₃ | 353.20 | Incomplete protection of the 4-hydroxy group of the benzoic acid precursor before amide coupling.[1][6] |
| 3,4-bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide | C₂₀H₂₀Cl₂N₂O₃ | 407.29 | Incomplete difluoromethylation of the 4-hydroxy group, followed by an unintended second cyclopropylmethylation, or side reaction during initial alkylation of a dihydroxy precursor.[6][10] |
| Roflumilast N-Oxide | C₁₇H₁₄Cl₂F₂N₂O₄ | 419.21 | Primarily a metabolite, but can potentially form under oxidative conditions during synthesis or storage.[7][8][9] |
Experimental Protocols
Optimized Protocol for the Synthesis of Roflumilast via Amide Coupling
This protocol focuses on the final amide coupling step, assuming the starting material is 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.
Step 1: Activation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
-
In a reaction vessel, suspend 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (1 equivalent) in toluene (10 volumes).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 equivalents).
-
Heat the mixture to 70-80°C.
-
Slowly add thionyl chloride (1.2 equivalents) over a period of 20 minutes.
-
Stir the reaction mixture at this temperature for approximately 2 hours, monitoring for completion by a suitable method (e.g., TLC or HPLC).
-
Once the reaction is complete, distill off the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride as an oily residue.[3][4]
Step 2: Amide Coupling with 4-amino-3,5-dichloropyridine
-
In a separate reaction vessel, suspend 4-amino-3,5-dichloropyridine (1.1 equivalents) and sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) (10 volumes) under an inert atmosphere.
-
Stir the suspension at room temperature for 30 minutes.
-
Cool the suspension to 15-20°C.
-
Dissolve the crude 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride from Step 1 in anhydrous THF (5 volumes).
-
Slowly add the acid chloride solution to the suspension of the deprotonated amine over a period of 30 minutes, maintaining the temperature between 15-20°C.[4]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring for completion.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Adjust the pH to acidic (pH 2-3) with hydrochloric acid to precipitate the crude Roflumilast.[4]
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as isopropanol/water.[1]
Visualizations
Caption: Desired vs. Undesired reaction pathways in Roflumilast synthesis.
Caption: Troubleshooting workflow for impurity identification and mitigation.
References
- 1. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 2. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. patents.justia.com [patents.justia.com]
- 5. US20140275551A1 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. metabolite roflumilast n-oxide: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and polymorphic study of roflumilast <i>N</i>-oxide [jcpu.cpu.edu.cn]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound is primarily due to its chemical structure. The presence of the non-polar cyclopropylmethoxy group and the benzene ring contributes to its hydrophobic nature. While the carboxylic acid and hydroxyl groups provide some polarity, the overall molecule has a significant non-polar character, leading to poor solubility in water.
Q2: What is the first step I should take to improve the solubility of this compound in my aqueous assay buffer?
A2: The initial and often most effective step is to adjust the pH of your aqueous buffer. As a carboxylic acid, this compound will be significantly more soluble in its ionized (deprotonated) form. Increasing the pH of the solution above its pKa will convert the carboxylic acid into its more soluble carboxylate salt.[1][][3]
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, using a water-miscible organic co-solvent is a common and effective strategy.[4][5] Dimethyl sulfoxide (DMSO) is a widely used co-solvent for preparing stock solutions of poorly soluble compounds due to its ability to dissolve a broad range of polar and nonpolar substances.[6][7] Other potential co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[][4] However, it is crucial to be mindful of the final concentration of the organic solvent in your assay, as it can affect the biological system you are studying.[6]
Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs because the compound's solubility dramatically decreases as the percentage of the organic co-solvent is reduced. To mitigate this, you can try the following:
-
Lower the final concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay.
-
Increase the co-solvent concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO in the assay buffer can help maintain solubility.
-
Use a different solubilization strategy: Consider alternatives like pH adjustment or the use of cyclodextrins, which may provide better stability in aqueous solutions.
-
Employ surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[8]
Q5: Are there other methods to enhance solubility besides pH adjustment and co-solvents?
A5: Yes, several other techniques can be employed:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[9][10][11] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and increasing its aqueous solubility.[9][10][11][12][13]
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier matrix at a molecular level.[14]
-
Particle Size Reduction: Decreasing the particle size of the solid compound through methods like micronization or nanosuspension increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[4][15][16]
Troubleshooting Guides
Issue 1: Compound will not dissolve in the initial solvent.
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | The compound is a carboxylic acid with both polar and non-polar regions. Start with a polar aprotic solvent like DMSO or DMF for stock solutions. For direct dissolution in aqueous buffers, ensure the pH is basic. |
| Insufficient Solvent Volume | Increase the volume of the solvent to reduce the concentration of the compound. |
| Low Temperature | Gently warm the solution. Solubility typically increases with temperature. However, be cautious of potential compound degradation at elevated temperatures. |
| Compound Purity | Impurities can negatively impact solubility. Ensure you are using a high-purity grade of the compound. |
Issue 2: Compound precipitates out of solution during the experiment.
| Possible Cause | Troubleshooting Steps |
| Change in pH | If the assay involves a pH shift to a more acidic environment, the compound may precipitate as it converts back to its less soluble protonated form. Maintain a pH above the compound's pKa throughout the experiment if possible. |
| Temperature Fluctuation | A decrease in temperature can reduce solubility. Ensure a constant temperature is maintained throughout the assay. |
| Interaction with Other Components | The compound may be interacting with other components in the assay mixture, leading to precipitation. Investigate potential incompatibilities. |
| Evaporation of Solvent | Over time, evaporation of the solvent can increase the concentration of the compound, leading to precipitation. Keep containers sealed whenever possible. |
Quantitative Data Summary
| Solvent | Solubility (at 25 °C unless otherwise specified) | Reference |
| Water | 5,000 mg/L | [17] |
| Ethanol | Freely soluble | [17] |
| Acetone | Soluble | |
| Diethyl Ether | Soluble | |
| Chloroform | Slightly soluble | |
| Carbon Disulfide | Insoluble | |
| DMSO | ~27 mg/mL | [18] |
| DMF | ~5 mg/mL | [19] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [19] |
Experimental Protocols
Protocol 1: Solubilization using pH Adjustment
-
Determine the target concentration: Decide on the final concentration of this compound required for your assay.
-
Prepare a basic buffer: Prepare an aqueous buffer (e.g., phosphate or borate buffer) with a pH of 7.4 or higher. The pH should be at least 2 units above the estimated pKa of the carboxylic acid group (typically around 4-5 for benzoic acid derivatives) to ensure complete ionization.
-
Dissolve the compound: Weigh the required amount of the compound and add it to the basic buffer.
-
Facilitate dissolution: Stir or vortex the solution. Gentle warming (e.g., to 37°C) can be used to aid dissolution.
-
Adjust pH if necessary: If the final assay requires a different pH, you can carefully adjust it after the compound has been fully dissolved in the basic buffer. Be aware that lowering the pH significantly may cause precipitation.
Protocol 2: Preparation of a DMSO Stock Solution
-
Weigh the compound: Accurately weigh the desired amount of this compound.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Assay preparation: When preparing your assay, dilute the DMSO stock solution into your aqueous buffer. It is crucial to add the DMSO stock to the buffer and not the other way around, and to mix thoroughly immediately upon addition to minimize precipitation. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).
Protocol 3: Solubilization using Cyclodextrins
-
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether β-cyclodextrin (SBE-β-CD) are commonly used due to their higher aqueous solubility and safety profiles.
-
Prepare a cyclodextrin solution: Dissolve the chosen cyclodextrin in your aqueous buffer to create a stock solution (e.g., 10-40% w/v).
-
Add the compound: Add the this compound to the cyclodextrin solution.
-
Complexation: Stir or shake the mixture for several hours (or overnight) at room temperature or slightly elevated temperature to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate will contain the solubilized drug-cyclodextrin complex.
Visualizations
Caption: A workflow diagram illustrating the primary strategies for overcoming the poor solubility of this compound.
Caption: The relationship between pH and the solubility of a carboxylic acid like this compound.
Caption: A logical diagram illustrating the potential outcomes when diluting a DMSO stock solution into an aqueous buffer.
References
- 1. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 3. PH adjustment: Significance and symbolism [wisdomlib.org]
- 4. ijpbr.in [ijpbr.in]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. humapub.com [humapub.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ijpsr.com [ijpsr.com]
- 13. gala.gre.ac.uk [gala.gre.ac.uk]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. ijmsdr.org [ijmsdr.org]
- 17. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Column Chromatography Purification of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the column chromatography purification of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For the purification of polar, acidic compounds like this compound, standard silica gel (60 Å, 40-63 µm particle size) is the most common and cost-effective stationary phase. Its high surface area and polar nature allow for effective separation of compounds with varying polarities. For particularly challenging separations or compounds that are sensitive to the acidic nature of silica, alternative stationary phases like alumina (neutral or basic) or reversed-phase silica (C18) can be considered.[1][2]
Q2: How do I choose an appropriate mobile phase for the column?
A2: The choice of mobile phase is critical for achieving good separation. A typical starting point for a polar acidic compound on a silica gel column is a mixture of a non-polar solvent and a more polar solvent. Common combinations include hexane/ethyl acetate or dichloromethane/methanol.[1] To determine the optimal ratio, it is highly recommended to first perform Thin Layer Chromatography (TLC) with various solvent systems. Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound. A lower Rf value generally leads to better separation on the column.[3]
Q3: My compound is acidic. Do I need to add an acid to the mobile phase?
A3: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase can significantly improve the peak shape and reduce tailing for carboxylic acids.[1][4] The acid in the eluent protonates the carboxylic acid group of the target molecule, reducing its interaction with the acidic silanol groups on the silica surface and leading to a more symmetrical peak.
Q4: What is a typical loading capacity for a silica gel column?
A4: The loading capacity depends on the difficulty of the separation. As a general rule of thumb, for a straightforward separation, you can load approximately 1 gram of crude material per 50-100 grams of silica gel.[5] For more challenging separations where impurities are close to the product on TLC, a lower loading of 1 gram of crude per 100-200 grams of silica gel is recommended to achieve better resolution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound will not elute from the column | The mobile phase is not polar enough. The compound is highly polar and strongly adsorbed to the silica. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. If necessary, switch to a more polar solvent system like dichloromethane/methanol.[1][6] |
| Poor separation of the target compound from impurities | The mobile phase does not provide enough selectivity. The column is overloaded. The column was not packed properly, leading to channeling. | Test different solvent systems using TLC to find one with better separation.[6] Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly without any air bubbles or cracks. |
| Streaking or "tailing" of the compound band | The compound is interacting too strongly with the silica gel. The sample is overloaded. The sample was not loaded in a narrow band. | Add a small amount of acetic or formic acid (0.1-1%) to the mobile phase to suppress the ionization of the carboxylic acid.[1][4] Reduce the sample load. Dissolve the sample in a minimal amount of solvent and load it carefully onto the column in a concentrated band.[7] |
| The compound elutes too quickly (high Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate system.[4] |
| Cracked or dry column bed | The solvent level dropped below the top of the silica gel. | Always keep the silica gel bed covered with the mobile phase. If the column runs dry, the separation will be compromised. |
Experimental Protocols
Protocol 1: Determining the Optimal Mobile Phase using Thin Layer Chromatography (TLC)
-
Prepare TLC Chambers: Line TLC chambers with filter paper and add a small amount of different test solvent systems (e.g., varying ratios of hexane:ethyl acetate with 0.5% acetic acid). Allow the chambers to saturate for at least 15 minutes.
-
Spot the TLC Plate: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate into a prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Calculate Rf Values: Calculate the Rf value for the target compound in each solvent system (Rf = distance traveled by the spot / distance traveled by the solvent front).
-
Select the Optimal System: Choose the solvent system that gives the target compound an Rf value between 0.2 and 0.4 and provides good separation from impurities.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase (determined from Protocol 1).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then add a layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand.
-
Carefully add a small amount of fresh mobile phase and again drain to the top of the sand. Repeat this step 2-3 times to ensure the sample is loaded in a narrow band.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin to elute the column, collecting the eluent in fractions (e.g., in test tubes).
-
Maintain a constant level of solvent above the silica gel bed throughout the elution process.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting collected fractions on TLC plates and visualizing under a UV lamp.
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Chromatography [chem.rochester.edu]
- 4. silicycle.com [silicycle.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Preventing the decomposition of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment.[1] The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration at 2-8°C is recommended.[1] Some suppliers also suggest storage under an inert atmosphere at room temperature.[2]
Q2: What are the primary mechanisms of degradation for this compound?
While specific degradation pathways for this molecule are not extensively published, based on its chemical structure, the primary mechanisms of degradation are likely to be:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type impurities. This process can be accelerated by exposure to light, air (oxygen), and metal ions.
-
Ether Cleavage: The cyclopropylmethoxy ether linkage could be susceptible to cleavage under harsh acidic conditions or through oxidative mechanisms, potentially yielding 3,4-dihydroxybenzoic acid (protocatechuic acid) and cyclopropanemethanol.
-
Decarboxylation: At elevated temperatures, benzoic acid derivatives can undergo decarboxylation, which would result in the loss of the carboxylic acid group to form 2-(cyclopropylmethoxy)phenol.[3]
Q3: How does exposure to light affect the stability of this compound?
Exposure to light, particularly UV light, can promote the photo-oxidation of the phenolic hydroxyl group. This can lead to discoloration of the material (e.g., turning yellow or brown) and the formation of degradation products. It is crucial to store the compound in an opaque or amber container to protect it from light.
Q4: Is this compound sensitive to pH?
Yes, as a carboxylic acid, the compound's solubility and stability can be pH-dependent. Extreme pH conditions (highly acidic or alkaline) could potentially catalyze the degradation of the ether linkage or other sensitive functional groups. It is advisable to store the compound in its solid form and prepare solutions fresh.
Q5: Are there any recommended stabilizers for this compound?
For structurally similar hydroquinone ethers, antioxidants are often used as stabilizers to prevent discoloration and degradation.[1][3] Common classes of stabilizers include:
-
Phenolic Antioxidants: Such as Butylated Hydroxytoluene (BHT).
-
Phosphite Antioxidants: These are effective at preventing color formation.[1][3]
The addition of a chelating agent like EDTA could also be beneficial to sequester any trace metal ions that might catalyze oxidation. The choice and concentration of a stabilizer would need to be optimized for the specific application.
Troubleshooting Guide
| Observed Issue | Possible Cause(s) | Recommended Solution(s) |
| Change in physical appearance (e.g., discoloration, clumping) | Exposure to light, moisture, or elevated temperatures. | Store the compound in a tightly sealed, opaque container in a cool, dry, and dark place.[1] Consider using a desiccator to minimize moisture exposure. |
| Inconsistent experimental results | Degradation of the compound leading to impurities that may interfere with assays. | Confirm the purity of the compound using an appropriate analytical method (see Experimental Protocols). Use a fresh, properly stored batch of the compound for future experiments. |
| Suspected degradation of the compound | Improper storage conditions or exposure to harsh experimental conditions. | Analyze the sample using a stability-indicating HPLC method to identify and quantify the parent compound and any degradation products.[4] |
Quantitative Data
The following table provides illustrative stability data for this compound under various storage conditions. This data is hypothetical and intended to demonstrate how stability data would be presented.
| Condition | Time (Months) | Purity by HPLC (%) | Appearance |
| 2-8°C, Dark, Sealed | 0 | 99.8 | White Powder |
| 6 | 99.7 | White Powder | |
| 12 | 99.6 | White Powder | |
| 25°C/60% RH, Dark, Sealed | 0 | 99.8 | White Powder |
| 6 | 98.5 | Off-white Powder | |
| 12 | 97.2 | Light Yellow Powder | |
| 40°C/75% RH, Dark, Sealed | 0 | 99.8 | White Powder |
| 1 | 97.1 | Yellow Powder | |
| 3 | 94.5 | Yellowish-Brown Powder | |
| 6 | 90.3 | Brown Powder | |
| 25°C, Exposed to Light | 0 | 99.8 | White Powder |
| 1 | 96.2 | Light Yellow Powder | |
| 3 | 92.8 | Yellow Powder |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[5][6]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound, based on methods for similar compounds.[7][8]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol) to a final concentration of approximately 0.1 mg/mL.
Visualizations
References
- 1. US3592858A - Color stabilization of hydroquinone ethers - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US20060043342A1 - Color stabilization of hydroquinone hydroxyethyl ether products - Google Patents [patents.google.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. longdom.org [longdom.org]
- 8. longdom.org [longdom.org]
Technical Support Center: HPLC Analysis of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: Peak tailing in HPLC refers to an asymmetrical peak where the latter half is broader than the front half.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Tailing is problematic because it can decrease resolution between adjacent peaks, leading to inaccurate integration and compromising the quantitative accuracy of the analysis.[2][3]
This compound, being an acidic compound with polar functional groups (a carboxylic acid and a phenol), is susceptible to secondary interactions with the stationary phase, which is a primary cause of peak tailing.[4][5]
Q2: What are the most common causes of peak tailing for an acidic compound like this compound in reversed-phase HPLC?
A2: The most common causes of peak tailing for acidic compounds on silica-based reversed-phase columns include:
-
Secondary Interactions with Residual Silanols: The primary cause is often the interaction between the analyte's polar functional groups and active silanol groups (Si-OH) on the silica surface of the stationary phase.[6][7] These interactions create a secondary, undesirable retention mechanism that leads to peak tailing.
-
Mobile Phase pH Close to Analyte's pKa: If the mobile phase pH is close to the pKa of the carboxylic acid or phenolic group, the analyte will exist in both ionized and non-ionized forms, which can lead to peak broadening or tailing.[8][9]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape.[5][10]
-
Column Degradation: The formation of a void at the column inlet or contamination of the column frit can disrupt the sample band and cause tailing.[1]
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[8][11]
Q3: How can I systematically troubleshoot peak tailing for my analysis?
A3: A logical troubleshooting workflow is essential. Start by evaluating the mobile phase, then the column, and finally the instrument and sample. The following diagram illustrates a recommended troubleshooting workflow.
Troubleshooting Guides and Experimental Protocols
Optimizing Mobile Phase pH
The interaction between the acidic analyte and residual silanol groups is a major cause of peak tailing.[2] By lowering the mobile phase pH, the ionization of both the analyte's carboxylic acid group and the surface silanols is suppressed, minimizing these secondary interactions.[3][6]
Experimental Protocol: Adjusting Mobile Phase pH
Objective: To determine the optimal mobile phase pH for symmetrical peak shape.
Procedure:
-
Prepare Mobile Phase A (Aqueous): Start with a mobile phase pH of approximately 3.0. A common starting point is 0.1% formic acid in water.[12]
-
Prepare Mobile Phase B (Organic): Use a common reversed-phase solvent like acetonitrile or methanol.
-
Equilibrate the System: Flush the column with the new mobile phase until the baseline is stable.
-
Inject Standard: Inject a standard solution of this compound.
-
Evaluate Peak Shape: Calculate the asymmetry factor.
-
Iterate (if necessary): If tailing persists, incrementally decrease the pH by adding a stronger acid like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.05%). Be aware that TFA can suppress ionization in mass spectrometry detectors.[13]
Table 1: Recommended Mobile Phase Modifiers for Acidic Analytes
| Modifier | Typical Concentration | Recommended pH Range | Notes |
| Formic Acid | 0.1% (v/v) | ~2.7 - 3.7 | Volatile and MS-compatible. Good first choice.[14] |
| Acetic Acid | 0.1% - 1% (v/v) | ~3.8 - 5.8 | Less acidic than formic acid. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | ~2.0 | Very effective at reducing tailing but can cause ion suppression in MS.[12][13] |
| Phosphate Buffer | 10-50 mM | 2.1 - 3.1 & 6.2 - 8.2 | Non-volatile, not suitable for MS. Provides excellent pH control.[10] |
Column Selection and Care
The choice of HPLC column is critical. Modern, high-purity silica columns that are "end-capped" are designed to minimize the number of accessible residual silanol groups, thus reducing peak tailing.[1][15]
Table 2: Column Selection Guide
| Column Type | Description | Suitability for Acidic Analytes |
| High-Purity, End-Capped C18/C8 | The silica surface is treated to cover most of the residual silanol groups.[6] | Highly Recommended. Reduces secondary interactions causing tailing. |
| Type B Silica Columns | Made from less acidic silica with fewer metal impurities.[3] | Highly Recommended. Inherently lower silanol activity. |
| Older, "Type A" Silica Columns | Higher content of acidic silanol groups and metal impurities.[3][16] | Not Recommended. Prone to causing significant peak tailing. |
Experimental Protocol: Column Flushing and Regeneration
Objective: To clean a contaminated column that may be causing peak tailing.
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Reverse Flush: Reverse the direction of flow through the column (if permitted by the manufacturer).
-
Wash with a Sequence of Solvents: Flush the column with a series of solvents of increasing elution strength. A typical sequence for a reversed-phase column is:
-
Filtered, deionized water (20 column volumes)
-
Methanol (20 column volumes)
-
Acetonitrile (20 column volumes)
-
Isopropanol (20 column volumes)
-
-
Re-equilibrate: Return the column to its normal flow direction and equilibrate with the mobile phase until the baseline is stable.
Addressing Mass Overload
Injecting a sample that is too concentrated can lead to peak fronting or tailing.[5] This is because the concentration of the analyte at the peak maximum exceeds the linear capacity of the stationary phase.
Experimental Protocol: Testing for Mass Overload
Objective: To determine if peak tailing is caused by sample concentration.
Procedure:
-
Prepare a Dilution Series: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject and Analyze: Inject each dilution and observe the peak shape.
-
Evaluate Results: If the peak asymmetry improves upon dilution, mass overload is a likely contributor to the tailing. Determine the highest concentration that provides a symmetrical peak.
Understanding the Mechanism of Peak Tailing
The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for an acidic analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. chromtech.com [chromtech.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. uhplcs.com [uhplcs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. agilent.com [agilent.com]
- 15. Stationary Phase and Surface Chemistry of HPLC Columns - Hawach [hawachhplccolumn.com]
- 16. hplc.eu [hplc.eu]
Scaling up the synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid: common problems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | 1. Incomplete reaction due to insufficient base or reaction time. 2. Poor quality of reagents (e.g., wet solvent, old sodium hydride). 3. Suboptimal reaction temperature.[1] | 1. Ensure stoichiometric or slight excess of a strong base like sodium hydride. Monitor reaction progress using TLC or HPLC. 2. Use anhydrous solvents (e.g., dry DMSO or DMF). Use fresh, high-purity sodium hydride. 3. Maintain the recommended reaction temperature (e.g., 110 °C for the reaction of 3-chloro-4-hydroxybenzaldehyde with cyclopropylmethanol and NaH in DMSO).[1] |
| Formation of Impurities during Etherification | 1. Side reactions due to high temperatures. 2. Presence of moisture leading to hydrolysis of intermediates. 3. O-alkylation at the carboxylic acid group if starting with a hydroxybenzoic acid without ester protection. | 1. Optimize the reaction temperature and avoid localized overheating. 2. Ensure all reagents and solvents are anhydrous. 3. Protect the carboxylic acid as an ester before the etherification step. The ester can be hydrolyzed in a subsequent step.[2] |
| Difficult Purification of the Final Product | 1. Presence of colored impurities. 2. Formation of sticky or oily products instead of a crystalline solid. 3. Incomplete removal of starting materials or byproducts. | 1. Treat the crude product solution with activated carbon to remove colored impurities before crystallization.[3][4] 2. Optimize the crystallization solvent system. A mixed solvent system (e.g., ethanol/water) can be effective. Ensure the pH is correctly adjusted for precipitation.[3] 3. Wash the filtered product thoroughly with appropriate solvents. Recrystallization is a highly effective purification method.[3] |
| Incomplete Hydrolysis of the Ester Intermediate | 1. Insufficient amount of base (e.g., KOH, NaOH). 2. Short reaction time or low temperature. | 1. Use a sufficient excess of the base to ensure complete saponification. 2. Increase the reaction temperature (e.g., 60-65 °C) and monitor the reaction by TLC or HPLC until the ester is fully consumed.[5] |
| Exothermic Reaction during Scale-up | 1. Poor heat dissipation in larger reactors. 2. Addition of reagents too quickly. | 1. Ensure efficient stirring and use a reactor with adequate cooling capacity. 2. Control the rate of addition of exothermic reagents. For example, add sodium hydride portion-wise at a controlled temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 3-substituted-4-hydroxybenzaldehydes (e.g., 3-chloro-4-hydroxybenzaldehyde) or 3-substituted-4-hydroxybenzoic acid esters (e.g., methyl 3-methoxy-4-hydroxybenzoate).[1][2] The choice of starting material will influence the overall synthetic route.
Q2: Which base is most effective for the etherification step with cyclopropylmethanol?
A2: Strong bases like sodium hydride (NaH) in an anhydrous solvent like DMSO have been shown to be effective, leading to high yields.[1] Other bases such as potassium carbonate or cesium carbonate in DMF can also be used, particularly when starting with a bromo-functionalized cyclopropane derivative.[2][5]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1][2][3] These techniques allow for the tracking of the consumption of starting materials and the formation of the desired product.
Q4: What is the best method for purifying the final product on a large scale?
A4: Recrystallization is a highly effective and scalable method for purifying this compound.[3] The crude product can be dissolved in a suitable hot solvent (e.g., ethanol/water mixture) and allowed to cool, leading to the formation of pure crystals. Treatment with activated carbon before crystallization can help remove colored impurities.[3][4]
Q5: Are there any specific safety precautions to consider during scale-up?
A5: Yes, safety is crucial during scale-up. Key considerations include:
-
Exothermic Reactions: The etherification step, especially with sodium hydride, can be highly exothermic. Ensure adequate cooling and controlled reagent addition.
-
Hydrogen Gas Evolution: The reaction of sodium hydride with any protic species (including moisture) will generate flammable hydrogen gas. The reactor must be properly vented.
-
Handling of Reagents: Adhere to all safety data sheet (SDS) recommendations for the handling of hazardous materials like strong bases, acids, and organic solvents.
Experimental Protocols
Protocol 1: Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
This protocol is based on the etherification of 3-chloro-4-hydroxybenzaldehyde.
-
Preparation: Under a nitrogen atmosphere, add 100 mL of anhydrous DMSO to a 250 mL four-necked flask.
-
Reagent Addition: While maintaining the temperature between 10-15 °C, add 10.08 g of 3-chloro-4-hydroxybenzaldehyde, 3.9 g of sodium hydride, and 5.13 g of cyclopropylmethanol.
-
Reaction: Stir the mixture for 30 minutes at 10-15 °C, then heat to 110 °C and stir for 10 hours.
-
Work-up: Cool the reaction mixture and adjust the pH to 2 with 0.2N hydrochloric acid.
-
Extraction: Extract the product three times with 100 mL of ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the product.[1]
Protocol 2: Hydrolysis of Methyl 3-(Cyclopropylmethoxy)-4-hydroxybenzoate
This protocol describes the final hydrolysis step to obtain the target acid from its methyl ester.
-
Preparation: In a suitable flask, dissolve the methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate in methanol.
-
Base Addition: Add a 10% aqueous solution of potassium hydroxide.
-
Reaction: Heat the mixture to 60-65 °C and stir for 2-3 hours, monitoring the reaction by TLC.[5]
-
Work-up: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
-
Acidification: Dilute the residue with water and acidify with hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Isolation: Filter the solid product, wash with cold water, and dry to obtain this compound.
Visualizations
Caption: A typical experimental workflow for the synthesis.
Caption: A troubleshooting decision tree for low yield issues.
References
- 1. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for the Quantification of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid against a well-established and validated method for the structurally similar compound, 4-hydroxybenzoic acid. The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data quality, reliability, and regulatory compliance.
Performance Comparison of HPLC Methods
Table 1: Chromatographic Conditions
| Parameter | Proposed Method for this compound | Validated Method for 4-Hydroxybenzoic Acid |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 150 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient) | 0.1% Phosphoric acid buffer and Acetonitrile (Gradient)[3] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 230 nm[4] |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 30°C | 30°C |
Table 2: Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria (as per ICH)[6][7] | Expected Performance for this compound | Reported Values for 4-Hydroxybenzoic Acid |
| Specificity | No interference from placebo, impurities, or degradation products at the analyte's retention time. | No interference anticipated. | No interference from placebo and related impurities observed.[4] |
| Linearity (R²) | R² ≥ 0.999 | ≥ 0.999 | 0.9998[3] |
| Range | 80-120% of the test concentration for assay.[2] | 10 - 150 µg/mL | 0.5 µg/mL to 4.0 µg/mL[4] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate (Inter-day): ≤ 2.0% | ≤ 1.0% | Intra-day: < 1% Inter-day: < 2%[5] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1[8] | ~0.1 µg/mL | 0.1007 μg/mL[3] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1[8] | ~0.3 µg/mL | 0.5033 μg/mL[3] |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | Method expected to be robust. | The method is robust to small variations in mobile phase composition and flow rate. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of any analytical method. The following protocols outline the key experiments required to validate the proposed HPLC method for this compound.
Specificity
To demonstrate the method's specificity, solutions of a placebo, the this compound standard, and a sample spiked with known potential impurities and degradation products are prepared and injected into the HPLC system. The resulting chromatograms are analyzed to ensure that no interfering peaks co-elute with the main analyte peak.
Linearity
A stock solution of this compound is prepared and serially diluted to at least five different concentrations covering the expected analytical range (e.g., 10, 25, 50, 100, 150 µg/mL). Each concentration level is injected in triplicate, and a calibration curve is constructed by plotting the mean peak area against the concentration. The linearity is evaluated by calculating the correlation coefficient (R²), which should be ≥ 0.999.
Accuracy
The accuracy of the method is determined through recovery studies. A known amount of this compound is spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The samples are then analyzed, and the percentage recovery is calculated.
Precision
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution of this compound at 100% of the test concentration are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the peak areas is calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay is repeated on a different day, by a different analyst, or on a different instrument to assess the method's variability. The %RSD is calculated and compared with the intra-day precision results.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ are determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ is the concentration that gives a signal-to-noise ratio of about 10:1.[8] These can be experimentally determined by injecting a series of dilute solutions of the analyte.
Robustness
The robustness of the analytical method is evaluated by making small, deliberate changes to the method parameters and observing the effect on the results. Parameters to be varied include the mobile phase composition (±2%), pH of the buffer (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).
Visualizations
Caption: Workflow for HPLC Method Validation.
Caption: Key Parameters of Analytical Method Validation.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. actascientific.com [actascientific.com]
Comparative study of different synthetic routes to 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic pathways to 3-(cyclopropylmethoxy)-4-hydroxybenzoic acid, a valuable building block in medicinal chemistry. The routes are evaluated based on experimental data for yield, reaction conditions, and starting materials, offering insights to aid in the selection of the most suitable method for specific research and development needs.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The strategic placement of the cyclopropylmethoxy group at the 3-position and the hydroxyl group at the 4-position of the benzoic acid core presents a unique synthetic challenge. This guide outlines and compares two viable synthetic strategies: one commencing with the selective alkylation of a protocatechuic acid ester and the other involving the alkylation of a substituted benzaldehyde followed by oxidation.
Synthetic Route 1: Selective Alkylation of Methyl 3,4-Dihydroxybenzoate
This route begins with the commercially available methyl 3,4-dihydroxybenzoate (methyl protocatechuate). The key step is the selective O-alkylation of the hydroxyl group at the 3-position, followed by the hydrolysis of the methyl ester to yield the final product.
Experimental Protocol
Step 1: Synthesis of Methyl 3-(Cyclopropylmethoxy)-4-hydroxybenzoate
To a solution of methyl 3,4-dihydroxybenzoate (1.68 g, 10 mmol) in acetone (50 ml), potassium carbonate (2.76 g, 20 mmol) is added, followed by a solution of (bromomethyl)cyclopropane (1.35 g, 10 mmol) in acetone (50 ml). The reaction mixture is stirred at 40°C for 18 hours. After cooling to room temperature, the mixture is filtered. The filtrate is concentrated under reduced pressure to obtain the crude product. The pure methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate is obtained by flash column chromatography.[1]
Step 2: Hydrolysis to this compound
The methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate is dissolved in a mixture of methanol and a 10% aqueous solution of sodium hydroxide. The mixture is heated to reflux for 2-4 hours until the reaction is complete (monitored by TLC). After cooling, the methanol is removed under reduced pressure. The aqueous solution is then acidified with a suitable acid (e.g., 1M HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to afford this compound.
Data Summary
| Step | Reactants | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Methyl 3,4-dihydroxybenzoate, (Bromomethyl)cyclopropane | K₂CO₃ | Acetone | 18 | 40 | 18[1] |
| 2 | Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate | NaOH, H₂O | Methanol | 2-4 | Reflux | >95 (Estimated) |
| Overall | ~17 |
Synthetic Route 2: Alkylation of 3-Bromo-4-hydroxybenzaldehyde and Subsequent Oxidation
This alternative pathway starts with 3-bromo-4-hydroxybenzaldehyde. The cyclopropylmethoxy group is introduced via a Williamson ether synthesis, followed by the oxidation of the aldehyde functionality to a carboxylic acid.
Experimental Protocol
Step 1: Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
Under a nitrogen atmosphere, in a 250 ml four-necked flask, 3-bromo-4-hydroxybenzaldehyde (13.08 g) is dissolved in N,N-dimethylformamide (130 ml). The solution is cooled to 10-15°C, and potassium hydride (2.5 g) is added, followed by sodium cyclopropylmethoxide (4.6 g). The mixture is stirred for 30 minutes at this temperature and then warmed to 60°C for 6 hours.[2] The reaction is quenched by adjusting the pH to 2 with 0.2N hydrochloric acid. The product is extracted with ethyl acetate (3 x 100 ml), and the combined organic layers are washed with water and saturated brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde.[2]
Step 2: Oxidation to this compound (Pinnick Oxidation)
To a stirred solution of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde in a mixture of tert-butanol and water, sodium dihydrogen phosphate and 2-methyl-2-butene are added at room temperature.[3] Sodium chlorite is then added portion-wise, and the mixture is stirred for 12-24 hours. The reaction is quenched with an aqueous solution of sodium bisulfite and then extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to give the crude product, which can be purified by recrystallization to afford this compound.[3]
Data Summary
| Step | Reactants | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 3-Bromo-4-hydroxybenzaldehyde, Sodium cyclopropylmethoxide | KH | DMF | 6.5 | 10-60 | 85[2] |
| 2 | 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | 12-24 | Room Temp. | >90 (Estimated) |
| Overall | ~77 |
Comparative Analysis
Route 1 offers a more direct approach starting from a readily available precursor. However, the key alkylation step suffers from a low reported yield of 18%, which significantly impacts the overall efficiency of the synthesis. The selectivity of the 3-O-alkylation over the 4-O-alkylation is a known challenge with protocatechuic acid derivatives.
Route 2 presents a more efficient alternative with a high-yielding first step (85%). The starting material, 3-bromo-4-hydroxybenzaldehyde, is also commercially accessible. The subsequent Pinnick oxidation is a reliable and high-yielding transformation for converting aldehydes to carboxylic acids, and it is known for its tolerance of various functional groups, including phenols.[2] Although a specific yield for this substrate is not reported, a high yield can be reasonably expected. This makes Route 2 the more favorable option in terms of overall yield.
Visualizing the Synthetic Pathways
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Conclusion
Both synthetic routes provide access to the target molecule, this compound. While Route 1 is more convergent, its low overall yield makes it less practical for large-scale synthesis. Route 2, despite being a two-step process from a more advanced intermediate, offers a significantly higher overall yield and is therefore the recommended pathway for the efficient preparation of this compound. The choice of synthesis will ultimately depend on the specific requirements of the research, including scale, cost, and available resources.
References
- 1. E -Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable ex-cell oxidizer - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04597H [pubs.rsc.org]
- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 3. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to Benzoic Acid Derivatives in PDE4 Inhibitor Synthesis: Spotlight on 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for inflammatory diseases, phosphodiesterase 4 (PDE4) has emerged as a critical target.[1][2] This enzyme plays a pivotal role in modulating inflammatory responses by catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger.[1][3][4] Inhibition of PDE4 elevates intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators and an increase in anti-inflammatory cytokines.[5][6] This mechanism has paved the way for the development of several successful PDE4 inhibitors, such as roflumilast and apremilast, for the treatment of conditions like chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[7]
A common structural motif in many potent PDE4 inhibitors is the catechol ether moiety, often derived from substituted benzoic acids. This guide provides a comparative analysis of various benzoic acid derivatives in the synthesis of PDE4 inhibitors, with a special focus on the utility and performance of 3-(cyclopropylmethoxy)-4-hydroxybenzoic acid and its analogs.
The Central Role of Benzoic Acid Scaffolds
Substituted benzoic acids serve as crucial building blocks in the synthesis of a wide array of PDE4 inhibitors. The nature and position of substituents on the benzoic acid ring significantly influence the potency, selectivity, and pharmacokinetic properties of the final compound. The catechol-like structure, often with a methoxy group at the 3-position and a more complex ether linkage at the 4-position, is a recurring feature in high-affinity PDE4 inhibitors. This arrangement allows for critical interactions within the active site of the PDE4 enzyme.
Comparison of Key Benzoic Acid Derivatives
The selection of the starting benzoic acid derivative is a critical step in the design and synthesis of novel PDE4 inhibitors. Below is a comparison of this compound and other relevant benzoic acid derivatives, highlighting their role in the synthesis of potent inhibitors.
| Benzoic Acid Derivative | Role in PDE4 Inhibitor Synthesis | Resulting Inhibitor (Example) | Key Performance Attributes of Final Inhibitor |
| 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | Key intermediate in the synthesis of Roflumilast.[8][9] | Roflumilast | High-potency, selective PDE4 inhibitor. Approved for the treatment of severe COPD. |
| 3-Methoxy-4-hydroxybenzoic acid | Starting material for the synthesis of various PDE4 inhibitor scaffolds. | Bosutinib (also a tyrosine kinase inhibitor) | Demonstrates the versatility of this starting material in synthesizing complex heterocyclic systems. |
| Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) | A common starting material for derivatization to create catechol ether structures. | Various research compounds | Provides a foundational scaffold for exploring structure-activity relationships. |
| p-Hydroxybenzoic acid | A basic scaffold for the synthesis of a wide range of derivatives with diverse biological activities.[10] | Various research compounds | Often requires significant modification to achieve high PDE4 inhibitory potency. |
Performance Data of Resulting PDE4 Inhibitors
The ultimate measure of a benzoic acid derivative's utility in this context is the performance of the final PDE4 inhibitor. The following table summarizes key performance data for inhibitors synthesized from the aforementioned benzoic acid derivatives.
| Inhibitor | PDE4 Subtype Selectivity (IC50 in nM) | In Vitro Anti-inflammatory Activity (e.g., TNF-α inhibition IC50) | Key Pharmacokinetic Properties |
| Roflumilast | PDE4B: ~0.8 nM | Potent inhibitor of TNF-α release from various cell types. | Orally bioavailable, extensively metabolized. |
| Apremilast | PDE4: 74 nM[7] | Reduces the production of multiple pro-inflammatory cytokines. | Orally administered, approved for psoriasis and psoriatic arthritis. |
| Crisaborole | PDE4: 490 nM[11] | Effective in reducing inflammatory cytokines in atopic dermatitis models. | Topical application with low systemic exposure. |
| CHF 6001 | Potent PDE4 inhibitor[11] | Demonstrates significant anti-inflammatory effects in preclinical models. | Developed for inhaled administration for respiratory diseases. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of PDE4 inhibitors. Below are standard methodologies for key assays.
PDE4 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.
-
Principle: The assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cAMP substrate. When the PDE4 enzyme hydrolyzes the cAMP-FAM substrate, the resulting 5'-AMP-FAM product is captured by a binding agent, leading to a change in the FP signal.
-
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B1)
-
Fluorescein-labeled cAMP (cAMP-FAM)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2)
-
Binding Agent (IMAP™ beads or similar)
-
Test compounds and a known PDE4 inhibitor (e.g., Roflumilast) as a positive control.
-
384-well black microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then further dilute in Assay Buffer.
-
Add the diluted compounds to the microplate wells.
-
Add the PDE4 enzyme to all wells except the negative control.
-
Initiate the reaction by adding the cAMP-FAM substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding the Binding Agent.
-
Incubate to allow for binding.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.[3]
-
Cellular cAMP Measurement Assay
This assay quantifies the effect of a PDE4 inhibitor on intracellular cAMP levels.
-
Principle: Cells are treated with the test compound and then stimulated to produce cAMP. The amount of cAMP produced is then measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Materials:
-
A suitable cell line expressing PDE4 (e.g., U937 or HEK293 cells)
-
Cell culture medium
-
Adenylyl cyclase activator (e.g., Forskolin)
-
Test compounds
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF® cAMP dynamic 2 kit)
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with an adenylyl cyclase activator to induce cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using the detection kit according to the manufacturer's instructions.
-
Determine the EC50 value for the increase in cAMP.[12]
-
TNF-α Release Assay
This assay assesses the anti-inflammatory activity of a PDE4 inhibitor by measuring its effect on the release of the pro-inflammatory cytokine TNF-α.
-
Principle: Immune cells are stimulated with an inflammatory agent (e.g., LPS) in the presence of the test compound. The amount of TNF-α released into the cell culture supernatant is then quantified by ELISA.
-
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
TNF-α ELISA kit
-
-
Procedure:
-
Plate the immune cells in a multi-well plate.
-
Pre-treat the cells with different concentrations of the test compound.
-
Stimulate the cells with LPS to induce TNF-α production.
-
Incubate for an appropriate time (e.g., 4-18 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using the ELISA kit.
-
Calculate the percent inhibition of TNF-α release and determine the IC50 value.[12]
-
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the PDE4 signaling pathway and a typical experimental workflow for screening PDE4 inhibitors.
Caption: The PDE4-cAMP signaling pathway and the mechanism of PDE4 inhibitors.
Caption: A typical experimental workflow for the discovery of novel PDE4 inhibitors.
Conclusion
The strategic selection of benzoic acid derivatives is fundamental to the successful synthesis of potent and selective PDE4 inhibitors. While this compound itself is a valuable precursor, its difluoromethoxy analog stands out as a key intermediate in the synthesis of the highly successful drug, Roflumilast. The comparative data on various benzoic acid-derived inhibitors underscore the importance of fine-tuning the electronic and steric properties of the substituents on the benzoic acid ring to optimize interactions with the PDE4 active site. The experimental protocols and workflows provided herein offer a robust framework for the evaluation and development of the next generation of PDE4 inhibitors for the treatment of a broad spectrum of inflammatory diseases.
References
- 1. Frontiers | The regulatory role of PDE4B in the progression of inflammatory function study [frontiersin.org]
- 2. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 9. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]
- 12. benchchem.com [benchchem.com]
Navigating Roflumilast Synthesis: A Comparative Guide to Precursor Efficacy
For Immediate Release
A deep dive into the synthesis of Roflumilast, a potent phosphodiesterase-4 (PDE4) inhibitor, reveals that the choice of precursor materials can significantly influence the final product's purity and impurity profile, thereby potentially impacting its therapeutic efficacy. This guide provides a comparative analysis of different synthetic routes for Roflumilast, offering valuable insights for researchers, scientists, and drug development professionals.
Roflumilast is a key therapeutic agent for severe chronic obstructive pulmonary disease (COPD). Its anti-inflammatory effects are primarily mediated through the inhibition of the PDE4 enzyme. The most common synthetic strategies for Roflumilast converge on the preparation of a key intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. The selection of the initial precursor for this intermediate is a critical step that can dictate the overall efficiency of the synthesis and the impurity profile of the final active pharmaceutical ingredient (API).
This comparative guide examines three primary precursors for the synthesis of the key Roflumilast intermediate: 3,4-dihydroxybenzaldehyde, 3-nitro-4-hydroxybenzoic acid ester, and 3-fluoro-4-hydroxybenzaldehyde.
Comparative Analysis of Synthetic Routes
The synthesis of Roflumilast from these precursors involves a multi-step process, ultimately leading to the formation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, which is then coupled with 3,5-dichloropyridin-4-amine to yield Roflumilast. The choice of precursor can influence the overall yield, purity, and the types of process-related impurities.
| Precursor | Key Intermediate Synthesis Steps | Reported Overall Yield of Intermediate | Reported Purity of Final Roflumilast | Potential Key Impurities |
| 3,4-dihydroxybenzaldehyde | 1. Selective O-alkylation with sodium chlorodifluoroacetate. 2. O-alkylation with bromomethylcyclopropane. 3. Oxidation to the carboxylic acid. | ~58-79% | >99% | Impurity-I: N-(3,5-Dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide Impurity-III: 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide |
| 3-nitro-4-hydroxybenzoic acid ester | 1. Alkylation. 2. Reduction of the nitro group. 3. Diazotization and hydrolysis to a hydroxyl group. 4. Second alkylation. 5. Deprotection. | Not explicitly stated in reviewed literature. | Not explicitly stated in reviewed literature. | Potential for incompletely reacted intermediates. |
| 3-fluoro-4-hydroxybenzaldehyde | 1. Etherification with sodium chlorodifluoroacetate. 2. Nucleophilic substitution of fluorine with cyclopropylmethanol. 3. Oxidation to the carboxylic acid. | High (specific values not consistently reported) | High (specific values not consistently reported) | Fewer hydroxyl-related side reactions anticipated. |
Experimental Protocols
General Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid from 3,4-dihydroxybenzaldehyde
-
Selective O-alkylation: 3,4-dihydroxybenzaldehyde is reacted with sodium chlorodifluoroacetate in the presence of a base (e.g., potassium carbonate) in a solvent like N,N-Dimethylformamide (DMF) at elevated temperatures (90-100°C) to yield 4-(difluoromethoxy)-3-hydroxybenzaldehyde.[1]
-
O-alkylation: The resulting intermediate is then reacted with bromomethylcyclopropane in the presence of a base to yield 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.
-
Oxidation: The aldehyde is oxidized to the carboxylic acid, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, using an oxidizing agent such as sodium chlorite.
Final Step: Amide Coupling to form Roflumilast
The synthesized 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is activated (e.g., by conversion to its acid chloride with thionyl chloride) and then reacted with 4-amino-3,5-dichloropyridine in an appropriate solvent to form Roflumilast.[1] The crude product can be purified by recrystallization to achieve high purity (>99%).
Impact of Precursors on Efficacy: An Impurity-Centric View
The presence of such structurally related impurities, even in small amounts, could potentially modulate the pharmacological activity of the final drug product. These impurities might compete with Roflumilast for binding to the PDE4 enzyme, potentially acting as antagonists or agonists with different potencies. Therefore, a synthetic route that minimizes the formation of such impurities is highly desirable to ensure consistent and optimal therapeutic efficacy.
The route starting from 3-fluoro-4-hydroxybenzaldehyde is designed to avoid the issue of selective etherification of two hydroxyl groups, which could lead to a cleaner impurity profile and potentially a more consistently effective final product.
Mechanism of Action: The Roflumilast Signaling Pathway
Roflumilast exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately leading to a reduction in the production of pro-inflammatory mediators.
Caption: Roflumilast inhibits PDE4, increasing cAMP levels and leading to reduced inflammation.
Experimental Workflow for Efficacy Comparison
To definitively compare the efficacy of Roflumilast synthesized from different precursors, a standardized experimental workflow is essential. This would involve synthesizing Roflumilast from each precursor, followed by rigorous purification and characterization to quantify the impurity profiles. Subsequently, the biological activity of each batch would be assessed using in vitro assays.
Caption: Workflow for comparing the efficacy of Roflumilast from different precursors.
PDE4 Inhibition Assay Protocol
A standard method to determine the half-maximal inhibitory concentration (IC50) of Roflumilast is through a biochemical assay. This typically involves:
-
Incubating recombinant human PDE4 enzyme with varying concentrations of Roflumilast.
-
Adding cAMP as a substrate.
-
Stopping the reaction and measuring the amount of remaining cAMP or the product, AMP, often using methods like scintillation proximity assay or fluorescence polarization.
-
Plotting the inhibition curve to calculate the IC50 value.
Anti-inflammatory Assay Protocol
The anti-inflammatory activity of Roflumilast can be assessed using cell-based assays. A common method involves:
-
Culturing immune cells (e.g., peripheral blood mononuclear cells or a macrophage cell line).
-
Stimulating the cells with an inflammatory agent (e.g., lipopolysaccharide).
-
Treating the cells with different concentrations of Roflumilast.
-
Measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.
-
Determining the concentration of Roflumilast required to inhibit cytokine production by 50% (IC50).
Conclusion
The selection of precursors in the synthesis of Roflumilast is a critical determinant of the final product's quality. While all routes can yield high-purity Roflumilast, the potential for the formation of pharmacologically active impurities necessitates careful consideration of the synthetic strategy. Routes that inherently minimize side reactions, such as the one starting from 3-fluoro-4-hydroxybenzaldehyde, may offer advantages in producing a consistently effective and safe drug substance. Further head-to-head efficacy studies are warranted to definitively establish the superiority of one synthetic route over another.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid (CHBA), a key compound in pharmaceutical development. While specific validated methods for CHBA are not widely published, this document outlines a robust High-Performance Liquid Chromatography (HPLC) method for the parent compound, 4-hydroxybenzoic acid, which can serve as a foundational method for adaptation. Furthermore, it details the critical process of cross-validation, essential when comparing two or more analytical methods used within the same or across different studies to ensure data integrity and consistency.
The principles and methodologies described herein are based on internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), ensuring regulatory compliance and scientific rigor.
Experimental Protocols
A validated analytical method is crucial for accurate quantification. Below is a detailed protocol for a Reverse Phase HPLC (RP-HPLC) method developed for 4-hydroxybenzoic acid, which is a suitable starting point for developing a method for CHBA.
Method 1: RP-HPLC with UV Detection
This method is designed for the quantification of 4-hydroxybenzoic acid in pharmaceutical formulations and can be adapted for CHBA.
-
Specificity: To ensure the method can unequivocally assess the analyte, solutions of a placebo, a CHBA standard, and a sample spiked with known related impurities should be prepared and injected. The resulting chromatograms must show no interfering peaks at the retention time of CHBA.[1]
-
Linearity: A stock solution of the CHBA reference standard is prepared and serially diluted to at least five concentration levels. The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[2] A correlation coefficient (R²) of ≥ 0.999 is typically considered acceptable.[2][3]
-
Accuracy: Determined through recovery studies, a known amount of CHBA standard is spiked into a placebo mixture at a minimum of three concentration levels (e.g., low, medium, and high). The percentage recovery is then calculated to assess the closeness of the test results to the true value.[4]
-
Precision:
-
Repeatability (Intra-day precision): Multiple replicate injections of a standard solution of CHBA are performed on the same day by the same analyst on the same instrument.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days, with different analysts, or on different equipment to assess the method's reproducibility. The relative standard deviation (RSD) for precision studies should typically be less than 2%.[2][3]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters are determined to establish the lowest concentration of analyte that the method can reliably detect and quantify, respectively. The LOQ is the lowest concentration on the standard curve that can be measured with acceptable accuracy and precision.[2][3][5]
-
Robustness: The reliability of the method is assessed by deliberately varying method parameters such as mobile phase composition, flow rate, and column temperature. The method is considered robust if these small variations do not significantly affect the results.[2][3]
Data Presentation: Method Validation Parameters
The following tables summarize the performance characteristics of a validated RP-HPLC method for 4-hydroxybenzoic acid, providing a benchmark for the validation of a method for CHBA.
Table 1: Chromatographic Conditions for 4-Hydroxybenzoic Acid Analysis [1][2]
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with 0.1% Phosphoric acid in water (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Table 2: Summary of Validation Parameters for 4-Hydroxybenzoic Acid HPLC Method [2][3]
| Validation Parameter | Acceptance Criteria (as per ICH) | Reported Values for 4-Hydroxybenzoic Acid |
| Linearity (Correlation Coefficient, R²) | R² ≥ 0.999 | 0.9998 |
| Range (µg/mL) | - | 0.5 - 4.0 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 94.6% - 107.2% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | - | 0.1007 |
| Limit of Quantitation (LOQ) (µg/mL) | - | 0.5033 |
| Specificity | No interference at the retention time of the analyte | No interference observed |
| Robustness (% RSD) | ≤ 2.0% | < 2.0% |
Cross-Validation of Analytical Methods
Cross-validation is a critical process performed when two or more bioanalytical methods are used to generate data within the same study or across different studies.[4] This ensures the consistency and reliability of the data, regardless of the method used. For instance, if an original validated bioanalytical method serves as the reference, a revised or alternative method would be the comparator.
When to Perform Cross-Validation:
-
When data is generated at more than one laboratory or site.
-
When data from different analytical techniques (e.g., HPLC-UV vs. LC-MS/MS) are included in a regulatory submission.
-
When there are changes to a validated method, such as a change in the analytical methodology, sample processing procedures, or the analytical laboratory.[4][5]
The following diagrams illustrate the logical workflow for method validation and the process of cross-validation.
Caption: Workflow for the development and full validation of an analytical method.
Caption: Logical flow for the cross-validation of two analytical methods.
References
A Comparative Guide to the Purity of Commercial 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the purity of commercially available 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of detailed public data from suppliers, this guide focuses on establishing a standardized analytical approach for in-house quality assessment. We will explore common analytical techniques, potential impurities, and provide detailed experimental protocols to ensure the quality and consistency of this critical raw material.
Commercial Supplier Purity Overview
Several chemical suppliers offer this compound. While most vendors state a purity level, detailed Certificates of Analysis (CoA) with specific batch data and analytical methods are not always readily accessible. The table below summarizes the publicly available purity information. It is crucial for researchers to request batch-specific CoAs for detailed impurity profiles.
| Supplier | Stated Purity | Analytical Method Mentioned | Availability of CoA |
| Supplier A (e.g., Sigma-Aldrich) | ≥97%[1] | Not specified on product page | Available upon request[1] |
| Supplier B (e.g., BLD Pharm) | Not specified | Not specified | Available upon request[2] |
| Supplier C (e.g., Doron Scientific) | Not specified | Not specified | Available upon request[3] |
| Supplier D (e.g., Synthonix) | Not specified | Not specified | Not specified |
Note: The stated purities are general and may not reflect the exact purity of a specific batch.
Potential Impurities: A Synthesis-Based Perspective
Understanding the synthetic route of this compound is crucial for predicting potential process-related impurities. A plausible synthetic pathway, derived from patent literature for similar compounds, starts from a substituted 4-hydroxybenzoic acid derivative.
A potential synthesis could involve the following key steps:
-
Protection of the carboxylic acid: The carboxylic acid group of a starting material like 3-nitro-4-hydroxybenzoic acid is often esterified to prevent side reactions.
-
Alkylation: The hydroxyl group is alkylated using a cyclopropylmethyl halide.
-
Modification of the aromatic ring: This can involve steps like reduction of a nitro group to an amine, followed by diazotization and hydrolysis to introduce a hydroxyl group.
-
Deprotection: The protecting group on the carboxylic acid is removed to yield the final product.
Based on this, potential impurities could include:
-
Starting materials: Unreacted 3-substituted-4-hydroxybenzoic acid derivatives.
-
Intermediates: Incompletely reacted intermediates from any of the synthetic steps.
-
Byproducts: Compounds formed from side reactions, such as O-alkylation at the wrong position or incomplete hydrolysis.
-
Reagents and solvents: Residual reagents and solvents used in the synthesis and purification processes.
Recommended Analytical Protocols for Purity Determination
To accurately assess the purity of this compound, a combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis
Reverse-phase HPLC with UV detection is the primary method for quantifying the purity of this compound and detecting non-volatile impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
References
In vitro biological activity of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid compared to its analogs
A Comparative Guide to the In Vitro Biological Activity of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid and Its Analogs
This guide provides a comparative analysis of the in vitro biological activity of this compound and its structurally related analogs. The information is targeted towards researchers, scientists, and professionals in drug development, offering a concise summary of available experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.
While direct comparative studies on this compound are limited in the public domain, this guide synthesizes findings from research on its close analogs to infer its potential biological activities. The primary activities explored include anti-fibrotic effects, potential phosphodiesterase-4 (PDE4) inhibition, and general antioxidant and anti-inflammatory properties characteristic of the 4-hydroxybenzoic acid scaffold.
Comparison of In Vitro Biological Activities
The following table summarizes the known in vitro biological activities of a key analog, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), and the potential activities of this compound based on the broader class of 4-hydroxybenzoic acid derivatives and related compounds.
| Compound/Analog | Biological Activity | Assay System | Key Findings | Reference |
| 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) | Anti-fibrotic | TGF-β1-induced A549 cells | Inhibited epithelial-mesenchymal transition (EMT) by decreasing α-SMA, vimentin, and collagen I expression, and increasing E-cadherin expression. Reduced phosphorylation of Smad2/3. | [1] |
| Potential Activity of this compound | PDE4 Inhibition | Inferred from analogs | The presence of a cyclopropylmethoxy group is found in other potent PDE4 inhibitors. For example, a complex molecule containing a 3-cyclopropylmethoxy-4-difluoromethoxybenzyl moiety acts as a PDE4 inhibitor. Rolipram, another PDE4 inhibitor, has a similar structural motif. | [2][3][4] |
| General 4-Hydroxybenzoic Acid Derivatives | Antioxidant | Various (DPPH, ABTS, FRAP, CUPRAC) | Generally possess antioxidant properties by scavenging free radicals. The activity is influenced by the number and position of hydroxyl groups. | [5][6][7] |
| General 4-Hydroxybenzoic Acid Derivatives | Anti-inflammatory | LPS-stimulated macrophages | Many derivatives inhibit the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines. | [8][9] |
Detailed Experimental Protocols
Anti-fibrotic Activity Assessment via Inhibition of Epithelial-Mesenchymal Transition (EMT)
This protocol is based on the study of 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM)[1].
1. Cell Culture and Treatment:
-
A549 cells (human alveolar epithelial cells) are cultured in an appropriate medium.
-
To induce EMT, cells are stimulated with recombinant human TGF-β1.
-
Concurrently, cells are treated with varying concentrations of the test compound (e.g., DGM) for a specified period.
2. Western Blot Analysis:
-
After treatment, total protein is extracted from the cells.
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against EMT markers (α-SMA, vimentin, E-cadherin) and signaling proteins (Smad2/3, phospho-Smad2/3).
-
After washing, the membrane is incubated with a secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3. Immunofluorescence Staining:
-
Cells are grown on coverslips and treated as described above.
-
Cells are fixed, permeabilized, and blocked.
-
Incubation with primary antibodies against EMT markers is performed overnight.
-
After washing, cells are incubated with fluorescently labeled secondary antibodies.
-
Nuclei are counterstained with DAPI.
-
Images are captured using a fluorescence microscope.
Visualizations
Signaling Pathway Diagram
Caption: TGF-β/Smad signaling pathway and the inhibitory action of DGM.
Experimental Workflow Diagram
Caption: General workflow for in vitro evaluation of biological activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of a novel phosphodiesterase4 inhibitor, 3-[1-(3cyclopropylmethoxy-4-difluoromethoxybenzyl)-1H-pyrazol-3-yl]-benzoic acid (PDE-423) in rat plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Phosphodiesterase-4 Inhibition in Parkinson’s Disease: Molecular Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Structural Analysis of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid Polymorphs: A Comparative Guide
A comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of studies on the polymorphic forms of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid. As of the current date, there are no published reports detailing the existence, synthesis, or structural characterization of different crystalline forms of this specific compound.
For researchers, scientists, and professionals in drug development, understanding the polymorphic landscape of an active pharmaceutical ingredient (API) is crucial. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a drug's physicochemical properties, including its solubility, stability, bioavailability, and manufacturability. A thorough investigation of polymorphism is therefore a critical step in the drug development process.
While this guide intended to provide a detailed comparison of the polymorphs of this compound, the foundational experimental data required for such an analysis is not available in the public domain. Searches of prominent scientific databases, including the Cambridge Structural Database (CSD) and patent literature, did not yield any entries that describe the crystal structure or polymorphic screening of this compound.
Although no specific data exists for this compound, the following sections provide a general overview of the experimental methodologies and data presentation that are standard in the study of organic polymorphs. This information is intended to serve as a reference for the type of analysis that would be necessary should different forms of this compound be discovered in the future.
Hypothetical Data Presentation
Had data been available, it would be summarized in tables for clear and concise comparison. The following tables illustrate the typical data collected in a polymorphic study.
Table 1: Crystallographic Data for Hypothetical Polymorphs of this compound
| Parameter | Form I | Form II |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | [Value] | [Value] |
| b (Å) | [Value] | [Value] |
| c (Å) | [Value] | [Value] |
| α (°) | 90 | 90 |
| β (°) | [Value] | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | [Value] | [Value] |
| Z | 4 | 8 |
| Density (calculated) (g/cm³) | [Value] | [Value] |
| R-factor (%) | [Value] | [Value] |
Table 2: Physicochemical Properties of Hypothetical Polymorphs
| Property | Form I | Form II |
| Melting Point (°C) | [Value] | [Value] |
| Enthalpy of Fusion (J/g) | [Value] | [Value] |
| Aqueous Solubility (mg/mL at 25°C) | [Value] | [Value] |
| Intrinsic Dissolution Rate (mg/cm²/min) | [Value] | [Value] |
| Thermodynamic Stability | Thermodynamically stable form at room temperature | Metastable form |
Standard Experimental Protocols for Polymorph Characterization
The characterization and comparison of polymorphs typically involve a suite of analytical techniques. Detailed methodologies for these key experiments are outlined below.
1. Single-Crystal X-ray Diffraction (SCXRD)
-
Purpose: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous identification of a polymorphic form.
-
Methodology: A suitable single crystal of the compound is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected on a detector. The resulting data is processed to solve and refine the crystal structure, yielding information on unit cell dimensions, space group, atomic coordinates, and molecular conformation.
2. Powder X-ray Diffraction (PXRD)
-
Purpose: To analyze the bulk crystalline material and identify the polymorphic form(s) present. It is also used to assess crystallinity and monitor phase transformations.
-
Methodology: A finely ground powder of the sample is packed into a sample holder. The sample is then irradiated with a monochromatic X-ray beam over a range of angles (2θ). The intensity of the diffracted X-rays is recorded as a function of the diffraction angle. The resulting diffractogram is a unique fingerprint for a specific crystalline form.
3. Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
Purpose: To investigate the thermal behavior of the polymorphs, including melting points, enthalpies of fusion, and thermal stability.
-
Methodology (DSC): A small amount of the sample is placed in an aluminum pan and heated at a constant rate. The difference in heat flow between the sample and a reference pan is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization) can be identified and quantified.
-
Methodology (TGA): The mass of a sample is monitored as a function of temperature or time while it is subjected to a controlled temperature program in a controlled atmosphere. TGA is used to determine thermal stability and the presence of solvates.
4. Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
-
Purpose: To probe the vibrational modes of the molecules within the crystal lattice. Differences in the intermolecular interactions between polymorphs lead to distinct spectral features.
-
Methodology: In FT-IR spectroscopy, infrared radiation is passed through a sample, and the absorption of radiation at specific frequencies is measured. In Raman spectroscopy, a monochromatic laser is directed at the sample, and the inelastically scattered light is analyzed. Both techniques provide a vibrational spectrum that is characteristic of the specific polymorphic form.
5. Solubility and Dissolution Studies
-
Purpose: To determine the solubility and dissolution rate of each polymorph, which are critical parameters for bioavailability.
-
Methodology: For equilibrium solubility, an excess of the solid is stirred in a relevant solvent (e.g., water, buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured. For dissolution rate, a constant surface area of the solid is exposed to the solvent, and the concentration of the dissolved compound is measured over time.
Visualizing Polymorphic Relationships and Experimental Workflows
Graphical representations are invaluable for illustrating the relationships between different solid forms and the workflow of their analysis.
Caption: Interconversion pathways between hypothetical polymorphs.
Caption: A typical experimental workflow for polymorph characterization.
While a direct comparative analysis of this compound polymorphs is not currently possible due to a lack of published data, this guide provides a framework for how such an investigation would be conducted. The outlined experimental protocols and data presentation formats are standard in the field of solid-state pharmaceutical chemistry. Researchers interested in this compound are encouraged to perform polymorphic screening and characterization to fill this knowledge gap, which is essential for any potential pharmaceutical development.
Cost-benefit analysis of different 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid, a key intermediate in the manufacture of several pharmaceuticals, including the anti-inflammatory drug Roflumilast. The following sections detail different synthesis methodologies, offering a cost-benefit analysis based on reported yields, starting materials, and reaction complexity. Experimental protocols and workflow visualizations are provided to facilitate a comprehensive understanding and aid in the selection of the most suitable method for your research or manufacturing needs.
Comparative Analysis of Synthesis Methods
The synthesis of this compound has been approached through several distinct chemical pathways. Below is a summary and comparison of the most prominent methods described in the scientific and patent literature. The cost-benefit analysis considers factors such as the availability and cost of starting materials, reaction efficiency (yield), number of steps, and potential for industrial scale-up.
| Synthesis Method | Starting Material | Key Steps | Reported Yields | Advantages | Disadvantages |
| Method 1: From 3-Nitro-4-hydroxybenzoic acid ester | 3-Nitro-4-hydroxybenzoic acid ester | Alkylation, Reduction, Diazotization, Hydrolysis, Alkylation, Deprotection | 83-91% for individual steps[1] | Readily available starting material. | Multi-step process, potentially leading to lower overall yield. Use of diazotization can be hazardous on a large scale. |
| Method 2: From 3-Halogeno-4-hydroxybenzaldehyde | 3-Halogeno-4-hydroxybenzaldehyde | Alkylation with cyclopropylmethanol, Difluoromethylation, Oxidation | 82-95% for individual steps[2] | Good reaction selectivity and high yields for individual steps. Milder reaction conditions.[2] | Halogenated starting materials can be more expensive. |
| Method 3: From 3-Fluoro-4-hydroxybenzaldehyde | 3-Fluoro-4-hydroxybenzaldehyde | Etherification, Electrophilic substitution, Oxidation | High yield and purity reported, avoiding column chromatography.[3] | Single isomer product, simplifying purification.[3] Milder conditions and environmentally friendly process.[3] | Specific starting material may have limited availability. |
| Method 4: From 4-Hydroxy-3-iodobenzoic acid | 4-Hydroxy-3-iodobenzoic acid | Copper-catalyzed hydroxylation, Etherification | High overall yield of 80% for the final product (Roflumilast).[4] | Potentially shorter route with high overall efficiency.[4] | Use of a copper catalyst may require specific equipment and removal procedures. |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and optimizing synthetic methods. Below are representative protocols extracted from the literature for the key transformations in the synthesis of this compound.
Method 2: Synthesis from 3-Halogeno-4-hydroxybenzaldehyde
Step 1: Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde [2]
-
Under a nitrogen atmosphere, in a 250 ml four-necked flask, add 100 ml of DMSO.
-
Control the temperature at 10-15 °C and add 10.08 g of 3-chloro-4-hydroxybenzaldehyde, 3.9 g of sodium hydride, and 5.13 g of cyclopropylmethanol.
-
Stir the mixture for 0.5 hours.
-
Warm the reaction to 110 °C and stir for 10 hours.
-
After the reaction, adjust the pH to 2 with 0.2N hydrochloric acid.
-
Extract the product three times with 100 ml of ethyl acetate.
-
Wash the combined organic layers with water and saturated brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the product.
Step 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde [2]
-
In a 250 ml four-necked flask, add 80 ml of DMSO.
-
Add 9.65 g of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, 22.95 g of sodium chlorodifluoroacetate, and 34.5 g of potassium carbonate.
-
Heat the mixture to 120 °C and stir for 12 hours.
-
Cool the reaction and adjust the pH to 2 with 0.2N hydrochloric acid.
-
Extract the product three times with 100 ml of ethyl acetate.
-
Wash the combined organic layers with water and saturated brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
Step 3: Oxidation to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid [2]
-
In a 250 ml four-necked flask, add 100 ml of isopropanol, 12.1 g of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, 12.45 g of sodium phosphate monobasic, and 30 ml of glacial acetic acid.
-
Slowly add 67.5 ml of 25% sodium chlorite solution while maintaining the temperature at 30 °C.
-
Stir vigorously for 4 hours.
-
Quench the reaction with sodium thiosulfate.
-
Extract the product three times with 150 ml of ethyl acetate.
-
Wash the combined organic layers with water and saturated brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the final product.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the different synthetic pathways described.
Caption: Workflow for the synthesis from 3-Nitro-4-hydroxybenzoic acid ester.
Caption: Workflow for the synthesis from 3-Halogeno-4-hydroxybenzaldehyde.
Caption: Workflow for the synthesis from 3-Fluoro-4-hydroxybenzaldehyde.
Conclusion
The choice of a synthetic route for this compound will depend on various factors, including the scale of production, cost of raw materials, available equipment, and safety considerations. Method 2, starting from 3-halogeno-4-hydroxybenzaldehyde, offers high yields and good selectivity under relatively mild conditions. Method 3, utilizing 3-fluoro-4-hydroxybenzaldehyde, presents an environmentally friendlier option with high purity, avoiding laborious purification steps. Method 1, while starting from a common chemical, involves more steps and potentially hazardous reagents. For industrial-scale production, a thorough process optimization and cost analysis for each specific context is recommended. This guide provides the foundational data to initiate such an evaluation.
References
- 1. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 2. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 3. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid in PDE4 Inhibitor Synthesis
For researchers and scientists in drug development, the optimization of lead compounds is a critical step. The 3-(cyclopropylmethoxy)-4-hydroxybenzoic acid moiety is a key component in several potent phosphodiesterase 4 (PDE4) inhibitors. However, the carboxylic acid group can present challenges related to pharmacokinetics, such as poor metabolic stability and limited cell permeability. This guide provides a comparative analysis of alternatives to this benzoic acid derivative, focusing on bioisosteric replacements and scaffold modifications, supported by experimental data from published studies.
Bioisosteric Replacement of the Carboxylic Acid Moiety
A common strategy to address the potential liabilities of a carboxylic acid group in drug candidates is its replacement with a bioisostere. Bioisosteres are functional groups with similar physicochemical properties that can interact with the same biological target. The goal of this approach is to maintain or improve potency while enhancing drug-like properties.
Several functional groups have been investigated as bioisosteres for carboxylic acids. The most common include tetrazoles, hydroxamic acids, and sulfonamides. These groups can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid.
Table 1: Physicochemical Properties of Common Carboxylic Acid Bioisosteres
| Bioisostere | Typical pKa | Lipophilicity (Compared to COOH) | Key Features |
| Carboxylic Acid | 4-5 | Baseline | Can form strong hydrogen bonds; potential for metabolic liabilities (e.g., glucuronidation). |
| 5-Substituted Tetrazole | 4.5-5.5 | Generally higher | Metabolically more stable than carboxylic acids; can participate in similar hydrogen bonding interactions.[1] |
| Hydroxamic Acid | 8-9 | Variable | Can act as a metal chelator; may have different metabolic pathways compared to carboxylic acids. |
| N-Acyl Sulfonamide | 3-4 | Higher | Increased acidity and lipophilicity; can offer improved cell permeability. |
Performance of Alternatives in PDE4 Inhibitor Synthesis and Activity
While direct bioisosteric replacement of the this compound in a single PDE4 inhibitor is not extensively documented in a comparative study, the structure-activity relationship (SAR) of related compounds, particularly analogues of the well-known PDE4 inhibitor roflumilast, provides valuable insights. These studies often involve modification of the amide linkage, which is conceptually similar to altering the entire benzoic acid component.
Table 2: Comparison of Roflumilast Analogues with Modified Moieties
| Compound | Modification from Roflumilast | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Reference |
| Roflumilast | N/A (Reference) | 0.8 | 0.5 | [2] |
| Analogue 1 | Replacement of 3,5-dichloropyridine with a γ-lactone structure | 1.2 | 0.9 | [3] |
| Analogue 2 | Benzo[d]thiazol-2-yl benzamide derivative | 1.5 | 3.2 | [4] |
| Analogue 3 | Benzo[d]thiazol-6-yl benzamide derivative | 0.9 | 5.4 | [4] |
The data in Table 2 suggests that modifications to the core structure that interacts with the catalytic site of PDE4 can significantly impact potency and selectivity across different PDE4 subtypes. For instance, the introduction of a benzo[d]thiazol-6-yl benzamide moiety (Analogue 3) maintained high potency against PDE4B while showing a notable decrease in potency against PDE4D, indicating a shift in subtype selectivity.
Experimental Protocols
General Synthesis of Roflumilast Analogues
The synthesis of roflumilast and its analogues typically involves the amidation of a substituted benzoic acid with 3,5-dichloro-4-aminopyridine. The substituted benzoic acid, such as 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, is a key intermediate.
Protocol for the Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid:
-
Alkylation: 3-Hydroxy-4-methoxybenzaldehyde is reacted with (bromomethyl)cyclopropane in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF) to yield 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde.
-
Difluoromethoxylation: The methoxy group is cleaved using a demethylating agent (e.g., BBr3) to give 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde. This is then reacted with a difluorocarbene source (e.g., sodium chlorodifluoroacetate) to introduce the difluoromethoxy group.
-
Oxidation: The aldehyde is oxidized to a carboxylic acid using an oxidizing agent (e.g., KMnO4 or NaClO2) to afford 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.
Protocol for Amide Coupling:
-
The synthesized benzoic acid derivative is activated, for example, by conversion to its acid chloride using thionyl chloride or oxalyl chloride.
-
The activated acid is then reacted with 3,5-dichloro-4-aminopyridine in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane or THF) to yield the final amide product.
In Vitro PDE4 Inhibition Assay
The inhibitory activity of the synthesized compounds against PDE4 enzymes is typically determined using an in vitro assay.
Protocol for PDE4 Inhibition Assay: [5]
-
Enzyme and Substrate Preparation: Recombinant human PDE4B and PDE4D enzymes are used. The substrate, cyclic adenosine monophosphate (cAMP), is prepared in an appropriate assay buffer.
-
Assay Procedure:
-
Serial dilutions of the test compounds are prepared in DMSO.
-
The enzyme, test compound, and a fluorescently labeled cAMP substrate are incubated in a microplate.
-
The reaction is initiated by the addition of unlabeled cAMP.
-
After a defined incubation period, the reaction is stopped, and the amount of hydrolyzed substrate is quantified using a suitable detection method, such as fluorescence polarization or HTRF (Homogeneous Time-Resolved Fluorescence).
-
-
Data Analysis: The concentration of inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.
Visualizing Pathways and Workflows
PDE4 Signaling Pathway
The following diagram illustrates the central role of PDE4 in the cyclic AMP (cAMP) signaling cascade.
Caption: PDE4 signaling pathway and the mechanism of inhibition.
Experimental Workflow for SAR-Guided Drug Discovery
The process of identifying and optimizing lead compounds often follows a structured workflow.
Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.
Conclusion
References
- 1. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Roflumilast analogs as soft PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and molecular docking of new roflumilast analogues as preferential-selective potent PDE-4B inhibitors with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A comprehensive guide for researchers and drug development professionals on the characterization of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid and the differentiation from its process-related impurities through spectroscopic methods.
This guide provides a detailed comparative analysis of the spectroscopic characteristics of this compound, a key intermediate in pharmaceutical synthesis, and its potential process-related impurities. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to ensure the purity and quality of this compound. The primary impurities considered in this analysis are the starting material, 3,4-dihydroxybenzoic acid (protocatechuic acid), a common precursor, 4-hydroxybenzoic acid, and a potential positional isomer, 4-(cyclopropylmethoxy)-3-hydroxybenzoic acid.
The differentiation of these compounds is critical for quality control and regulatory compliance. This guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy in structured tables for straightforward comparison. Detailed experimental protocols for these analytical techniques are also provided to support the replication of these methods.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its potential impurities. This data is essential for the unambiguous identification and quantification of each compound in a mixture.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~7.5 (d) | Doublet | 1H | H-6 |
| ~7.4 (s) | Singlet | 1H | H-2 | |
| ~6.9 (d) | Doublet | 1H | H-5 | |
| ~3.9 (d) | Doublet | 2H | -OCH₂- | |
| ~1.2 (m) | Multiplet | 1H | -CH- (cyclopropyl) | |
| ~0.6 (m) | Multiplet | 2H | -CH₂- (cyclopropyl) | |
| ~0.3 (m) | Multiplet | 2H | -CH₂- (cyclopropyl) | |
| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | 7.46 (br. s) | Broad Singlet | 1H | H-2 |
| 7.44 (dd) | Doublet of Doublets | 1H | H-6 | |
| 6.81 (d) | Doublet | 1H | H-5 | |
| 4-Hydroxybenzoic acid | 7.79 (d) | Doublet | 2H | H-2, H-6 |
| 6.82 (d) | Doublet | 2H | H-3, H-5 | |
| 4-(Cyclopropylmethoxy)-3-hydroxybenzoic acid (Isomer) | ~7.6 (d) | Doublet | 1H | H-6 |
| ~7.5 (s) | Singlet | 1H | H-2 | |
| ~6.9 (d) | Doublet | 1H | H-5 | |
| ~3.9 (d) | Doublet | 2H | -OCH₂- | |
| ~1.2 (m) | Multiplet | 1H | -CH- (cyclopropyl) | |
| ~0.6 (m) | Multiplet | 2H | -CH₂- (cyclopropyl) | |
| ~0.3 (m) | Multiplet | 2H | -CH₂- (cyclopropyl) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~167.0 | C=O |
| ~150.0 | C-4 | |
| ~148.0 | C-3 | |
| ~123.0 | C-1 | |
| ~117.0 | C-6 | |
| ~115.0 | C-5 | |
| ~112.0 | C-2 | |
| ~73.0 | -OCH₂- | |
| ~10.0 | -CH- (cyclopropyl) | |
| ~3.0 | -CH₂- (cyclopropyl) | |
| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | 170.8 | C=O |
| 151.3 | C-4 | |
| 145.9 | C-3 | |
| 124.0 | C-1 | |
| 123.9 | C-6 | |
| 117.8 | C-5 | |
| 115.8 | C-2 | |
| 4-Hydroxybenzoic acid | 167.6 | C=O |
| 162.0 | C-4 | |
| 132.0 | C-2, C-6 | |
| 121.8 | C-1 | |
| 115.6 | C-3, C-5 | |
| 4-(Cyclopropylmethoxy)-3-hydroxybenzoic acid (Isomer) | ~167.0 | C=O |
| ~151.0 | C-4 | |
| ~147.0 | C-3 | |
| ~122.0 | C-1 | |
| ~118.0 | C-6 | |
| ~116.0 | C-5 | |
| ~113.0 | C-2 | |
| ~73.0 | -OCH₂- | |
| ~10.0 | -CH- (cyclopropyl) | |
| ~3.0 | -CH₂- (cyclopropyl) |
Table 3: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 208 | 191, 163, 135, 107 |
| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | 154 | 137, 109, 81 |
| 4-Hydroxybenzoic acid | 138 | 121, 93, 65 |
| 4-(Cyclopropylmethoxy)-3-hydroxybenzoic acid (Isomer) | 208 | 191, 163, 135, 107 |
Table 4: Infrared (IR) Spectroscopy Data (KBr Pellet, cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | O-H Stretch (Phenol) | C=O Stretch (Carboxylic Acid) | C-O Stretch | Aromatic C-H Stretch |
| This compound | ~3000-2500 (broad) | ~3400 | ~1680 | ~1250 | ~3100-3000 |
| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | 3000-2500 (broad) | 3480, 3280 | 1670 | 1290 | 3080 |
| 4-Hydroxybenzoic acid | 3000-2500 (broad) | 3370 | 1675 | 1280 | 3090 |
| 4-(Cyclopropylmethoxy)-3-hydroxybenzoic acid (Isomer) | ~3000-2500 (broad) | ~3450 | ~1685 | ~1260 | ~3100-3000 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC) for Separation
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% phosphoric acid in water and (B) acetonitrile is effective. A typical gradient could be:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Spectral width: -2 to 14 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: -10 to 220 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC) or with a direct insertion probe.
-
GC-MS Conditions (if applicable):
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation: For GC-MS, derivatization (e.g., silylation) may be necessary to improve volatility. For direct insertion, a small amount of the solid sample is used.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.
Visualizations
The following diagrams illustrate the chemical structures of the compounds, a hypothetical impurity profile, and a general analytical workflow for their comparative analysis.
Caption: Chemical structures of the target compound and potential impurities.
Safety Operating Guide
Proper Disposal of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound in accordance with general safety protocols for similar chemical substances. Adherence to local, state, and federal regulations is paramount and these guidelines should be considered as a supplement to institutional and regulatory requirements.
I. Personal Protective Equipment (PPE) and Safety Measures
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure to the chemical and ensures personal safety.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or goggles. | Protects eyes from splashes or dust particles of the chemical. |
| Hand Protection | Nitrile or neoprene gloves (ensure compatibility). | Prevents skin contact and potential irritation or absorption. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from accidental spills. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in case of dust formation. | Prevents inhalation of the compound, which may cause respiratory irritation.[1][2] |
II. Step-by-Step Disposal Procedure
The following steps outline the recommended procedure for the disposal of this compound. This process is designed to be straightforward and to mitigate risks associated with chemical waste.
-
Segregation of Waste:
-
Do not mix this compound with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
-
Keep the compound in its original or a clearly labeled, compatible container.
-
-
Container Management:
-
Ensure the waste container is in good condition, free from leaks or cracks, and is properly sealed to prevent spills.
-
Label the container clearly with the full chemical name: "this compound".
-
-
Collection of Waste:
-
For solid waste, carefully transfer the material into the designated waste container, avoiding the creation of dust.
-
For solutions, pour the waste carefully into the designated liquid waste container.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from incompatible materials.
-
-
Arranging for Final Disposal:
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
-
-
Assess the Spill:
-
Determine the extent of the spill and if it is safe to clean up with available resources. For large spills, contact your EHS department immediately.
-
-
Cleanup Procedure for Solid Spills:
-
Wearing the appropriate PPE, gently sweep or scoop the solid material into a designated waste container.
-
Avoid generating dust. A wet paper towel can be used to gently wipe up any remaining fine particles.
-
-
Decontamination:
-
Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water.
-
Collect all cleanup materials (gloves, wipes, etc.) in a sealed bag and dispose of them as chemical waste.
-
IV. Environmental Precautions
It is critical to prevent the release of this compound into the environment.
-
Do not discharge down the drain.
-
Prevent entry into waterways or soil.
-
Discharge into the environment must be avoided.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects eyes from splashes and dust.[1] |
| Skin Protection | Chemical-resistant lab coat. Disposable nitrile gloves.[1][2] Fully enclosed shoes made of a chemical-resistant material. | Prevents skin contact with the chemical.[3] Gloves should be inspected before use and changed immediately if contaminated. |
| Respiratory Protection | A NIOSH-approved respirator is required if engineering controls are insufficient to maintain low dust levels.[1] | Protects against inhalation of dust or aerosols, which may cause respiratory irritation.[1][4][5] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safe handling. All manipulations of solid this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
Preparation and Handling:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control exposure.[1]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.[1]
-
Spill Kit: Have a chemical spill kit readily available in the work area.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][6]
During Handling:
-
Avoid actions that could generate dust, such as vigorous scraping or pouring from a height.[1][3]
-
Use a spatula for transferring the solid compound.[1]
-
When dissolving, add the solid to the solvent slowly to prevent splashing.[1]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1]
-
Unused Compound: Unused or waste this compound should also be collected in a labeled hazardous waste container.
Disposal Procedure:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Do not empty into drains or dispose of with regular trash.[2][6]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
